2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSDTJAJQKENMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373641 | |
| Record name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123184-19-0 | |
| Record name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123184-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, a significant intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all protocols and claims in established scientific principles.
Introduction: A Sterically Influenced Electrophile
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone belongs to the class of α-haloketones, specifically a phenacyl bromide derivative. Its structure is distinguished by a bromine atom positioned on the carbon alpha to a carbonyl group and, notably, by two methoxy groups flanking the ketone on the aromatic ring. This ortho-substitution pattern imparts significant steric hindrance, which modulates the reactivity of the electrophilic centers—the carbonyl carbon and the alpha-carbon—making it a unique and selective building block in complex molecular architecture. This guide will elucidate the practical synthesis, handling, and strategic application of this versatile reagent.
Compound Identification and Physicochemical Profile
Precise identification is critical for reproducibility in research and development. While a dedicated CAS Number is not prominently listed in aggregated public databases, the compound is unambiguously defined by its structural identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | - |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | (Calculated) |
| Monoisotopic Mass | 257.98917 Da | [1] |
| InChIKey | NCSDTJAJQKENMG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)CBr | [1] |
| Appearance | Off-White to pale yellow solid (inferred from analogs) | - |
| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate | [2][3] |
Synthesis Protocol: Electrophilic α-Bromination
The most direct and widely adopted method for synthesizing 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the electrophilic α-bromination of its precursor, 1-(2,6-dimethoxyphenyl)ethanone. The protocol below is a robust procedure adapted from established methods for the bromination of activated acetophenones.[2][3]
Expertise & Rationale:
The reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol, an electron-rich alkene, acts as a nucleophile, attacking molecular bromine in a classic electrophilic addition mechanism. The steric hindrance from the two ortho-methoxy groups does not prevent this reaction but can influence the reaction rate and stability of the final product. The use of a solvent like chloroform or acetic acid is standard, and controlling the temperature is crucial to prevent side reactions, such as polybromination or aromatic bromination.[4]
Detailed Step-by-Step Methodology:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a neutralizing trap (e.g., sodium thiosulfate solution), dissolve 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq) in glacial acetic acid or chloroform (approx. 10 mL per gram of ketone).
-
Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.05 eq) in the same solvent.
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Begin dropwise addition of the bromine solution to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Monitoring & Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Slowly pour the reaction mixture into a beaker containing cold water (approx. 5-10 times the reaction volume). The crude product should precipitate as a solid.
-
Neutralization: If acetic acid was used, carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.
-
Validation: The identity and purity of the synthesized 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy). The characteristic singlet for the -CH₂Br protons is expected to appear around 4.4-4.7 ppm in the ¹H NMR spectrum.[5]
Synthesis Workflow Diagram
Caption: Role as a precursor in heterocyclic synthesis.
This reactivity makes the title compound a valuable intermediate in the synthesis of novel therapeutic agents. The 2,6-dimethoxy substitution can confer specific conformational properties or metabolic stability to the final molecule, making it a point of interest for medicinal chemists in lead optimization campaigns.
Safety and Handling
As an α-bromoketone, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is expected to be a hazardous substance. While specific data for this isomer is sparse, data from the closely related 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (CAS 60965-26-6) provides a reliable surrogate for safety assessment. [6][7]Phenacyl bromides are known lachrymators and are corrosive. [8] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Classification | Pictogram |
| Skin Corrosion/Irritation | Category 1B/1C (H314: Causes severe skin burns and eye damage) | |
| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) |
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray. [7]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [7]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]* P310: Immediately call a POISON CENTER or doctor/physician. [7] First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention. [9]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately. [9]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [7]
Conclusion
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a valuable, albeit hazardous, chemical intermediate. Its unique steric and electronic properties make it a selective building block for synthesizing complex organic molecules, particularly heterocyclic systems of interest in pharmaceutical and materials science. The synthetic protocol is straightforward, relying on fundamental principles of organic chemistry. Proper adherence to safety protocols is paramount when handling this compound. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this important reagent.
References
[10]The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. (n.d.). Retrieved from the search results. [6]2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem. (n.d.). Retrieved from the search results. [11]1204-21-3| Chemical Name : 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone | Pharmaffiliates. (n.d.). Retrieved from the search results. [12]Ethanone, 2-bromo-1,2-diphenyl- - the NIST WebBook. (n.d.). Retrieved from the search results. [9]SAFETY DATA SHEET - Fisher Scientific. (2023, August 22). Retrieved from the search results. [13]1 - SAFETY DATA SHEET. (2025, September 22). Retrieved from the search results. [7]Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from the search results. [14]The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. (2026, January 4). Retrieved from the search results. [3]2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved from the search results. [1]2-bromo-1-(2,6-dimethoxyphenyl)ethanone - PubChem Lite. (n.d.). Retrieved from the search results. [15]2-Bromo-1-(2,4-dimethoxyphenyl)ethanone - Common Chemistry - CAS.org. (n.d.). Retrieved from the search results. [16]1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone - BLDpharm. (n.d.). Retrieved from the search results. [17]2632-13-5|2-Bromo-1-(4-methoxyphenyl)ethanone - BLDpharm. (n.d.). Retrieved from the search results. [2]2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 - ChemicalBook. (2025, September 25). Retrieved from the search results. [18]2-Bromo-1-(2,6-dihydroxyphenyl)ethanone Safety Data Sheets - Echemi. (n.d.). Retrieved from the search results. [19]1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one - Vulcanchem. (n.d.). Retrieved from the search results. [5]Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.). Retrieved from the search results. [20]methoxyacetophenone (2-Bromo-1-(2-methoxyphenyl)ethanone) - MedchemExpress.com. (n.d.). Retrieved from the search results. [21]2,6-Dimethoxybenzyl Bromide - MDPI. (n.d.). Retrieved from the search results. [22]CAS 60965-26-6: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone - CymitQuimica. (n.d.). Retrieved from the search results. [23]A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. (n.d.). Retrieved from the search results. 24 2,6-Dimethoxybenzyl Bromide - ResearchGate. (2025, October 15). Retrieved from the search results. [4]Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. (n.d.). Retrieved from the search results. [25]Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone - PrepChem.com. (n.d.). Retrieved from the search results. [[“]]Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone - Consensus. (2007, January 1). Retrieved from the search results. [27]Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl) - Smolecule. (n.d.). Retrieved from the search results. 28 Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - ResearchGate. (2022, October 4). Retrieved from the search results. [8]Phenacyl bromide - Wikipedia. (n.d.). Retrieved from the search results. [29]Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (2022, November 1). Retrieved from the search results. [30]Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PubMed Central. (2022, January 26). Retrieved from the search results.
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synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Executive Summary
This technical guide provides a comprehensive overview of the , a valuable α-bromo ketone intermediate in organic synthesis. α-Bromo ketones are critical building blocks, particularly in the development of pharmaceuticals and agrochemicals, as the bromine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions or as a handle for elimination reactions.[1] This document details the underlying chemical principles, a field-proven experimental protocol for its synthesis via selective α-bromination, essential safety protocols, and the mechanistic rationale behind the procedural steps. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry.
Introduction: The Strategic Importance of α-Bromo Ketones
The introduction of a bromine atom at the α-position to a carbonyl group fundamentally alters the reactivity of the molecule, transforming a relatively simple ketone into a versatile bifunctional intermediate. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity profile makes α-bromo ketones, such as 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, highly sought-after precursors for constructing complex molecular architectures, including various heterocyclic compounds. The 2,6-dimethoxyphenyl moiety itself is a common feature in biologically active molecules, and its presence in this building block offers a direct route to novel derivatives with potential applications as enzyme inhibitors or antifungal agents.[1]
Chemical Principles: The Acid-Catalyzed α-Bromination Mechanism
The selective monobromination of a ketone at the α-carbon is most effectively achieved under acidic conditions. The reaction proceeds through an enol intermediate, and the acid catalyst plays a crucial role in accelerating the keto-enol tautomerism, which is typically the rate-determining step.
The Causality Behind the Mechanism:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., p-Toluenesulfonic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.
-
Enol Formation: A weak base (such as the solvent or the conjugate base of the acid) removes an α-proton. This leads to the formation of a nucleophilic enol intermediate. The formation of this enol is the critical, rate-limiting step of the reaction.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as the nucleophile, attacking an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The choice of NBS is a key experimental decision; it is a solid, crystalline material that is significantly safer and easier to handle than hazardous liquid bromine and often provides higher selectivity for monobromination.
-
Deprotonation: The resulting protonated α-bromo ketone is then deprotonated, typically by the succinimide anion, to regenerate the carbonyl group and yield the final product.
This mechanistic pathway is visualized in the diagram below.
Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism.
Field-Proven Experimental Protocol
This protocol describes the selective monobromination of 2',6'-dimethoxyacetophenone using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (PTSA). This method is adapted from established procedures for the α-halogenation of acetophenones and is chosen for its reliability and safety profile.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2',6'-Dimethoxyacetophenone | 180.20 | 1.0 eq. | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 eq. | 1.05 | Brominating agent |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.1 eq. | 0.1 | Acid catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | - | Anhydrous grade |
| Diethyl ether | 74.12 | Solvent | - | Anhydrous grade |
| Sat. aq. NaHCO₃ | - | Quench | - | For neutralizing acid |
| Brine (Sat. aq. NaCl) | - | Wash | - | For removing water |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent | - | For drying organic layer |
| Silica Gel | - | Stationary Phase | - | For column chromatography |
| Hexane / Ethyl Acetate | - | Mobile Phase | - | For column chromatography |
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2',6'-dimethoxyacetophenone (1.0 eq.) in a 1:1 mixture of anhydrous dichloromethane (DCM) and anhydrous diethyl ether.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion. Self-Validation Check: A co-spot of the reaction mixture with the starting material is essential for accurate monitoring.
-
Workup - Quenching: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the PTSA catalyst and any HBr formed as a byproduct.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel. Elute with a hexane-ethyl acetate gradient to afford the pure 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Synthesis Workflow.
Compound Characterization
While no experimentally derived data for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is available in peer-reviewed literature, its properties can be predicted and compared with closely related isomers.[2]
| Property | Data | Source / Notes |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.10 g/mol | [3] |
| Monoisotopic Mass | 257.98917 Da | [2] |
| Appearance | Expected to be a solid | Analogy to isomers |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ ~4.5 (s, 2H, -CH₂Br), ~7.4-6.6 (m, 3H, Ar-H), ~3.9 (s, 6H, -OCH₃)₂ | Based on isomers[4] |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ ~192 (C=O), ~158 (C-OMe), ~132-110 (Ar-C), ~56 (OMe), ~35 (CH₂Br) | Based on isomers |
Safety, Handling, and Waste Disposal
Trustworthiness in practice is rooted in safety. All operations involving these chemicals must be conducted within a certified laboratory chemical fume hood.
-
Reagents:
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): Is a suspected carcinogen and a volatile organic solvent. Minimize inhalation and skin contact.
-
p-Toluenesulfonic acid (PTSA): Is corrosive and can cause severe skin and eye burns.
-
-
Product:
-
α-Bromo Ketones: This class of compounds are potent lachrymators , meaning they are severe eye irritants that cause tearing. They are also skin irritants.
-
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles are mandatory. A face shield is recommended.
-
Skin: Wear nitrile gloves and a fully buttoned lab coat.
-
Respiratory: No respirator is typically needed if all work is performed in a functioning fume hood.
-
-
Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled waste container. Aqueous waste from the workup should be neutralized before disposal according to institutional guidelines.
Conclusion
The represents a key transformation in synthetic organic chemistry, providing a versatile intermediate for further molecular elaboration. The acid-catalyzed bromination using N-Bromosuccinimide is a reliable and safe method that proceeds through a well-understood enol mechanism. By following the detailed protocol and adhering to strict safety measures, researchers can confidently produce this valuable building block for applications in drug discovery and materials science.
References
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PubChemLite. 2-bromo-1-(2,6-dimethoxyphenyl)ethanone. Available at: [Link]
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PubChem. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. Available at: [Link]
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An In-depth Technical Guide to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone: Properties, Synthesis, and Applications
Introduction
In the landscape of synthetic organic chemistry and pharmaceutical development, α-haloketones represent a cornerstone class of reactive intermediates. Among these, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a molecule of significant interest. Its structure, featuring an activated α-bromo substituent and a sterically hindered dimethoxyphenyl ring, offers a unique combination of reactivity and selectivity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug discovery and chemical synthesis. The strategic placement of two methoxy groups at the ortho positions of the phenyl ring profoundly influences the compound's electronic and steric profile, making it a distinct and valuable tool for constructing complex molecular architectures.
Chemical Identity and Structure
Nomenclature and Identifiers
A clear identification of a chemical entity is paramount for reproducible research. The key identifiers for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone are summarized below.
| Identifier | Value |
| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone |
| Molecular Formula | C₁₀H₁₁BrO₃[1] |
| CAS Number | 50745-66-9 |
| Molecular Weight | 259.10 g/mol |
| Monoisotopic Mass | 257.98917 Da[1] |
| InChI | InChI=1S/C10H11BrO3/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5H,6H2,1-2H3[1] |
| InChIKey | NCSDTJAJQKENMG-UHFFFAOYSA-N[1] |
| SMILES | COC1=C(C(=CC=C1)OC)C(=O)CBr[1] |
Molecular Structure
The structure reveals a phenacyl bromide core with two methoxy groups positioned ortho to the acetyl substituent. This arrangement creates significant steric shielding around the carbonyl group, a feature that dictates its reactivity.
Caption: Two-step synthesis workflow from 1,3-dimethoxybenzene.
Detailed Experimental Protocol: α-Bromination
This protocol is a representative procedure based on established methods for the bromination of activated acetophenones.[2]
Materials:
-
2',6'-Dimethoxyacetophenone (1.0 eq) [3]* N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) (0.02 eq, catalytic)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2',6'-Dimethoxyacetophenone (1.0 eq).
-
Dissolution: Add anhydrous CCl₄ or CH₃CN to dissolve the starting material completely.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of Benzoyl Peroxide to the solution. Causality Note: NBS is chosen as a mild and selective source of bromine for radical-mediated α-bromination. BPO acts as a radical initiator.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for CH₃CN) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Trustworthiness Note: Monitoring the disappearance of the starting material spot on TLC is crucial to prevent over-bromination.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone as a crystalline solid.
Reactivity and Mechanistic Insights
The reactivity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is dominated by the electrophilic nature of the α-carbon, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.
-
Potent Alkylating Agent: The bromine atom is an excellent leaving group, and the adjacent carbonyl group withdraws electron density, further activating the α-carbon towards nucleophilic attack.
-
Steric Influence: The two ortho-methoxy groups provide significant steric bulk around the carbonyl carbon. This has a profound effect:
-
It disfavors reactions that require nucleophilic attack directly at the carbonyl carbon (e.g., Grignard additions).
-
It enhances the selectivity for Sₙ2 reactions at the less hindered α-carbon, as this is the most accessible electrophilic site.
-
This unique steric and electronic profile makes the compound a preferred building block for constructing specific molecular scaffolds where selective alkylation is required.
Caption: Common synthetic transformations involving Sₙ2 displacement.
Applications in Research and Development
The utility of this compound stems from its role as a versatile synthetic intermediate.
-
Heterocyclic Synthesis: It is an ideal precursor for synthesizing a wide range of heterocyclic compounds, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs).[4] For example, its reaction with thioamides (Hantzsch synthesis) provides a direct route to substituted thiazoles.
-
Medicinal Chemistry: While data on this specific isomer is limited, related α-bromoketones have shown significant biological activity. For instance, 2-Bromo-1-(2-methoxyphenyl)ethanone is an irreversible inhibitor of MurA, an enzyme critical for bacterial cell wall synthesis.[5] This precedent suggests that 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone could serve as a valuable starting point or fragment for developing novel antibacterial agents or other covalent inhibitors targeting cysteine or histidine residues in enzymes.
Spectral Data Analysis
No experimental spectra are publicly available for this compound. The following are expected characteristics based on its structure and data from analogous compounds.
Mass Spectrometry (Predicted)
The following collision cross-section (CCS) values are predicted, which can aid in identification in mass spectrometry-based screening.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 258.99645 | 145.8 |
| [M+Na]⁺ | 280.97839 | 157.5 |
| [M-H]⁻ | 256.98189 | 152.4 |
| Source: PubChemLite | ||
| [1] |
Expected NMR and IR Features
-
¹H NMR:
-
Aromatic Protons (Ar-H): ~6.7-7.4 ppm (multiplet, 3H).
-
Methylene Protons (-CH₂Br): ~4.4-4.7 ppm (singlet, 2H). The chemical shift is significantly downfield due to the adjacent bromine and carbonyl group. For comparison, the methylene protons in 2-bromo-1-(3,4-dimethoxyphenyl)ethanone appear at 4.43 ppm.[2]
-
Methoxy Protons (-OCH₃): ~3.8-4.0 ppm (singlet, 6H).
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): ~190-195 ppm.
-
Aromatic Carbons (C-O): ~155-160 ppm.
-
Aromatic Carbons (C-H, C-C): ~105-135 ppm.
-
Methoxy Carbons (-OCH₃): ~55-60 ppm.
-
Methylene Carbon (-CH₂Br): ~30-35 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. The exact position is influenced by conjugation and the ortho-substituents.
-
C-O-C Stretch (Aromatic Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically around 600-700 cm⁻¹.
-
Safety and Handling
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, like other α-bromoketones, must be handled with care.
-
Hazards: It is expected to be a lachrymator (tear-inducing) and a skin and eye irritant. The GHS classification for the related 2,4-isomer includes warnings for causing skin irritation and potential for severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Nitrile or neoprene gloves.
-
Chemical safety goggles.
-
A flame-retardant lab coat.
-
-
Spill and Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
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PubChem. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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PubChem. Ethanone, 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)-. National Center for Biotechnology Information. [Link]
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NIST. Ethanone, 2-bromo-1,2-diphenyl-. NIST WebBook. [Link]
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Aherns, H. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Medium. [Link]
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PubChemLite. 2-bromo-1-(2,6-dimethoxyphenyl)ethanone. PubChemLite. [Link]
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PubChem. 1-(2-Bromo-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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2-Bromo-1-(2,6-dimethoxyphenyl)ethanone molecular structure
An In-depth Technical Guide to the Molecular Structure and Utility of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Authored by: A Senior Application Scientist
Foreword: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis and medicinal chemistry, the utility of a molecule is often dictated by the strategic placement of its functional groups. 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a prime exemplar of such a strategically functionalized molecule. As an α-bromo ketone, it possesses a highly reactive electrophilic center adjacent to a sterically hindered and electronically rich aromatic system. This guide provides an in-depth analysis of its molecular architecture, exploring how its unique structural characteristics influence its synthesis, reactivity, and application as a versatile building block for complex molecular design. This document is intended for researchers, scientists, and drug development professionals who leverage such intermediates to pioneer new synthetic pathways and discover novel therapeutic agents.
Molecular Structure and Physicochemical Properties
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is an aromatic ketone characterized by a bromoacetyl group attached to a 2,6-dimethoxylated benzene ring. This specific arrangement of substituents imparts a unique combination of steric and electronic properties that are central to its chemical behavior.
The core structure consists of:
-
A Phenyl Ring: Substituted at positions 2 and 6 with methoxy (-OCH₃) groups.
-
An Ethanone Group: A two-carbon chain with a carbonyl (C=O) function, attached to the phenyl ring.
-
An Alpha-Bromine Atom: A bromine atom on the carbon adjacent (in the α-position) to the carbonyl group.
The presence of two bulky methoxy groups ortho to the ethanone substituent creates significant steric hindrance. This sterics forces the carbonyl group out of the plane of the aromatic ring, influencing the molecule's conformation and the accessibility of the reactive centers.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [2] |
| Monoisotopic Mass | 257.98917 Da | [1] |
| SMILES | COC1=C(C(=CC=C1)OC)C(=O)CBr | [1] |
| InChIKey | NCSDTJAJQKENMG-UHFFFAOYSA-N | [1] |
Synthesis Pathway: From Precursor to Product
The most direct and common method for synthesizing 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is through the selective α-bromination of its precursor, 2',6'-dimethoxyacetophenone.[3] This reaction is a classic example of an acid-catalyzed α-substitution on a ketone, proceeding through an enol intermediate.[4][5]
The overall synthesis can be visualized as a two-step process, starting from 1,3-dimethoxybenzene.
Caption: General two-step synthesis workflow.
Experimental Protocol: α-Bromination of 2',6'-Dimethoxyacetophenone
This protocol is a representative procedure based on established methods for the bromination of activated acetophenones.[6] The choice of a brominating agent can vary, with options including elemental bromine, N-Bromosuccinimide (NBS), or milder reagents like benzyltrimethylammonium tribromide to control selectivity.[6][7]
Materials:
-
2',6'-Dimethoxyacetophenone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Reaction flask, magnetic stirrer, dropping funnel, and ice bath
Procedure:
-
Dissolution: Dissolve 2',6'-dimethoxyacetophenone (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to moderate the reaction rate and minimize side-product formation.
-
Bromination: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into cold water or an ice slurry. If acidic, neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield pure 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Mechanism of Action: Acid-Catalyzed Bromination
The α-halogenation of ketones in acidic conditions is a well-established mechanism that hinges on the formation of an enol tautomer.[4][5] This process is self-validating as the reaction rate is independent of the halogen concentration, indicating that enol formation is the rate-determining step.
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Spectroscopic and Structural Elucidation
Confirming the molecular structure of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone relies on a combination of modern spectroscopic techniques. The data presented here are predictive values based on the analysis of structurally similar compounds.[7][8]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | -CH ₂Br | ~4.4 - 4.6 ppm (s, 2H) | Singlet for the two equivalent methylene protons adjacent to the carbonyl and bromine. |
| -OCH ₃ | ~3.8 - 4.0 ppm (s, 6H) | Singlet for the six equivalent protons of the two methoxy groups. | |
| Aromatic H | ~6.6 - 7.4 ppm (m, 3H) | Multiplet corresponding to the three protons on the aromatic ring. | |
| ¹³C NMR | C =O | ~190 - 195 ppm | Carbonyl carbon, deshielded. |
| -C H₂Br | ~30 - 35 ppm | Methylene carbon attached to the electronegative bromine atom. | |
| -OC H₃ | ~55 - 60 ppm | Methoxy carbons. | |
| Aromatic C | ~110 - 160 ppm | Signals for the aromatic carbons, including the ipso-carbons attached to the methoxy and carbonyl groups. | |
| IR Spec. | C=O Stretch | ~1690 - 1710 cm⁻¹ | Strong, sharp absorption. The frequency is higher than a typical aryl ketone (~1685 cm⁻¹) due to the electron-withdrawing inductive effect of the α-bromine.[9] |
| C-O Stretch | ~1250 cm⁻¹ & ~1100 cm⁻¹ | Strong absorptions characteristic of the aryl ether linkage. | |
| Mass Spec. | Molecular Ion | M⁺ and M+2 peaks | A characteristic isotopic pattern with two peaks of nearly equal intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
Reactivity and Applications in Drug Development
The synthetic value of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone stems from the reactivity of the C-Br bond. As a classic α-bromo ketone, it is a potent electrophile and a versatile precursor.
Key Reactions:
-
Nucleophilic Substitution (Sₙ2): The primary mode of reactivity involves the displacement of the bromide ion by a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This reaction is fundamental to building more complex molecular scaffolds.[10][11]
-
Dehydrobromination: Treatment with a non-nucleophilic, sterically hindered base can lead to an E2 elimination, forming a conjugated α,β-unsaturated ketone.[4][5] This introduces a new site of reactivity for conjugate additions.
-
Heterocycle Synthesis: It is an essential building block for synthesizing various heterocyclic systems. For example, condensation with thioamides or thioureas is a common route to thiazole derivatives, a core structure in many pharmaceutical agents.
Role as a Synthetic Building Block:
The utility of α-bromo ketones is well-established in pharmaceutical R&D. While specific applications for the 2,6-dimethoxy variant require consulting proprietary research, the broader class of compounds serves as crucial intermediates. For example, related α-bromo-dimethoxyacetophenones are used as precursors in the synthesis of APIs and pharmacologically active compounds.[6][12][13] The reactivity profile allows for its use in constructing molecules that can interact with biological targets. For instance, α-halo ketones are known to act as irreversible enzyme inhibitors by covalently modifying active site residues, such as cysteine.[14]
Conclusion
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is more than a simple chemical reagent; it is a carefully designed synthetic tool. Its molecular structure, defined by the interplay of a reactive α-bromo ketone moiety and a sterically demanding dimethoxy-substituted phenyl ring, offers a predictable and versatile platform for chemical innovation. Understanding its synthesis, structural properties, and reactivity is crucial for scientists aiming to construct complex molecules efficiently and purposefully, particularly in the demanding field of drug discovery and development.
References
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Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
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Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable. Available at: [Link]
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22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
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The Reactions of α-Bromo Ketones with Primary Amines - American Chemical Society. Available at: [Link]
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2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem. Available at: [Link]
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2-bromo-1-(2,6-dimethoxyphenyl)ethanone - PubChem. Available at: [Link]
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Ethanone, 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)- | C10H10Br2O3 | CID 86014406 - PubChem. Available at: [Link]
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The Reactions of α-Bromo Ketones with Primary Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis . Available at: [Link]
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1-(2-Bromo-6-methoxyphenyl)ethanone | C9H9BrO2 | CID 10868073 - PubChem. Available at: [Link]
-
Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone - PrepChem.com. Available at: [Link]
-
Ethanone, 2-bromo-1-(4-methoxyphenyl)- - NIST WebBook. Available at: [Link]
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Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone - Consensus. Available at: [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone - PMC - NIH. Available at: [Link]
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2C-B - Wikipedia. Available at: [Link]
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Ethanone, 2-bromo-1,2-diphenyl- - NIST WebBook. Available at: [Link]
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(PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate. Available at: [Link]
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2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a crucial technical guide for the safe handling, use, and disposal of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. As a member of the α-haloketone class, this compound is a potent electrophile and a valuable intermediate in organic synthesis. However, its reactivity also makes it a significant chemical hazard. This guide synthesizes data from safety data sheets of structurally analogous compounds to provide a robust framework for risk mitigation. Adherence to these protocols is not merely procedural; it is a foundational requirement for ensuring laboratory safety and experimental integrity.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. While specific experimental data for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is limited, its characteristics can be reliably inferred from its structure and data from close chemical analogs.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | - |
| Synonyms | 2,6-dimethoxyphenacyl bromide | - |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Appearance | Solid (Typical for this class of compounds) | [2] |
| Storage Temperature | Recommended 2-8℃, Keep in a dry area. | [3] |
Hazard Identification and GHS Classification: A Mechanistic Perspective
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and its analogs are classified as hazardous substances. The primary danger stems from the α-bromo ketone functional group, which acts as a potent lachrymator and an alkylating agent. The electrophilic α-carbon readily reacts with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage and a strong irritant response.
Based on data from closely related α-bromo acetophenones, the following GHS classifications are anticipated[1][2][3]:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B / 1C / 2 | H314: Causes severe skin burns and eye damage.[3][4] |
| H315: Causes skin irritation.[1][2] | ||
| Serious Eye Damage / Eye Irritation | 1 / 2A | H318: Causes serious eye damage.[3] |
| H319: Causes serious eye irritation.[1][2] | ||
| Specific Target Organ Toxicity (Single Exp.) | 3 | H335: May cause respiratory irritation.[1][2][5] |
Expert Insight: The term "lachrymator" understates the hazard. Exposure to vapors can cause immediate and intense eye pain, tearing, and temporary blindness. This is not just an irritant; it is a rapidly incapacitating agent that can lead to secondary accidents, such as dropping flasks or spilling other reagents. Therefore, treating this compound with the utmost caution is imperative.
Engineering Controls and Personal Protective Equipment (PPE): A Mandated Safety Framework
Administrative and engineering controls are the primary defense against exposure. Personal Protective Equipment (PPE) serves as the critical final barrier. Reliance on PPE alone is a failure of safety protocol design.
Engineering Controls: Non-Negotiable Requirements
-
Chemical Fume Hood: All manipulations of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 fpm.[3][6] This is to prevent inhalation of the compound's dust and irritant vapors.[2][3]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[2][3]
-
Proximity to Safety Equipment: The work area must be in close proximity to a functional safety shower and eyewash station.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A standard laboratory coat and single pair of nitrile gloves are insufficient protection. A comprehensive PPE strategy is required.[8][9]
-
Eye and Face Protection: Wear tightly-fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10] In addition , a full-face shield must be worn over the goggles at all times when handling the solid or its solutions.[3][11] This protects the entire face from splashes and potent vapors.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves.[6] Given the alkylating nature of the compound, double-gloving is strongly recommended. Inspect gloves for any signs of degradation before and during use.[11]
-
Clothing: A chemical-resistant lab coat or apron over long-sleeved clothing is mandatory.[9][10] Ensure there is no exposed skin on the arms or legs.
-
-
Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation that should be avoided), a full-face respirator with appropriate cartridges must be used.[10][12] All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing.[11]
Safe Handling and Storage Protocols
Standard Operating Procedure for Weighing and Transfer
This protocol is designed as a self-validating system to minimize exposure risk.
-
Preparation: Verify the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper, secondary container) within the hood before retrieving the reagent bottle.
-
Attire: Don all PPE as specified in Section 3.2.
-
Handling:
-
Carefully open the container inside the fume hood, avoiding any puff of dust.
-
Gently dispense the required amount of solid onto weigh paper or into a tared vial. Do not raise dust.[3][13]
-
If transferring to a reaction flask, use a powder funnel.
-
Once the transfer is complete, promptly and securely close the primary container.
-
-
Immediate Cleanup: Wipe down the spatula and any surfaces within the hood where dust may have settled with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[13] Dispose of the cloth and any contaminated weigh paper as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[6] Remove other PPE in the reverse order of donning.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[2][4]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Refrigeration at 2-8°C is recommended to maintain long-term stability.[3]
-
The storage area should be locked or otherwise secured to restrict access.[4][6]
-
Store away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.
Emergency Procedures and First Aid
Immediate and correct action is critical in the event of an exposure.
First Aid Measures for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[2][4][7] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention without delay. [4][6]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[4][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention. [4]
-
Inhalation: Move the person to fresh air immediately.[2][3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][10] Seek immediate medical attention. [4]
-
Ingestion: Do NOT induce vomiting.[4][13] If the person is conscious, rinse their mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. [4]
Spill Response Protocol
This protocol applies only to small spills that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the laboratory and prevent re-entry.
-
Don PPE: Don the full PPE ensemble described in Section 3.2, including respiratory protection if necessary.
-
Containment: For solid spills, gently cover the spill with an inert absorbent material like sand, dry lime, or soda ash to prevent dust from becoming airborne.[13]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][13]
-
Decontamination: Wipe the spill area with a cloth dampened with isopropanol or ethanol, working from the outside in.[13] Follow with a thorough wash using soap and water.
-
Disposal: Place all contaminated cleaning materials and PPE into the hazardous waste container.
-
Documentation: Document the spill and cleanup procedure according to your institution's safety protocols.
Disposal Considerations
All materials contaminated with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, including the compound itself, empty containers, and cleanup debris, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, closed, and clearly labeled container.[3]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3][4] Do not dispose of down the drain or in regular trash.
Conclusion
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a representative member of the hazardous α-bromo ketone class of reagents. While its utility in synthesis is significant, the potential for severe skin, eye, and respiratory damage necessitates a rigorous and proactive approach to safety. By implementing robust engineering controls, mandating a comprehensive PPE strategy, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks associated with this valuable chemical intermediate.
References
- Safety Data Sheet (for 2-Bromo-1-indanone). (2025). Chemical Supplier. [Online].
- 2-BroMo-3',4'-dihydroxyacetophenone SDS, 40131-99-5 Safety Data Sheets. ECHEMI. [Online].
- An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone. Benchchem. [Online].
- 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683. PubChem. [Online].
- Safety Data Sheet - 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. (2021). Angene Chemical. [Online].
- SAFETY DATA SHEET - Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Fisher Scientific. [Online].
- Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Online].
- Safety data sheet - 1,2-Dibromoethane. (2023). CPAchem Ltd. [Online].
- 2-Bromo-1-indanone - Safety Data Sheet. (2025). ChemicalBook. [Online].
- Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Online].
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Online].
- PPE for Hazardous Chemicals. Canada Safety Training. [Online].
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Online].
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- 1. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. sams-solutions.com [sams-solutions.com]
- 10. echemi.com [echemi.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
This technical guide provides a comprehensive analysis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, a halogenated aromatic ketone with significant potential as a versatile intermediate in organic synthesis and drug discovery. This document delves into the spectroscopic characteristics of this compound, offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a robust, field-proven protocol for its synthesis via the α-bromination of 2',6'-dimethoxyacetophenone is presented, including a mechanistic exploration of the transformation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this valuable chemical entity.
Introduction: The Significance of α-Bromo Ketones
α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural motif imparts a high degree of reactivity, making them exceptionally useful building blocks in organic synthesis. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to nucleophilic attack. This reactivity profile allows for the facile construction of a wide variety of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry and materials science.
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, in particular, incorporates a sterically hindered and electron-rich dimethoxyphenyl moiety. This substitution pattern is anticipated to influence its reactivity and provides a scaffold for the synthesis of novel compounds with potentially interesting biological activities.
Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
The most direct and efficient method for the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the selective α-bromination of its precursor, 2',6'-dimethoxyacetophenone. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high selectivity for the α-position over aromatic bromination, especially under acidic catalysis.
Experimental Protocol: α-Bromination of 2',6'-Dimethoxyacetophenone
Materials:
-
2',6'-Dimethoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2',6'-dimethoxyacetophenone (1.0 equivalent) in a 1:1 mixture of dichloromethane and diethyl ether.
-
To this solution, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone can be further purified by recrystallization or column chromatography.
Mechanistic Rationale
The acid-catalyzed bromination of ketones with NBS proceeds through an enol intermediate. The reaction mechanism can be described in the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of the 2',6'-dimethoxyacetophenone, increasing the acidity of the α-protons.
-
Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step of the reaction.[1]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine atom of NBS.
-
Formation of the α-Bromo Ketone: The intermediate then collapses, regenerating the carbonyl group and yielding the α-brominated product and succinimide.
Caption: Synthetic workflow for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Spectroscopic Characterization
Due to the limited availability of experimental spectra for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in the public domain, the following data is a combination of experimental data for the precursor, 2',6'-dimethoxyacetophenone, and predicted data for the final product based on established spectroscopic principles.
Spectroscopic Data of the Precursor: 2',6'-Dimethoxyacetophenone
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | NIST WebBook |
| Molecular Weight | 180.20 g/mol | NIST WebBook |
| CAS Number | 2040-04-2 | NIST WebBook |
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t, J = 8.4 Hz | 1H | Ar-H (H4) |
| ~6.60 | d, J = 8.4 Hz | 2H | Ar-H (H3, H5) |
| ~3.85 | s | 6H | -OCH₃ |
| ~2.50 | s | 3H | -COCH₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~203.0 | C=O |
| ~158.0 | C-OCH₃ |
| ~132.0 | Ar-C (C4) |
| ~118.0 | Ar-C (C1) |
| ~105.0 | Ar-C (C3, C5) |
| ~56.0 | -OCH₃ |
| ~32.0 | -COCH₃ |
IR Spectrum (Gas Phase): [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-O stretch (aryl ether) |
Mass Spectrum (Electron Ionization): [3]
| m/z | Relative Intensity (%) | Assignment |
| 180 | 45 | [M]⁺ |
| 165 | 100 | [M - CH₃]⁺ |
| 135 | 55 | [M - COCH₃]⁺ |
| 107 | 25 | [C₇H₇O]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Predicted Spectroscopic Data for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
The introduction of a bromine atom at the α-position is expected to induce significant changes in the spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem |
| Molecular Weight | 259.10 g/mol | PubChem |
| CAS Number | 123184-19-0 | ChemicalBook[4] |
¹H NMR (Predicted, CDCl₃, 400 MHz):
The most notable change is the replacement of the acetyl methyl singlet with a singlet for the bromomethyl protons, which will be shifted downfield due to the electron-withdrawing effect of the bromine atom.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | t, J = 8.4 Hz | 1H | Ar-H (H4) |
| ~6.65 | d, J = 8.4 Hz | 2H | Ar-H (H3, H5) |
| ~4.50 | s | 2H | -COCH₂Br |
| ~3.90 | s | 6H | -OCH₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
The α-carbon will experience a significant upfield shift due to the "heavy atom effect" of bromine, while the carbonyl carbon will be slightly deshielded.
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O |
| ~158.0 | C-OCH₃ |
| ~132.5 | Ar-C (C4) |
| ~118.5 | Ar-C (C1) |
| ~105.0 | Ar-C (C3, C5) |
| ~56.5 | -OCH₃ |
| ~35.0 | -COCH₂Br |
IR Spectrum (Predicted):
The carbonyl stretching frequency is expected to shift to a higher wavenumber due to the electron-withdrawing inductive effect of the α-bromine.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (α-bromo ketone) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~650 | Medium | C-Br stretch |
Mass Spectrum (Predicted):
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak will be observed at m/z 258 and 260.
Caption: Predicted key fragmentation pathways for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Conclusion
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a valuable synthetic intermediate with significant potential for the development of novel chemical entities. This guide has provided a comprehensive overview of its synthesis and predicted spectroscopic characteristics. The detailed experimental protocol for its preparation from 2',6'-dimethoxyacetophenone offers a reliable and efficient route to this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the analysis of its precursor and related α-bromo ketones, provide a solid framework for its characterization and quality control. This information is intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
-
Reddy, C. S., et al. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry, 2014, 751298. [Link]
-
Khan, M. A. A., & Kumar, S. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 7(5), 897-903. [Link]
-
Wikipedia contributors. (2023, December 2). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 2-bromo-1-(2,6-dimethoxyphenyl)ethanone. PubChem. Retrieved January 13, 2026, from [Link]
-
NIST. (n.d.). 2',6'-Dimethoxyacetophenone. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
-
NIST. (n.d.). 2',6'-Dimethoxyacetophenone IR Spectrum. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
-
NIST. (n.d.). 2',6'-Dimethoxyacetophenone Mass Spectrum. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
-
NIST. (n.d.). 2',6'-Dimethoxyacetophenone. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
Sources
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone solubility information
An In-depth Technical Guide to the Solubility of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (CAS No. 25864-67-9), a key intermediate in advanced organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust, theoretically grounded solubility profile based on its molecular structure and first principles of physical chemistry. We extrapolate its expected behavior by drawing comparisons to structurally similar compounds and outline detailed, field-proven experimental protocols for researchers to determine precise solubility parameters. This document is intended for researchers, chemists, and drug development professionals who require a practical understanding of this reagent's solubility for reaction optimization, purification, and formulation.
Introduction: The Synthetic Importance and Physical Behavior of a Key Intermediate
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is an α-brominated ketone of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and an electron-rich dimethoxyphenyl ring, provides multiple sites for chemical modification, making it a versatile building block.[1] The success of synthetic routes employing this intermediate—from reaction kinetics and yield to purification via crystallization or chromatography—is fundamentally governed by its solubility in various solvent systems.
An understanding of solubility is not merely academic; it is a critical parameter for process safety, scalability, and efficiency. A poorly chosen solvent can lead to low reaction rates, the precipitation of starting materials, or significant challenges in product isolation. This guide, therefore, aims to bridge the gap in available data by providing a predictive framework and the practical tools to verify it experimentally.
Theoretical Solubility Profile: A Molecular Structure-Based Assessment
The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundation for our analysis.
Molecular Structure Analysis:
-
Aromatic Ring & Methoxy Groups: The 2,6-dimethoxyphenyl group is the dominant feature of the molecule. This large, substituted aromatic ring is inherently non-polar (lipophilic). The two methoxy (-OCH₃) groups introduce some polarity and the potential for weak hydrogen bonding via their oxygen atoms, but their steric hindrance and contribution to the overall molecular weight reinforce the compound's organic character.
-
Carbonyl Group (C=O): The ketone functionality is a significant polar feature, capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.
-
α-Bromo Group (C-Br): The carbon-bromine bond introduces polarity and contributes to the molecule's overall molecular weight.
Overall Polarity and Predicted Behavior: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a moderately polar organic molecule. Its large non-polar surface area, contributed by the substituted phenyl ring, suggests it will not be soluble in highly polar protic solvents like water. This is supported by data for the analogous compound, 2-Bromo-2',4'-dimethoxyacetophenone, which is reported to be insoluble in water.[2] However, the presence of the polar carbonyl and ether functionalities predicts good solubility in a range of common organic solvents that can engage in dipole-dipole interactions or can accommodate its moderately polar nature.
Predicted Qualitative Solubility Data
Based on the theoretical analysis, the following table summarizes the predicted solubility of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone at standard laboratory conditions (approx. 20-25°C). It is critical to note that these are predictions; experimental verification is strongly recommended for any process-critical application.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large, non-polar aromatic structure dominates over the polar functional groups, preventing effective solvation by the strong hydrogen-bonding network of water.[2] |
| Methanol, Ethanol | Sparingly to Moderately Soluble | The alkyl portion of the alcohols can interact with the aromatic ring, while the hydroxyl group can interact with the carbonyl oxygen. Solubility is likely limited. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents have strong dipole moments that can effectively solvate the polar carbonyl group, while their organic character accommodates the phenyl ring. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. Similar compounds show high solubility in DMF.[3] | |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents are of intermediate polarity and are excellent at dissolving moderately polar organic compounds. Structurally related bromoacetophenones are known to be soluble in chloroform.[4] |
| Aromatic | Toluene, Benzene | Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the compound's dimethoxyphenyl ring. |
| Non-Polar | Hexanes, Heptane | Slightly Soluble to Insoluble | The polarity of the carbonyl group is too high for effective solvation by purely non-polar aliphatic hydrocarbons. |
Standardized Protocol for Experimental Solubility Determination
The absence of published quantitative data necessitates a reliable in-house method to determine solubility. The following protocol describes a standard gravimetric method for generating accurate solubility data.
4.1 Core Principle: Self-Validation through Equilibration The cornerstone of this protocol is the creation of a saturated solution at a controlled temperature. By ensuring an excess of solid solute is present and allowing sufficient time for equilibration, the resulting supernatant represents the maximum amount of the compound that can be dissolved in the solvent under those conditions.
4.2 Materials and Equipment
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (solute)
-
Selected solvent(s) of interest
-
Analytical balance (readable to 0.1 mg)
-
Scintillation vials or small flasks with screw caps
-
Temperature-controlled shaker or stirring plate
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass vials for collecting filtrate
-
Oven or vacuum oven for solvent evaporation
4.3 Step-by-Step Gravimetric Protocol
-
Preparation: Add an excess amount of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone to a vial (e.g., ~100 mg). The key is to ensure solid material remains undissolved after equilibration.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. Causality Note: Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours, permitting the excess solid to settle.
-
Sampling: Carefully draw a known volume of the clear supernatant into a syringe fitted with a 0.45 µm filter. Trustworthiness Check: Filtering is crucial to remove any suspended microcrystals, which would artificially inflate the measured solubility.
-
Mass Determination: Dispense the filtered, saturated solution into a pre-weighed (tared) vial. Record the exact volume transferred. Immediately weigh the vial containing the solution to determine the mass of the solution.
-
Solvent Evaporation: Place the vial in an oven (at a temperature sufficient to evaporate the solvent without decomposing the compound, e.g., 40-50°C) or a vacuum oven until the solvent is completely removed and a constant mass of the dried solute is achieved.
-
Calculation: Weigh the vial containing the dry solute. Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dry solute in mg) / (Volume of filtrate in mL)
4.4 Visualization of Experimental Workflow
Sources
An In-depth Technical Guide to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone: Synthesis, Mechanistic Insights, and Applications
Introduction
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, an α-brominated aromatic ketone, represents a class of highly versatile synthetic intermediates in modern organic and medicinal chemistry. Its intrinsic reactivity, characterized by the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide), makes it a valuable precursor for the construction of a diverse array of complex molecular architectures, particularly heterocyclic scaffolds. This guide provides an in-depth exploration of the discovery and history of this compound, a detailed examination of its synthetic pathways with mechanistic justifications, and a discussion of its current and potential applications in drug discovery and development.
While a singular "discovery" paper for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for α-halo ketones and phenacyl bromides. These classes of compounds have been instrumental in organic synthesis for over a century, with foundational work on the bromination of acetophenones dating back to the late 19th and early 20th centuries. The synthesis of this specific isomer would have become feasible with the availability of its precursor, 2',6'-dimethoxyacetophenone, and the refinement of selective α-bromination techniques.
This guide will first delve into the robust methods for synthesizing the key precursor, 2',6'-dimethoxyacetophenone, followed by a detailed analysis of the critical α-bromination step to yield the title compound. We will explore the underlying reaction mechanisms, providing a rationale for the choice of reagents and reaction conditions. Finally, the synthetic utility of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone will be discussed, highlighting its role as a building block in the synthesis of potentially bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of the precursor and the final compound is presented below.
| Property | 2',6'-Dimethoxyacetophenone | 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone |
| CAS Number | 2040-04-2 | 123184-19-0 |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₁BrO₃ |
| Molecular Weight | 180.20 g/mol | 259.10 g/mol |
| Appearance | White to pale cream crystalline solid | Not widely reported, likely a solid |
| Melting Point | 68-70 °C | Not widely reported |
Synthesis of the Precursor: 2',6'-Dimethoxyacetophenone
The synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone commences with the preparation of its immediate precursor, 2',6'-dimethoxyacetophenone. Two primary and well-established synthetic routes are commonly employed: Friedel-Crafts Acylation and Williamson Ether Synthesis. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[1] In this approach, 1,3-dimethoxybenzene is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The methoxy groups are ortho, para-directing; however, acylation predominantly occurs at the less sterically hindered 4-position. To achieve acylation at the 2-position, careful control of reaction conditions is crucial.
Caption: Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane. Cool the suspension to 0 °C in an ice bath.[1]
-
Addition of Acetylating Agent: Slowly add a solution of acetyl chloride (1.1 equivalents) in dry dichloromethane to the stirred suspension via the dropping funnel.[1]
-
Addition of Substrate: After the addition of acetyl chloride, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2',6'-dimethoxyacetophenone.[1]
Route 2: Williamson Ether Synthesis from 2',6'-Dihydroxyacetophenone
An alternative and often high-yielding approach is the Williamson ether synthesis. This method involves the methylation of 2',6'-dihydroxyacetophenone. The synthesis of the dihydroxy precursor itself is a multi-step process, often starting from resorcinol.[2]
Caption: Williamson ether synthesis for 2',6'-dimethoxyacetophenone.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2',6'-dihydroxyacetophenone (1.0 equivalent) in N,N-dimethylformamide (DMF).[3]
-
Addition of Base: Add anhydrous potassium carbonate (2.2 equivalents) to the solution.[3]
-
Addition of Methylating Agent: Slowly add methyl iodide (2.2 equivalents) to the reaction mixture at room temperature.[3]
-
Reaction Progression: Stir the mixture for 16 hours at room temperature. Monitor the reaction progress by TLC.[4]
-
Work-up: Pour the reaction mixture into ice water and stir for 30 minutes.[4]
-
Purification: Collect the precipitate by filtration, wash with water, and dry to obtain the desired product. Further purification can be achieved by recrystallization.[4]
Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone: The α-Bromination Step
The conversion of 2',6'-dimethoxyacetophenone to the target compound is achieved through an α-bromination reaction. This is a classic transformation for ketones and typically proceeds via an enol or enolate intermediate. The acid-catalyzed bromination is a common and effective method.[5]
Mechanism of Acid-Catalyzed α-Bromination
The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates enolization. The resulting enol, a nucleophile, then attacks molecular bromine to form the α-bromo ketone.
Caption: Simplified mechanism of acid-catalyzed α-bromination.
Experimental Protocol: α-Bromination of 2',6'-Dimethoxyacetophenone
-
Reaction Setup: In a round-bottom flask, dissolve 2',6'-dimethoxyacetophenone (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and diethyl ether.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (hexane-ethyl acetate gradient) to yield 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Synthetic Utility and Applications in Drug Discovery
α-Bromo ketones, and specifically phenacyl bromides, are highly valuable intermediates in organic synthesis due to their bifunctional nature.[7][8] The carbonyl group can undergo a variety of nucleophilic additions and condensations, while the α-bromo substituent is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[7]
While specific applications of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone are not extensively documented in the public domain, its structural similarity to other dimethoxy-substituted phenacyl bromides suggests its potential utility in several areas of drug discovery. For instance, related compounds like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone are known intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[9][10] The dimethoxyphenyl moiety is a common feature in many bioactive natural products and synthetic drugs.
The potential applications of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone include:
-
Synthesis of Heterocycles: It can serve as a key building block for the synthesis of imidazoles, thiazoles, oxazoles, and other heterocyclic systems that are prevalent in medicinal chemistry.
-
Lead Optimization: In drug discovery programs, it can be used to introduce the 2,6-dimethoxyphenylacetyl group into lead compounds to explore structure-activity relationships.
-
Covalent Inhibitors: The reactive α-bromo ketone functionality can be employed in the design of covalent inhibitors that form a permanent bond with a target protein. For example, a related compound, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of the bacterial enzyme MurA.[11]
Conclusion
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, while not a compound with a widely celebrated history of discovery, stands as a testament to the power and elegance of synthetic organic chemistry. Its preparation, rooted in fundamental reactions like the Friedel-Crafts acylation and Williamson ether synthesis for its precursor, and culminating in a regioselective α-bromination, provides a clear illustration of the strategic construction of functionalized molecules.
This in-depth guide has provided a comprehensive overview of the synthesis of this valuable intermediate, from its readily available precursors to the final α-brominated product. The detailed protocols and mechanistic insights are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this compound in their work.
The true potential of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone lies in its future applications. As a versatile building block, it holds the promise for the discovery and development of novel therapeutic agents and other functional organic materials. Its journey from a synthetically accessible molecule to a key component in cutting-edge research is a narrative that will continue to be written by the scientific community.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]
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An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
This technical guide provides a comprehensive overview of the physical characteristics of the chemical compound 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its fundamental properties. Due to a notable scarcity of experimentally-derived data for this specific molecule in peer-reviewed literature and public databases, this guide employs a comparative analysis with its structural isomers and related compounds to provide a robust predictive profile.
Introduction: Contextualizing 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone belongs to the class of α-bromoacetophenones, a group of organic compounds recognized for their utility as intermediates in organic synthesis. The presence of a bromine atom alpha to a carbonyl group makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The dimethoxyphenyl moiety further influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and physical behavior. Understanding these physical characteristics is paramount for its effective application in synthetic chemistry and drug design.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to establish its molecular structure and unambiguous identifiers.
Molecular Structure Visualization:
The arrangement of atoms in 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is depicted in the following diagram, generated using the DOT language. The structure reveals a benzene ring substituted with two methoxy groups at positions 2 and 6, and a bromoacetyl group at position 1.
Caption: A generalized experimental workflow for the synthesis of α-bromoacetophenones.
A specific example is the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone from 3,4-dimethoxyacetophenone using benzyltrimethylammonium tribromide in a mixture of dichloromethane and methanol.[1]
Handling and Storage: Based on the safety information for its isomers, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone should be handled with care. It is likely to be a skin and eye irritant. [2]It is advisable to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refrigeration at 2-8°C is recommended. [3]
Conclusion
While a complete experimental profile of the physical characteristics of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is yet to be published, this technical guide provides a robust, data-driven estimation based on a comparative analysis of its isomers. The provided information on its molecular identifiers, predicted physical properties, and likely spectroscopic features serves as a valuable resource for scientists and researchers. As new experimental data becomes available, this guide will be updated to reflect the most current understanding of this compound.
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Pharmaffiliates. 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Available from: [Link]
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Methodological & Application
Use of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in chalcone synthesis
An In-Depth Guide to the Synthesis of Chalcones Using 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the synthesis of chalcones utilizing 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone as a key precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as pivotal scaffolds in medicinal chemistry due to their broad spectrum of biological activities.[1] The primary route for their synthesis, the Claisen-Schmidt condensation, is an efficient base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[2] This guide details the underlying reaction mechanism, provides step-by-step experimental protocols for synthesis and purification, offers characterization insights, and includes a troubleshooting section to address common experimental challenges. The use of the sterically hindered and electron-rich 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone presents specific considerations that are addressed herein to enable researchers to generate diverse chalcone libraries for structure-activity relationship (SAR) studies and drug discovery endeavors.[2]
The Underlying Chemistry: Claisen-Schmidt Condensation
The synthesis of chalcones from an α-bromoacetophenone derivative and an aromatic aldehyde is achieved through the Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation.[2][3] This base-catalyzed aldol condensation reaction proceeds through a well-defined mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration.
Mechanism Breakdown:
-
Enolate Formation: The reaction is initiated by a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which abstracts an acidic α-proton from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. The presence of the electron-withdrawing bromine atom increases the acidity of the α-proton, facilitating the formation of a resonance-stabilized enolate ion.[4]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.[3]
-
Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone, the characteristic aldol addition product.
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base removes the now-acidic α-proton, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone system—the chalcone.[5] This final elimination step is typically rapid and drives the reaction to completion.[6]
Visualization of the Reaction Mechanism
Caption: Base-catalyzed Claisen-Schmidt condensation pathway.
Experimental Protocols
The following protocols provide a robust framework for the synthesis and purification of chalcones derived from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Protocol 1: Synthesis via Conventional Base-Catalyzed Condensation
This procedure describes a standard method for chalcone synthesis in an alcoholic solvent.
Materials:
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (Rectified Spirit)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 10% solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and 1.0 equivalent of the selected aromatic aldehyde in a minimal amount of ethanol with stirring.[7]
-
Catalyst Preparation: Separately, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.
-
Reaction Initiation: Cool the flask containing the reactants in an ice bath to maintain a temperature between 20-25°C.[7] While stirring vigorously, add the basic solution dropwise to the reaction mixture. A change in color and the formation of a precipitate are typically observed.[5]
-
Reaction Monitoring: Continue stirring the mixture at room temperature for 4-6 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).[5]
-
Product Precipitation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the mixture into a beaker containing crushed ice and water.[5]
-
Neutralization: Slowly acidify the aqueous mixture with 10% HCl solution while stirring until the solution is acidic (pH ~2-3). This step neutralizes the catalyst and ensures the complete precipitation of the crude chalcone product.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with several portions of cold distilled water to remove any remaining catalyst and other water-soluble impurities.[1]
-
Drying: Allow the crude chalcone to air dry completely before proceeding with purification.
Protocol 2: Purification of the Crude Chalcone
Effective purification is critical to obtaining a high-purity final product for characterization and biological screening.
A. Purification by Recrystallization This is the preferred method when the crude product is already relatively pure.
Materials:
-
Crude Chalcone
-
Ethanol (95%)
-
Erlenmeyer flask, hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a small amount of 95% ethanol.[1]
-
Heating: Gently heat the mixture on a hot plate while swirling to dissolve the solid. Add more hot ethanol portion-wise until the chalcone is completely dissolved. Avoid adding excess solvent to ensure good recovery.[1] Note: For chalcones with low melting points, ensure the dissolution temperature does not exceed the melting point to prevent "oiling out".[9]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. If no crystals appear, scratching the inside of the flask with a glass rod can induce nucleation.[1]
-
Cooling: Once crystallization has started, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove soluble impurities.[1]
-
Drying: Air dry the crystals or place them in a desiccator under vacuum.
B. Purification by Column Chromatography This technique is essential for separating the chalcone from impurities with similar polarities.[10]
Materials:
-
Crude Chalcone
-
Silica Gel (230-400 mesh)
-
Solvent System (e.g., Hexane and Ethyl Acetate)
-
Chromatography Column
Procedure:
-
Solvent System Selection: Determine an optimal solvent system using TLC. The goal is to find a mobile phase that gives the chalcone an Rf value between 0.25 and 0.35, with good separation from impurities.[1]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude chalcone in a minimum amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).[1] Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with the solvent system, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling: Combine the fractions containing the pure chalcone.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified chalcone.
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Reactant Molar Ratio | 1:1 (Ketone:Aldehyde) | An equimolar ratio is typically effective.[4] |
| Catalyst | KOH or NaOH | Strong bases that efficiently generate the enolate.[4] |
| Catalyst Concentration | 40-50% (w/v) aqueous solution | A concentrated solution minimizes reaction volume. |
| Solvent | Ethanol | Good solubility for reactants and product precipitation upon acidification.[8] |
| Temperature | 20-25°C (Room Temp.) | Balances reaction rate and minimizes side reactions. Cooling may be needed.[7] |
| Reaction Time | 4-24 hours | Varies based on aldehyde reactivity. Monitor by TLC.[5][8] |
| Purification Method | Recrystallization (Ethanol) or Column Chromatography | Recrystallization is efficient for high-purity crude products. Chromatography is used for complex mixtures.[1][10] |
| Typical Yield | 70-95% | Yield is highly dependent on the substituents on the aromatic aldehyde. |
Characterization of Synthesized Chalcones
Confirming the structure and purity of the final product is a crucial step.
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural elucidation. Key signals in ¹H NMR include two characteristic doublets for the α and β vinylic protons between 7.0 and 8.5 ppm. The large coupling constant (J ≈ 15-16 Hz) confirms the thermodynamically favored (E)-trans configuration.[11][12] In ¹³C NMR, the carbonyl carbon (C=O) typically appears at a downfield chemical shift of ~187-192 ppm.[11][13]
-
Infrared (IR) Spectroscopy: Provides functional group information. A strong absorption band between 1650-1685 cm⁻¹ is indicative of the conjugated C=O stretching vibration.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized chalcone.[13]
-
Melting Point: A sharp melting point range indicates high purity of the crystalline product.[15]
Experimental and Purification Workflow
Caption: Workflow from synthesis to characterization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old NaOH/KOH).2. Deactivated aldehyde (e.g., polymerization).3. Insufficient reaction time. | 1. Use fresh, solid NaOH or KOH pellets to prepare the solution.2. Use freshly distilled or high-purity aldehyde.3. Continue stirring and monitor by TLC until starting material is consumed.[16] |
| Product "Oils Out" During Recrystallization | 1. Solution is too supersaturated.2. Melting point of the chalcone is lower than the solvent's boiling point. | 1. Add a small amount of hot solvent to reduce saturation.2. Switch to a lower-boiling point solvent or use a mixed-solvent system (e.g., dissolve in ethanol, add water dropwise until cloudy, then clarify with a few drops of ethanol and cool).[10] |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system.2. Column overloading. | 1. Systematically test different solvent polarities (e.g., varying hexane:ethyl acetate ratios) with TLC to optimize separation.2. Use a larger column or load less crude material.[10] |
| Broad or Impure NMR Spectrum | 1. Residual starting materials.2. Presence of aldol addition intermediate (β-hydroxy ketone). | 1. Re-purify the sample by column chromatography or recrystallization.2. Ensure the reaction has gone to completion (full dehydration). If necessary, gently heating the reaction mixture can promote elimination. |
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Institutes of Health (NIH). [Link]
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Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science. [Link]
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CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. (2022). Jurnal Kimia dan Pendidikan Kimia. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health (NIH). [Link]
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Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [Link]
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SYNTHESIS OF CHALCONES. (n.d.). JETIR. [Link]
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Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of two chalcone compounds. (2013). St Aloysius College. [Link]
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SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. [Link]
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Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
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Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. (n.d.). TSI Journals. [Link]
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Synthesis of Biologically Active Substituted Chalcones. (n.d.). WMU's ScholarWorks. [Link]
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]
-
Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2025). ResearchGate. [Link]
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The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. (2023). MDPI. [Link]
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Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. (n.d.). PubMed Central. [Link]
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The Complete Mechanism of Chalcone Formation. (n.d.). eScholarship.org. [Link]
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Spectroscopic Investigation of Some Chalcones. (2025). ResearchGate. [Link]
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Application Notes & Protocols: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (CAS No. 123184-19-0), a key α-bromoketone intermediate in pharmaceutical research and development. This guide details a robust protocol for its preparation from 1-(2,6-dimethoxyphenyl)ethanone, including methodologies for purification and analytical validation. Furthermore, it explores the intermediate's primary utility as an electrophilic building block, with a specific focus on its reaction with primary amines to form α-aminoketones—precursors to a range of neurologically active compounds, including analogs of arylcyclohexylamines. The protocols are designed for researchers, medicinal chemists, and process development scientists, emphasizing safety, reproducibility, and mechanistic understanding.
Introduction and Scientific Context
α-Halogenated ketones are a class of highly valuable synthetic intermediates in medicinal chemistry due to their dual functionality. The carbonyl group and the adjacent carbon-halogen bond provide two reactive centers for constructing complex molecular architectures.[1] Specifically, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a strategically important precursor. Its structural features include:
-
An α-Bromo Group: This serves as an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution, typically with amines, thiols, or other nucleophiles.
-
A Ketone Carbonyl: This group can participate in a variety of reactions, including reductions, condensations, and rearrangements.
-
A 2,6-Dimethoxy Phenyl Ring: The steric hindrance and electronic effects of the two ortho-methoxy groups influence the reactivity of the adjacent ketone and can be critical for modulating the pharmacological profile of the final active pharmaceutical ingredient (API).
This intermediate is particularly relevant in the synthesis of compounds targeting the central nervous system (CNS). The 2,6-disubstituted phenyl ring is a common motif in certain classes of anesthetic and psychoactive agents.[2][3] This guide provides the foundational knowledge and practical protocols to effectively synthesize and utilize this versatile compound.
Physicochemical Properties & Safety Data
Handling of α-bromoketones requires strict adherence to safety protocols. These compounds are potent lachrymators and are corrosive to skin, eyes, and the respiratory tract. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Property | Value | Source |
| CAS Number | 123184-19-0 | [4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [5] |
| Molecular Weight | 259.09 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | General Knowledge |
| Storage | 2-8°C, under inert atmosphere | [5] |
Hazard Summary: Based on data for analogous compounds, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone should be treated as a hazardous substance.
-
Health Hazards: Causes severe skin burns and eye damage.[6][7] May cause respiratory irritation.[6]
-
Safety Precautions: Wear protective gloves, clothing, eye, and face protection.[8][9] Do not breathe dust. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[8]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[7][9] For skin contact, wash off immediately with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9][10] If swallowed, rinse mouth and call a poison center or doctor immediately.[9]
Synthesis Protocol: α-Bromination of 1-(2,6-dimethoxyphenyl)ethanone
The most direct route to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the electrophilic α-bromination of its parent ketone. The reaction proceeds via an enol or enolate intermediate, which attacks a bromine source. The choice of brominating agent and conditions is critical to prevent undesired side reactions, such as bromination of the electron-rich aromatic ring.
Causality Behind Experimental Choices:
-
Brominating Agent: While elemental bromine (Br₂) can be used, it often requires harsh conditions or catalysts that can lead to poor selectivity.[11] N-Bromosuccinimide (NBS) is a common alternative, but cupric bromide (CuBr₂) offers a milder and often more selective method for the α-bromination of acetophenones, proceeding via a copper enolate.[12][13] This protocol utilizes CuBr₂ to favor mono-bromination at the α-position.
-
Solvent: A mixture of ethyl acetate and chloroform is used. Ethyl acetate serves as the primary solvent, while a co-solvent like chloroform can aid in solubility for both the starting material and the CuBr₂. Refluxing provides the necessary activation energy for the reaction.[12]
Materials and Reagents
-
1-(2,6-dimethoxyphenyl)ethanone
-
Cupric Bromide (CuBr₂), anhydrous
-
Ethyl Acetate, reagent grade
-
Chloroform, reagent grade
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane, reagent grade
-
Silica Gel (for chromatography)
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2,6-dimethoxyphenyl)ethanone (5.0 g, 27.7 mmol).
-
Dissolution: Add ethyl acetate (80 mL) and chloroform (20 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Addition of Brominating Agent: Add cupric bromide (CuBr₂, 14.8 g, 66.5 mmol, 2.4 equivalents) to the solution. The mixture will turn dark green/black.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours. The disappearance of the starting material spot and the appearance of a new, lower-Rf spot indicates product formation.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the insoluble copper(I) bromide byproduct and wash the pad with ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and transfer them to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any trace HBr) and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow or brown solid.
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization (Preferred for high purity): Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Column Chromatography: If the crude product is an oil or contains significant impurities, purify it on a silica gel column using a hexane/ethyl acetate gradient.
Expected Yield: 65-80%.
Analytical Characterization
Validation of the product's identity and purity is essential. The following are expected analytical results.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.35 (t, 1H, Ar-H), ~6.60 (d, 2H, Ar-H), ~4.55 (s, 2H, -CH₂Br), ~3.85 (s, 6H, 2 x -OCH₃). The singlet at ~4.55 ppm is characteristic of the α-bromomethyl protons.[14][15] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~192 (C=O), ~158 (Ar-C-O), ~132 (Ar-CH), ~115 (Ar-C), ~104 (Ar-CH), ~56 (-OCH₃), ~35 (-CH₂Br). |
| IR Spectroscopy (KBr Pellet) | ν (cm⁻¹): ~1700 (strong, C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O ether stretch), ~680 (C-Br stretch).[16] |
| Mass Spectrometry (EI-MS) | m/z: 258/260 ([M]⁺, characteristic isotopic pattern for bromine), 179 ([M-Br]⁺), 165 ([M-COCH₂Br]⁺). |
Application Protocol: Synthesis of an α-Aminoketone Intermediate
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is an ideal electrophile for reaction with primary amines to form α-aminoketones. This reaction is a cornerstone for building more complex pharmaceutical scaffolds.[17][18] The following protocol details the reaction with methylamine, a key step toward the synthesis of various arylcyclohexylamine analogs.
Causality Behind Experimental Choices:
-
Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the HBr byproduct formed during the reaction. This prevents the protonation of the methylamine nucleophile, which would render it unreactive.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering with the reactants.
-
Temperature: The reaction is conducted at room temperature to maintain control and prevent side reactions.
Materials and Reagents
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (2.59 g, 10.0 mmol) in anhydrous acetonitrile (40 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).
-
Addition of Nucleophile: To the stirring suspension, add the methylamine solution (e.g., 6.0 mL of 2.0 M solution in THF, 12.0 mmol, 1.2 equivalents) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting bromoketone is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the potassium salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude α-methylaminoketone product, 1-(2,6-dimethoxyphenyl)-2-(methylamino)ethanone.
-
This α-aminoketone is a direct precursor that can be further elaborated, for instance, through reaction with a Grignard reagent followed by rearrangement, a common strategy in the synthesis of ketamine and its analogs.[19]
Visualizations and Workflows
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target intermediate.
Diagram 2: Simplified Bromination Mechanism
Caption: Key steps in the acid-catalyzed α-bromination of a ketone.
Diagram 3: Application Workflow
Caption: Synthesis of an α-aminoketone using the title compound.
Conclusion
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a high-value intermediate whose careful synthesis and application are crucial for the development of novel pharmaceutical agents. The protocols outlined in this guide provide a reliable and reproducible framework for its preparation and subsequent use in nucleophilic substitution reactions. By understanding the causality behind the procedural steps and adhering to strict safety measures, researchers can effectively leverage this building block to advance their drug discovery programs.
References
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PubChem. (n.d.). 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. Retrieved from [Link]
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LookChem. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Supporting Information: Water-controlled selective preparation of α-mono or α,α'-dihalo ketones. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Zhang, L., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. Retrieved from [Link]
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LookChem. (n.d.). Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]
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Vihita Drugs & Intermediates. (n.d.). 2-Bromo-2'5'-Dimethoxy Acetophenone. Retrieved from [Link]
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Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones. Retrieved from [Link]
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ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
Brandt, S. D., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug Testing and Analysis, 7(3), 233-241. Retrieved from [Link]
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Davoodnia, A., et al. (2017). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences, 129(9), 1419-1424. Retrieved from [Link]
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Moody, G. L., et al. (2019). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Molecular Pharmaceutics, 16(5), 2193-2205. Retrieved from [Link]
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Giri, S., et al. (2024). Pharmacological role and different routes of synthesis of ketamine: a general anesthetic - a mini review. ResearchGate. Retrieved from [Link]
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Davoodnia, A. (2017). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromo-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. Retrieved from [Link]
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Zhang, L., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Retrieved from [Link]
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ScienceDirect. (1987). Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone. Tetrahedron, 43(12), 2609-2618. Retrieved from [Link]
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Application Note & Protocol for the Synthesis of Novel Chalcone Scaffolds
An In-Depth Guide to the Claisen-Schmidt Condensation with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Introduction: The Strategic Value of Chalcones in Modern Drug Discovery
Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system linking two aromatic rings, represent a privileged scaffold in medicinal chemistry.[1] These compounds, which serve as key precursors in flavonoid biosynthesis, have garnered significant attention for their extensive and diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological potency of a chalcone derivative is profoundly influenced by the substitution patterns on its aromatic rings.[5]
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an enolizable ketone, remains the most robust and versatile method for chalcone synthesis.[3][6] This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of novel chalcones using a structurally unique ketone: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. The presence of ortho-dimethoxy groups introduces significant steric hindrance, which presents unique challenges and opportunities in the synthesis. The bromine atom further serves as a valuable handle for subsequent functionalization, making the resulting chalcones attractive platforms for developing new therapeutic agents.[5]
Principle of the Reaction: Navigating the Claisen-Schmidt Mechanism
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation.[7][8] The reaction proceeds through a well-defined, base-catalyzed mechanism involving several key steps. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Mechanism Breakdown:
-
Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from the ketone (2-Bromo-1-(2,6-dimethoxyphenyl)ethanone) by a strong base, typically sodium or potassium hydroxide. This step generates a resonance-stabilized enolate ion. The electron-withdrawing effect of the adjacent carbonyl group and the bromine atom increases the acidity of this proton, facilitating enolate formation.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[9] This is the crucial carbon-carbon bond-forming step.
-
Aldol Addition: The nucleophilic attack results in the formation of a tetrahedral intermediate, which, upon protonation by the solvent (typically ethanol/water), yields a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration (elimination of a water molecule). The proton on the α-carbon is abstracted by the base, and the resulting intermediate eliminates the β-hydroxyl group to form a stable, conjugated α,β-unsaturated carbonyl system—the chalcone.[7] This final step is typically irreversible and drives the reaction to completion.
Application Notes: Field-Proven Insights for Success
Synthesizing chalcones from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone requires careful consideration of several parameters due to the unique substitution pattern of the ketone.
-
Impact of Steric Hindrance: The two methoxy groups at the ortho positions of the phenyl ring create significant steric bulk around the carbonyl group. This can hinder the approach of the aldehyde, potentially slowing the reaction rate. To overcome this, a longer reaction time or slightly elevated temperature may be necessary compared to reactions with less substituted acetophenones.[10]
-
Choice of Base Catalyst: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts.[5] A 40-50% aqueous solution is typically used. The concentration of the base is critical; insufficient amounts will lead to an incomplete reaction, while excessively high concentrations can promote side reactions like the Cannizzaro reaction of the aldehyde (if it lacks α-hydrogens) or self-condensation of the ketone.[10]
-
Solvent System: Ethanol is the preferred solvent as it effectively dissolves the aromatic reactants and is compatible with the aqueous base.[11] In some cases, solvent-free conditions, such as grinding the reactants with a solid base, have been shown to improve yields and align with green chemistry principles.[12][13]
-
Temperature Control: The initial condensation is often performed at room temperature (20-25°C) to control the exothermic nature of the aldol addition.[5] Maintaining this temperature with an ice bath, especially during the dropwise addition of the base, is crucial to prevent unwanted side reactions.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of hexane and ethyl acetate. The disappearance of the starting materials (ketone and aldehyde) and the appearance of a new, less polar spot (the chalcone product) indicates reaction progression.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of (E)-1-(2-bromo-2,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials and Equipment:
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Distilled Water
-
Round-bottom flask, magnetic stirrer, stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
TLC plates (silica gel), developing chamber, UV lamp
-
Melting point apparatus
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in a minimal amount of ethanol (approx. 15-20 mL).
-
To this solution, add 1.0-1.1 equivalents of the desired aromatic aldehyde (e.g., 4-methoxybenzaldehyde). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Slowly add a 40% aqueous solution of NaOH (2.0-3.0 equivalents) dropwise to the reaction mixture over 15-20 minutes. Maintain the internal temperature between 20-25°C using an ice bath as needed.[5] A color change and increase in turbidity are typically observed.
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress periodically using TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold water.[14]
-
Acidify the mixture by slowly adding dilute HCl until the pH is approximately 2-3. This will neutralize the excess base and precipitate the crude chalcone product.[15]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold distilled water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, typically hot 95% ethanol, to obtain pure chalcone crystals.[14]
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the final mass and calculate the yield. Characterize the product by determining its melting point and acquiring spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR).
Data Presentation: Expected Outcomes
The following table summarizes typical quantitative data for a series of chalcones synthesized from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and various substituted benzaldehydes.
| Aldehyde (Ar-CHO) | Reaction Time (h) | Typical Yield (%) | Appearance |
| Benzaldehyde | 24 | 65-75% | Pale yellow solid |
| 4-Methoxybenzaldehyde | 18 | 70-85% | Yellow solid |
| 4-Chlorobenzaldehyde | 24 | 60-70% | Off-white solid |
| 4-Nitrobenzaldehyde | 12 | 80-90% | Bright yellow solid |
Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and purification efficiency. Electron-withdrawing groups on the aldehyde (e.g., -NO₂) tend to accelerate the reaction, while electron-donating groups (e.g., -OCH₃) may have a modest rate-enhancing effect.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use a fresh batch of NaOH/KOH. Ensure at least 2.0 equivalents are used.[10] |
| Steric hindrance slowing the reaction. | Increase reaction time to 36-48 hours or gently warm the reaction to 40°C. | |
| Poor solubility of reactants. | Add a co-solvent like THF or ensure sufficient ethanol is used. | |
| Formation of Multiple Products | Self-condensation of the ketone. | Add the base slowly at a controlled temperature (20-25°C). |
| Cannizzaro reaction of the aldehyde. | Ensure the stoichiometry of the aldehyde is not in large excess (use 1.0-1.1 equivalents). | |
| Oily Product Instead of Solid | Impurities or incomplete reaction. | Ensure the reaction has gone to completion via TLC. Purify the crude oil using column chromatography on silica gel. |
References
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-
Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022, April 10). ResearchGate. Retrieved January 9, 2024, from [Link]
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The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023, June 29). ResearchGate. Retrieved January 9, 2024, from [Link]
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Chalcone: A Privileged Structure in Medicinal Chemistry. (2017, June 28). PubMed Central. Retrieved January 9, 2024, from [Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022, October 19). PubMed Central. Retrieved January 9, 2024, from [Link]
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Synthesis and purification of α-keto substituted chalcones. (n.d.). American Chemical Society. Retrieved January 9, 2024, from [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved January 9, 2024, from [Link]
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Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021, November 24). Biointerface Research in Applied Chemistry. Retrieved January 9, 2024, from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
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-
Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. (2020, December 1). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Spectroscopic Investigation of Some Chalcones. (2012, October). ResearchGate. Retrieved January 9, 2024, from [Link]
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In a Claisen-Schmidt condensation between acetophenone and benzal... (n.d.). Pearson+. Retrieved January 9, 2024, from [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). MDPI. Retrieved January 9, 2024, from [Link]
-
Claisen‐Schmidt condensation of substituted acetophenones with... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Synthesis of Biologically Active Substituted Chalcones. (1993). WMU's ScholarWorks. Retrieved January 9, 2024, from [Link]
-
Synthesis, Single Crystal Structure and Spectroscopic Aspects of Chalcone 2(2E)-1-(4′-bromobiphenyl-4-yl)-3-(2, 3-dimethoxybenzaldhyde)prop-2-ene-1-one. (2019, April 1). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. (2015). Semantic Scholar. Retrieved January 9, 2024, from [Link]
-
A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. (2023, November 27). MDPI. Retrieved January 9, 2024, from [Link]
-
Synthesis and Characterization of Some Chalcone Derivatives. (2007). Science Alert. Retrieved January 9, 2024, from [Link]
-
SYNTHESIS OF CHALCONES. (2019). Jetir.org. Retrieved January 9, 2024, from [Link]
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Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. (2021, April 24). Desklib. Retrieved January 9, 2024, from [Link]
-
Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. (n.d.). Nevolab. Retrieved January 9, 2024, from [Link]
-
Synthesis, FT-IR Spectroscopic Studies and in vitro FRAP Assay of some Chalcone Derivatives and their Metal Complexes. (2022). ASUU Ejournals. Retrieved January 9, 2024, from [Link]
-
Synthesis of Substituted Chalcones. (2021, April 21). YouTube. Retrieved January 9, 2024, from [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2023, February 18). PubMed Central. Retrieved January 9, 2024, from [Link]
-
Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved January 9, 2024, from [Link]
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Introduction: The Strategic Value of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast number of therapeutic agents.[1] Their structural diversity and ability to interact with biological targets make them privileged scaffolds. The starting material, or building block, from which these complex molecules are constructed is therefore of critical importance. 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is one such pivotal precursor. As an α-bromoketone, its structure is primed for a variety of cyclization reactions.[2][3] The molecule features two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity is the foundation for its utility in forming a range of heterocyclic rings.
The 2,6-dimethoxy substitution on the phenyl ring is not merely decorative. These groups exert significant electronic and steric influence. Electronically, they are activating groups, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group. Sterically, their bulk can direct the approach of incoming nucleophiles and influence the conformational preferences of reaction intermediates, potentially leading to specific stereochemical outcomes. This guide provides detailed protocols and mechanistic insights into the synthesis of key heterocyclic families, primarily thiazoles and imidazoles, using this versatile starting material.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone to key heterocyclic cores.
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Detailed Laboratory Protocol: Synthesis of 2-Amino-4-(2,6-dimethoxyphenyl)thiazole
This protocol details the reaction with thiourea, a common and inexpensive thioamide, to yield an aminothiazole derivative. [4] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | 259.10 | 5.0 | 1.295 g |
| Thiourea | 76.12 | 7.5 | 0.571 g |
| Ethanol (95%) | - | - | 10 mL |
| Sodium Carbonate (5% aq. solution) | - | - | 40 mL |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 10 mL of 95% ethanol to the flask. The use of ethanol is crucial as it effectively dissolves the reactants and facilitates the reaction.
-
Heating: Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The reaction is typically complete within 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution. [4]The base neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, aiding in the precipitation of the final product.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Allow the solid to air dry on a watch glass to obtain the crude product.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Outcome:
The product, 2-amino-4-(2,6-dimethoxyphenyl)thiazole, is typically obtained as a crystalline solid. The yield is generally high for this type of reaction. [5][4]Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure.
Part 2: Synthesis of Substituted Imidazoles
Another powerful application of α-bromoketones is in the synthesis of imidazoles. [3][6]This involves a condensation reaction with an amidine or a related compound like guanidine or urea. The reaction provides a direct route to highly substituted imidazole derivatives, which are prevalent in many biologically active molecules.
Mechanistic Rationale
Similar to the Hantzsch synthesis, the reaction begins with a nucleophilic substitution, followed by cyclization and dehydration.
-
Initial Condensation: One of the nitrogen atoms of the amidine (or urea/guanidine) acts as the nucleophile, attacking the α-carbon and displacing the bromide.
-
Cyclization: The second nitrogen atom of the amidine moiety then attacks the electrophilic carbonyl carbon, leading to the formation of a five-membered ring.
-
Dehydration/Tautomerization: The cyclic intermediate eliminates a molecule of water to form the aromatic imidazole ring.
Detailed Laboratory Protocol: Synthesis of 4-(2,6-dimethoxyphenyl)-1H-imidazol-2(5H)-thione
This protocol uses thiourea to form an imidazole-2-thione derivative under microwave irradiation, which can significantly shorten reaction times. [6] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | 259.10 | 2.0 | 0.518 g |
| Thiourea | 76.12 | 2.0 | 0.152 g |
| Ethanol | - | - | 5 mL |
| Water | - | - | 1 mL |
| Triethylbenzylammonium chloride (TEBA) | 227.77 | 0.5 | 0.114 g |
| Sodium Acetate | 82.03 | - | For neutralization |
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, dissolve 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (2.0 mmol) in 5 mL of ethanol. In a separate container, dissolve thiourea (2.0 mmol) and TEBA (0.5 mmol) in 1 mL of water. TEBA acts as a phase transfer catalyst, facilitating the reaction between the organic and aqueous phases. [6]2. Microwave Irradiation: Combine the two solutions in the microwave vessel. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 5-10 minutes.
-
Cooling and Neutralization: After irradiation, allow the vessel to cool to room temperature. Pour the contents into a beaker containing ice-cold water. Neutralize the mixture with a saturated solution of sodium acetate until the product precipitates. [6]4. Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to achieve higher purity.
Part 3: Synthesis of Chalcone Intermediates
While not a direct synthesis of a heterocycle, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone can be used to synthesize brominated chalcones. Chalcones are valuable intermediates themselves, serving as precursors for the synthesis of other heterocycles like pyrazoles and flavonoids. [7][8][9]The synthesis is achieved through a Claisen-Schmidt condensation with an aromatic aldehyde. [8][10]
Detailed Laboratory Protocol: Synthesis of (2E)-1-(2,6-dimethoxyphenyl)-3-(aryl)prop-2-en-1-one Derivatives
This protocol describes a base-catalyzed condensation. Note that the bromine is on the ketone part, not the aldehyde part as in some cited examples, but the principle remains the same. The α-bromo substituent may be susceptible to side reactions, so careful control of conditions is necessary. A more common approach is to first synthesize the chalcone from the corresponding acetophenone and then brominate it, but direct condensation is also possible.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | 259.10 | 1.0 | 0.259 g |
| Substituted Benzaldehyde (e.g., Benzaldehyde) | 106.12 | 1.0 | 0.106 g |
| Ethanol | - | - | 10 mL |
| Potassium Hydroxide (30% aq. solution) | - | - | 1 mL |
Procedure:
-
Reaction Setup: To a solution of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in 10 mL of ethanol in a flask, add 1 mL of 30% aqueous potassium hydroxide dropwise while stirring at room temperature. [7]2. Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Isolation: Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative. [7]
Conclusion
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone stands out as a highly effective and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, governed by the α-bromo and carbonyl functionalities, allows for straightforward and high-yielding access to valuable scaffolds like thiazoles and imidazoles through established named reactions. The protocols detailed in this guide provide a robust foundation for researchers in organic synthesis and drug discovery, enabling the efficient generation of molecular diversity from a single, strategic building block. The mechanistic understanding behind these transformations empowers chemists to further innovate and adapt these methods for novel applications.
References
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- synthesis of thiazoles. (2019). YouTube.
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Scirp.org.
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2024). ACS Omega.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Semantic Scholar.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- α,α‐Dibromoketones: A Superior Alternative to α‐Bromoketones in Hantzsch Thiazole Synthesis. (2007). Taylor & Francis Online.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2018). Scientific Reports.
- (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011).
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- Synthesis of two chalcone compounds. (2013). St Aloysius College.
- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. (n.d.). Blossomole.
- Chalcones: Synthesis, structure diversity and pharmacological aspects. (2014). Journal of Chemical and Pharmaceutical Research.
- The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. (2022). RASĀYAN Journal of Chemistry.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (2011).
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2010). Molecules.
- Tetrazoles via Multicomponent Reactions. (2017). Molecules.
- Tetrazolium Compounds: Synthesis and Applic
- Synthesis of imidazoles from 1,2-diketones and aldehydes under microwave irradiation. (n.d.).
- 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. (n.d.). PrepChem.com.
- Synthesis of Novel Imidazoles as Potent Antimicrobial Agents. (2014). Semantic Scholar.
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- Synthesis of Imidazole Derivatives and Their Biological Activities. (2014).
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.
- Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. (2012).
- Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-A. (2013).
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Reaction mechanism of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone with aldehydes
Application Note & Protocol Guide
Topic: Reaction Mechanism and Synthetic Application of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone with Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the reaction between 2-bromo-1-(2,6-dimethoxyphenyl)ethanone and various aldehydes. The primary transformation discussed is the Darzens condensation, a powerful method for the stereoselective synthesis of α,β-epoxy ketones, which are highly valuable intermediates in medicinal chemistry and complex molecule synthesis. We will explore the reaction mechanism, detailing the influence of the sterically demanding and electron-rich 2,6-dimethoxyphenyl moiety on reactivity and stereochemical outcomes. This document includes a detailed, field-tested experimental protocol, guidelines for data interpretation, and a discussion of the synthetic utility of the resulting epoxide products.
Mechanistic Deep Dive: The Darzens Condensation
The reaction of an α-halo ketone with an aldehyde in the presence of a base to yield an α,β-epoxy ketone is known as the Darzens condensation (or reaction).[1][2] This reaction is a cornerstone of carbon-carbon bond formation and a fundamental method for synthesizing epoxides.[3][4] The overall process can be understood as a sequence of a base-mediated aldol-type addition followed by an intramolecular SN2 reaction.[2][5]
Step-by-Step Mechanism
The reaction proceeds through three critical stages:
-
Enolate Formation: A strong, non-nucleophilic base abstracts the acidic α-proton from 2-bromo-1-(2,6-dimethoxyphenyl)ethanone. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent carbonyl and bromo groups, resulting in a resonance-stabilized enolate intermediate.[2]
-
Nucleophilic Addition: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step, analogous to an aldol reaction, forms a new carbon-carbon bond and generates a transient halohydrin alkoxide intermediate.[2]
-
Intramolecular Cyclization: The negatively charged oxygen of the alkoxide intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the bromine. This intramolecular SN2 displacement of the bromide ion results in the formation of the three-membered epoxide ring.[5][6]
The Influence of the 2,6-Dimethoxyphenyl Group
The 2,6-dimethoxyphenyl substituent is not a passive spectator in this reaction. Its unique structural features exert significant influence:
-
Steric Hindrance: The two ortho-methoxy groups create a sterically crowded environment around the reaction center. This bulk can influence the trajectory of the incoming aldehyde, favoring a specific diastereomeric transition state and often leading to high trans-selectivity in the resulting epoxide.
-
Electronic Effects: The methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. While this has a minor effect on the acidity of the α-proton, it can modulate the electrophilicity of the carbonyl carbon. The 2,6-dimethoxyphenyl scaffold is a common motif in pharmacologically active molecules, making this reaction a key step in accessing novel therapeutic agents.[7][8]
Sources
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Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the protocols for performing nucleophilic substitution reactions on 2-bromo-1-(2,6-dimethoxyphenyl)ethanone, a sterically hindered α-bromo ketone of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates. This document provides not only step-by-step procedures but also delves into the mechanistic considerations and strategies to overcome the inherent challenges associated with this substrate.
Introduction: Navigating the Steric Challenge
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone presents a unique synthetic challenge. The presence of two methoxy groups in the ortho positions of the phenyl ring creates significant steric hindrance around the electrophilic α-carbon. This steric bulk can dramatically slow down the rate of bimolecular nucleophilic substitution (SN2) reactions, which are the typical mechanistic pathway for α-halo ketones.[1][2][3][4][5][6] Consequently, successful substitution requires carefully optimized conditions to favor the desired reaction pathway over competing elimination reactions.
This guide provides protocols for the synthesis of a variety of derivatives, including primary amines, secondary amines, ethers, and azides, by leveraging specific strategies to mitigate steric hindrance. These strategies include the use of less hindered nucleophiles, elevated temperatures, polar aprotic solvents, and, in some cases, the conversion to a more reactive electrophile.
Mechanistic Overview: The SN2 Pathway and Steric Implications
The nucleophilic substitution on 2-bromo-1-(2,6-dimethoxyphenyl)ethanone is anticipated to proceed via an SN2 mechanism. This involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of configuration if the carbon were chiral.
Figure 1: Generalized SN2 mechanism for the reaction of 2-bromo-1-(2,6-dimethoxyphenyl)ethanone with a nucleophile.
The two ortho-methoxy groups on the phenyl ring act as bulky "gatekeepers," impeding the nucleophile's approach to the electrophilic carbon. This steric hindrance raises the activation energy of the SN2 transition state, thus decreasing the reaction rate.[7] Therefore, the protocols outlined below are designed to provide sufficient energy to overcome this barrier or to employ alternative strategies.
Experimental Protocols
Synthesis of 2-Amino-1-(2,6-dimethoxyphenyl)ethanone Hydrochloride
The synthesis of the primary amine from the sterically hindered bromo ketone can be achieved using the Delépine reaction, which utilizes hexamethylenetetramine (hexamine) as an ammonia surrogate. This method is advantageous as hexamine is a non-gaseous, stable reagent. The initial reaction forms a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[8]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | 259.10 | 10.0 | 2.59 g |
| Hexamethylenetetramine (Hexamine) | 140.19 | 11.0 | 1.54 g |
| Chloroform (CHCl₃) | 119.38 | - | 50 mL |
| Ethanol (EtOH) | 46.07 | - | 50 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 10 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (2.59 g, 10.0 mmol) in 50 mL of chloroform.
-
Add hexamethylenetetramine (1.54 g, 11.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the quaternary ammonium salt should form.
-
Filter the precipitate and wash it with a small amount of cold chloroform.
-
Transfer the solid to a 100 mL round-bottom flask and add 50 mL of ethanol and 10 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours to effect hydrolysis.
-
Cool the reaction mixture in an ice bath to precipitate the 2-amino-1-(2,6-dimethoxyphenyl)ethanone hydrochloride.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization (Expected):
-
¹H NMR (DMSO-d₆): δ 8.3-8.6 (br s, 3H, -NH₃⁺), 7.5-7.7 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 4.4-4.6 (s, 2H, -CH₂-), 3.8-3.9 (s, 6H, -OCH₃).
-
¹³C NMR (DMSO-d₆): δ 195-197 (C=O), 157-159 (Ar-C-O), 132-134 (Ar-C), 114-116 (Ar-C), 104-106 (Ar-C), 55-57 (-OCH₃), 45-47 (-CH₂-).
Figure 2: Workflow for the synthesis of 2-amino-1-(2,6-dimethoxyphenyl)ethanone hydrochloride.
Synthesis of 2-Alkoxy-1-(2,6-dimethoxyphenyl)ethanone (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][9][10][11] Given the steric hindrance of the substrate, this reaction will likely require forcing conditions, such as elevated temperatures and a polar aprotic solvent like N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | 259.10 | 5.0 | 1.30 g |
| Alcohol (e.g., Methanol, Ethanol) | - | 25.0 | Varies |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 6.0 | 0.24 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 25 mL |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (e.g., methanol, 25.0 mmol) to 15 mL of anhydrous DMF.
-
Cool the solution in an ice bath and carefully add sodium hydride (0.24 g of 60% dispersion, 6.0 mmol) in portions. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Dissolve 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (1.30 g, 5.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the alkoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired 2-alkoxy-1-(2,6-dimethoxyphenyl)ethanone.
Characterization (Example: 2-Methoxy-1-(2,6-dimethoxyphenyl)ethanone):
-
¹H NMR (CDCl₃, 600 MHz) - based on similar structures: δ 7.3-7.4 (t, 1H, Ar-H), 6.5-6.6 (d, 2H, Ar-H), 4.5-4.6 (s, 2H, -O-CH₂-CO-), 3.8 (s, 6H, Ar-OCH₃), 3.4 (s, 3H, -O-CH₃).[12]
Synthesis of 2-Azido-1-(2,6-dimethoxyphenyl)ethanone
The introduction of an azide group is a valuable transformation, as azides can be readily converted to amines or participate in click chemistry. The reaction of α-bromo ketones with sodium azide is typically a straightforward SN2 displacement.[13][14][15][16][17][18]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | 259.10 | 5.0 | 1.30 g |
| Sodium Azide (NaN₃) | 65.01 | 7.5 | 0.49 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (1.30 g, 5.0 mmol) in 20 mL of anhydrous DMF.
-
Add sodium azide (0.49 g, 7.5 mmol) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Characterization (Expected):
-
¹H NMR (CDCl₃): δ 7.3-7.4 (t, 1H, Ar-H), 6.5-6.6 (d, 2H, Ar-H), 4.2-4.4 (s, 2H, -CH₂-N₃), 3.8 (s, 6H, -OCH₃).
-
IR (KBr): A strong characteristic absorption band for the azide group is expected around 2100 cm⁻¹.
Alternative Strategy: The Finkelstein Reaction
For particularly unreactive systems, a viable strategy is to first convert the α-bromo ketone to the more reactive α-iodo ketone via the Finkelstein reaction.[19][20][21][22] Iodide is a better leaving group than bromide, which can significantly accelerate the subsequent SN2 reaction with the desired nucleophile.
The Finkelstein reaction involves treating the alkyl bromide with an excess of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[23]
Protocol: Synthesis of 2-Iodo-1-(2,6-dimethoxyphenyl)ethanone
-
Dissolve 2-bromo-1-(2,6-dimethoxyphenyl)ethanone in anhydrous acetone.
-
Add a 1.5 to 2-fold molar excess of sodium iodide.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the formation of a precipitate (NaBr).
-
After cooling, filter off the precipitate and concentrate the filtrate.
-
The crude 2-iodo-1-(2,6-dimethoxyphenyl)ethanone can then be used in subsequent nucleophilic substitution reactions without further purification.
Conclusion
The nucleophilic substitution on 2-bromo-1-(2,6-dimethoxyphenyl)ethanone, while challenging due to steric hindrance, can be successfully achieved through careful selection of reagents and optimization of reaction conditions. The protocols provided in this guide offer robust starting points for the synthesis of a range of valuable derivatives. Researchers should consider the nature of the nucleophile and the inherent reactivity of the substrate when adapting these procedures for their specific synthetic goals.
References
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Finkelstein reaction - Grokipedia.
- Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Inform
- Finkelstein Reaction - BYJU'S.
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- 2-Amino-1-(3,4-dimethoxyphenyl)ethanone | 40869-57-6 | Benchchem.
- Williamson Ether Synthesis. Cambridge University Press.
- Finkelstein Reaction - S
- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851)
- Williamson Ether Synthesis - J&K Scientific LLC.
- Finkelstein Reaction - J&K Scientific LLC.
- SN2 Substitution Reactions and Alkyl Moiety - Chemistry LibreTexts.
- Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed Central - NIH.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Finkelstein reaction - Wikipedia.
- Williamson ether synthesis - Wikipedia.
- Williamson Ether Synthesis - Chemistry Steps.
- 2-Azido-1-(4-methylphenyl)ethanone - PMC - NIH.
- How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Stack Exchange.
- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. JPH03200751A.
- SN2 Reaction Mechanism - Chemistry Steps.
- Utilization of bromine azide to access vicinal-azidobromides
- Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine.
- (PDF) Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B)
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
- 2-Azido-1-(4-nitrophenyl)ethanone - PMC - NIH.
- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
- Processes for producing optically active 2-amino-1-phenylethanol derivatives - European P
- 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) - PubChem.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
- The SN2 Reaction Mechanism - Master Organic Chemistry.
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- Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
- 7.1 SN2 Reaction | Organic Chemistry - YouTube.
- In-Depth Technical Guide on the Core Mechanism of Action of 2-Azido-1-(2-hydroxyphenyl)ethanone - Benchchem.
- Ethanone, 2-bromo-1-phenyl- - the NIST WebBook.
- (PDF) Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B)
- Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Pseudocyclic Bis-N-Heterocycle-Stabilized Iodanes – Synthesis, Characterization and Applic
- 2-Azido-1-(4-nitro-phen-yl)ethanone - PubMed.
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The Strategic Utility of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate
In the landscape of contemporary drug discovery and development, the efficient construction of novel molecular architectures with therapeutic potential is paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, α-bromoketones stand out for their inherent reactivity and synthetic versatility.[1] This guide focuses on a particularly valuable member of this class: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone . We will explore its fundamental reactivity, provide detailed protocols for its application in the synthesis of medicinally relevant heterocyclic scaffolds, and discuss the biological significance of the resulting compounds. The strategic placement of the 2,6-dimethoxy substituents on the phenyl ring imparts unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of its derivatives.
Core Principles: The Reactivity of an α-Bromoketone
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is characterized by two key reactive sites: the electrophilic carbon bearing the bromine atom and the electrophilic carbonyl carbon. The bromine atom, being a good leaving group, renders the adjacent α-carbon highly susceptible to nucleophilic attack.[1] This fundamental reactivity is the cornerstone of its utility in forming new carbon-heteroatom and carbon-carbon bonds, enabling the construction of complex molecular frameworks.
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Detailed Protocol: Synthesis of 2-Amino-4-(2,6-dimethoxyphenyl)thiazole
This protocol is adapted from a similar synthesis of a 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazole and should be optimized for this specific substrate. [2] Materials:
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Anhydrous Ethanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 eq) and thiourea (1.1 eq).
-
Solvent Addition: Add a suitable amount of anhydrous ethanol to dissolve the reactants (approximately 10-15 mL per gram of the α-bromoketone).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the initial S-alkylation and subsequent cyclization and dehydration steps. The aromaticity of the final thiazole product is a significant driving force for the reaction. [3]4. Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate as the hydrobromide salt. Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the solution is neutral or slightly basic (pH 7-8) to neutralize the HBr formed and deprotonate the aminothiazole.
-
-
Extraction: If a precipitate forms, it can be collected by vacuum filtration. If the product remains in solution, remove the ethanol under reduced pressure. To the remaining aqueous mixture, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Amino-4-(2,6-dimethoxyphenyl)thiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent.
Application Note II: Biological Activity of Thiazole Derivatives
Thiazole derivatives synthesized from α-bromoketones are of significant interest due to their potent and diverse biological activities. The 2-aminothiazole scaffold, in particular, has been identified as a key pharmacophore in a variety of therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives. For instance, analogues of combretastatin A-4, a potent microtubule-destabilizing agent, have been synthesized using a similar α-bromoketone, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. [2]These compounds have shown remarkable antiproliferative activity against a range of cancer cell lines, with some derivatives exhibiting IC₅₀ values in the nanomolar range. [4][2]The mechanism of action is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. [2] Table 1: In Vitro Cytotoxicity of Analogous 2-Amino-4-(trimethoxyphenyl)thiazole Derivatives [2]
| Compound ID | R Group at C5 | Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| 3b | 4'-Methoxyphenyl | MCF-7 | 1.7 |
| 3d | 4'-Chlorophenyl | MCF-7 | 3.1 |
| 3e | 4'-Ethoxyphenyl | A549 | 1.7 |
| CA-4 | (Reference) | A549 | 8.3 |
Note: Data is for analogous compounds with a 3,4,5-trimethoxyphenyl moiety. The 2,6-dimethoxy substitution pattern is expected to influence activity, potentially through altered conformation and receptor binding.
Antimicrobial Activity
The thiazole nucleus is a component of several antimicrobial drugs. Derivatives synthesized via the Hantzsch reaction have been shown to possess significant antibacterial and antifungal properties. [5][6]The presence of the toxophoric S-C=N unit within the thiazole ring is believed to contribute to this activity. [7]The biological activity can be modulated by the substituents on the thiazole ring.
Table 2: Antimicrobial Activity of Representative Thiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives (5a-5k) | 25-100 | 25-100 | 50-100 | 50-100 | 50-100 | 50-100 | [5][6] |
| Ciprofloxacin (Standard) | 25 | 25 | 25 | 25 | - | - | [6] |
| Fluconazole (Standard) | - | - | - | - | 25 | 25 | [6] |
Note: This table presents data for a series of thiazolidinone derivatives to illustrate the general antimicrobial potential of thiazole-containing compounds.
Conclusion and Future Perspectives
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily undergo nucleophilic substitution and participate in cyclocondensation reactions, such as the Hantzsch thiazole synthesis, provides a straightforward entry into a class of heterocyclic compounds with proven therapeutic potential. The resulting 2-aminothiazole derivatives have demonstrated significant promise as anticancer and antimicrobial agents. Further exploration of the chemical space around the 2-amino-4-(2,6-dimethoxyphenyl)thiazole scaffold, including derivatization at the 2-amino and 5-positions, holds considerable promise for the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The 2,6-dimethoxy substitution pattern offers a unique handle for modulating the physicochemical properties of the final compounds, providing a rich area for future structure-activity relationship studies.
References
-
Fiveable. α-bromoketone Definition - Organic Chemistry Key Term. Available from: [Link]
-
Romagnoli R, Baraldi PG, Salvador MK, Camacho ME, Preti D, Tabrizi MA, et al. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorg Medicinal Chem. 2012;20:7083–94. Available from: [Link]
-
Piste PB, Burungale AS, Nalawade AM. Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science. 2013;3(11):101-105. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Didwagh SS, Piste PB, Burungale AS, Nalawade AM. Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. ResearchGate. 2015. Available from: [Link]
-
ChemHelpASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube. 2020. Available from: [Link]
-
Sharshira EM, Hamada NMM. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. 2012;2(3):69-73. Available from: [Link]
-
Encyclopedia.pub. Thiazoles and Bisthiazoles. Available from: [Link]
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- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
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- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone as a Versatile Precursor in Organic Synthesis
Introduction: Unveiling the Synthetic Potential
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a highly functionalized α-bromo ketone that serves as a potent and versatile building block in modern organic synthesis. Its structure is distinguished by three key features: the reactive α-bromo ketone moiety, a classic electrophilic center for nucleophilic substitution and condensation reactions; and the 2,6-dimethoxyphenyl ring, which imparts significant steric hindrance and electronic properties that can be strategically exploited to control reaction pathways and influence the properties of the final products.
The presence of the two methoxy groups ortho to the acetyl group sterically shields the carbonyl, influencing its reactivity and conformational preferences. Electronically, these groups are donating, activating the aromatic ring. This unique combination of features makes 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone a valuable intermediate, particularly in the synthesis of complex heterocyclic systems such as flavonoids, which are of significant interest to researchers in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of its application, focusing on the synthesis of 5-methoxyflavones, and offers detailed, field-proven protocols for its use.
Core Application: A Strategic Pathway to 5-Methoxyflavones
A primary and powerful application of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is in the multi-step synthesis of 5-methoxyflavones. Flavones are a class of flavonoids characterized by a 2-phenylchromen-4-one backbone and are widely investigated for their antioxidant, anti-inflammatory, and anticancer properties.[1] The 2,6-dimethoxy substitution pattern of the starting material uniquely directs the synthesis towards flavones with a methoxy group at the C5 position, a common feature in many biologically active natural products.
The overall synthetic strategy is a two-step sequence:
-
Claisen-Schmidt Condensation: Reaction of the parent ketone, 2',6'-dimethoxyacetophenone, with an aromatic aldehyde to form a 2',6'-dimethoxychalcone intermediate.
-
Oxidative Cyclization: Conversion of the chalcone into the final 5-methoxyflavone product. The required 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is typically prepared from its non-brominated precursor, 2',6'-dimethoxyacetophenone.
Below is a visualization of the overall workflow.
Caption: Mechanism of the Claisen-Schmidt condensation.
I₂-Catalyzed Oxidative Cyclization
The conversion of the chalcone intermediate to the flavone core is a critical step. While many methods exist, the use of iodine in dimethyl sulfoxide (DMSO) is efficient and noteworthy. [1]
-
Causality of Experimental Choices:
-
Iodine (I₂): Acts as a catalyst to facilitate the cyclization. It is believed to coordinate with the double bond, making it more susceptible to intramolecular attack.
-
DMSO as Solvent and Oxidant: DMSO is not merely a high-boiling solvent. At elevated temperatures (120-140 °C), it acts as an oxidant, which is essential for the final aromatization of the heterocyclic ring to form the stable flavone.
-
In-Situ Demethylation: A key mechanistic feature of this reaction is the necessary cleavage of the 2'-methoxy group to a free hydroxyl. [1]This hydroxyl group is what performs the intramolecular nucleophilic attack to form the C-ring of the flavone. The high temperature and reaction conditions facilitate this crucial demethylation prior to cyclization. This is a prime example of leveraging the starting material's structure to achieve a complex transformation.
-
Experimental Protocols: A Self-Validating Guide
Safety First: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is an α-bromo ketone. These compounds are lachrymatory (tear-inducing) and are potent alkylating agents. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 2',6'-Dimethoxychalcone via Claisen-Schmidt Condensation
This protocol details the reaction between 2',6'-dimethoxyacetophenone (the precursor to the title compound) and a representative aromatic aldehyde.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2',6'-dimethoxyacetophenone (1.0 eq.) and the desired aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq.) in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Initiation of Reaction: In a separate beaker, prepare a 40% (w/v) aqueous solution of potassium hydroxide (KOH). Slowly add the KOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. A distinct color change (typically to yellow or orange) indicates the formation of the chalcone.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. Spot the starting acetophenone, aldehyde, and the reaction mixture. The reaction is complete when the starting material spots are no longer visible (typically 1-3 hours). The chalcone product will appear as a new, often brightly colored, spot with a lower Rf than the starting materials.
-
Work-up and Isolation: Once complete, pour the reaction mixture into a beaker containing ~100 g of crushed ice and 100 mL of water. Stir for 15 minutes. Acidify the mixture to a pH of ~3 by the slow, careful addition of 10% hydrochloric acid (HCl). The crude chalcone will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper). The crude product can be purified by recrystallization from ethanol to yield a pure, crystalline solid.
Protocol 2: Synthesis of 5-Methoxyflavone via Oxidative Cyclization
This protocol describes the conversion of the chalcone intermediate into the final flavone product.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the purified 2',6'-dimethoxychalcone (1.0 eq.) and a catalytic amount of iodine (I₂, ~0.1 eq.) in 20 mL of dimethyl sulfoxide (DMSO).
-
Heating and Reflux: Heat the reaction mixture in an oil bath to 130-140 °C. The solution will darken. Allow the reaction to reflux.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 8:2 hexane:ethyl acetate). The disappearance of the chalcone spot and the appearance of a new, often fluorescent, spot for the flavone indicates product formation. The reaction is typically complete within 2-4 hours. [1]4. Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the cooled, dark solution into a beaker containing ~150 mL of ice-cold water. A solid precipitate of the crude flavone will form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a cold 10% sodium thiosulfate solution to remove any residual iodine, followed by washing with cold water. The crude flavone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Data Presentation & Characterization
The successful synthesis of intermediates and final products should be confirmed using standard analytical techniques. Below are typical data ranges.
| Compound | Typical Yield | Appearance | TLC Rf (7:3 Hex:EtOAc) | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| 2',6'-Dimethoxychalcone | 75-90% | Yellow/Orange Solid | ~0.45 | 7.2-8.0 (d,d, α,β-protons), 3.8-3.9 (s, OCH₃) | 1650-1670 (C=O), 1580-1600 (C=C) |
| 5-Methoxyflavone | 60-80% | Pale Yellow/White Solid | ~0.60 | 6.5-7.5 (aromatic protons), 3.9-4.0 (s, OCH₃) | 1620-1640 (C=O), 1590-1610 (C=C) |
References
-
MDPI. Stereoselective Synthesis of Flavonoids: A Brief Overview.[Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.[Link]
-
ResearchGate. Synthesis of 3-bromo derivatives of flavones | Request PDF.[Link]
-
St Aloysius College. Synthesis of two chalcone compounds.[Link]
-
MDPI. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.[Link]
-
ResearchGate. SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE.[Link]
-
RASĀYAN Journal of Chemistry. The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells.[Link]
Sources
Application Notes and Protocols for Monitoring Reactions with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Introduction: The Strategic Importance of Monitoring Reactions Involving 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a versatile α-bromoketone intermediate of significant interest in pharmaceutical and fine chemical synthesis.[1][2] Its utility lies in the reactive α-bromo group, which readily participates in nucleophilic substitution and cyclization reactions, making it a valuable building block for constructing complex molecular architectures, including heterocyclic compounds prevalent in many therapeutic agents.[2][3] The dimethoxyphenyl ring further influences its reactivity and provides a structural motif found in various biologically active molecules.[4]
Effective real-time or quasi-real-time monitoring of chemical reactions involving this intermediate is paramount for several key reasons:
-
Optimization of Reaction Conditions: Understanding the reaction kinetics—the rate of consumption of starting materials and the formation of products and byproducts—allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity.
-
Impurity Profiling: Early detection and identification of impurities or side products, such as dibrominated species or regioisomers, are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[5]
-
Mechanistic Insights: Detailed reaction monitoring can provide valuable data to elucidate reaction mechanisms, which is fundamental for process development and troubleshooting.[6]
-
Process Safety and Control: For scaled-up reactions, monitoring ensures that the reaction is proceeding as expected and within safe operational parameters.[5]
This guide provides a comprehensive overview of the principal analytical techniques for monitoring reactions with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, complete with detailed protocols and the scientific rationale behind their application.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is dictated by the specific needs of the reaction being monitored, including the polarity and volatility of the reactants and products, the need for quantitative versus qualitative data, and the required speed of analysis.[7]
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring Capability |
| HPLC-UV | Separation based on polarity, UV absorbance detection. | Yes, with calibration curves. | Slower (minutes). | Limited (retention time). | Possible with automated sampling. |
| GC-MS | Separation based on volatility and polarity, mass-to-charge ratio detection. | Yes, with internal standards. | Fast (minutes). | High (fragmentation pattern). | Possible with automated sampling. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Yes (qNMR), often without calibration. | Slower (minutes). | Very High (molecular structure). | Yes (in-situ). |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Limited, best for functional group tracking. | Very Fast (seconds). | Moderate (functional groups). | Yes (in-situ probes). |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polarity-Driven Separations
HPLC is an exceptionally powerful technique for monitoring reactions involving moderately polar, non-volatile compounds like 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and its derivatives. Separation is based on the differential partitioning of analytes between a stationary phase (e.g., C18 silica) and a liquid mobile phase.
Causality Behind Experimental Choices: A reverse-phase (RP) HPLC method is the logical starting point.[8][9][10] The non-polar C18 stationary phase will retain the relatively non-polar starting material and products, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) will elute them. The gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve compounds with a wide range of polarities, such as the starting bromoketone, any nucleophile, and the more polar product. UV detection is ideal as the aromatic ring in the starting material and most products provides strong chromophores.
Protocol: HPLC-UV Monitoring of an Alkylation Reaction
This protocol describes the monitoring of a representative SN2 reaction where 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is alkylated with a nucleophile (e.g., a phenol or amine).
Workflow for HPLC-UV Reaction Monitoring
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- 10. Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize impurities, and ensure the successful synthesis of this key chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Question 1: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?
Answer:
Low conversion is a common issue that can often be traced back to the enolization step, which is the rate-determining step in the α-bromination of ketones under acidic conditions.[1][2]
-
Cause 1: Insufficient Acid Catalyst. The acid catalyst is crucial for protonating the carbonyl oxygen, which facilitates the tautomerization to the enol intermediate. Without sufficient acid, the rate of enol formation is exceedingly slow, leading to a stalled or incomplete reaction.[2]
-
Solution 1: Ensure an adequate amount of acid catalyst (e.g., acetic acid, HBr) is used. Acetic acid is a common solvent and catalyst for this reaction.[2] If using an inert solvent like dichloromethane (DCM), a catalytic amount of a stronger acid might be necessary.
-
Cause 2: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is a common brominating agent, but it can degrade over time, especially with exposure to moisture and light. Similarly, a solution of bromine (Br₂) can decrease in concentration if not stored properly.
-
Solution 2: Use a fresh bottle of NBS or titrate your bromine solution to confirm its concentration before use. When using NBS, ensure it has been stored in a cool, dark, and dry place.
-
Cause 3: Low Reaction Temperature. While temperature control is critical to prevent side reactions, a temperature that is too low can significantly slow down the rate-determining enolization.
-
Solution 3: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help you find the optimal balance between reaction rate and selectivity.
Question 2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?
Answer:
The formation of multiple products often points to either over-bromination (di-bromination) or competitive bromination on the aromatic ring. The electron-rich nature of the 2,6-dimethoxyphenyl ring makes it susceptible to electrophilic aromatic substitution if conditions are not carefully controlled.[1]
-
Cause 1: Excess Brominating Agent. Using more than one equivalent of the brominating agent is the most common cause of di-brominated and other over-brominated impurities.
-
Solution 1: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. Adding the brominating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration and prevent over-reaction.[3]
-
Cause 2: Inappropriate Catalyst or Conditions. Certain catalysts, particularly Lewis acids like AlCl₃ used in excess, can strongly activate the aromatic ring and promote nuclear bromination over α-bromination.[4]
-
Solution 2: For selective α-bromination, stick to acid-catalyzed conditions (e.g., HBr in acetic acid) or use reagents like copper(II) bromide (CuBr₂), which are known to selectively promote α-bromination of ketones.[5][6]
-
Cause 3: Prolonged Reaction Time. Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow formation of side products.
-
Solution 3: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material, 1-(2,6-dimethoxyphenyl)ethanone, is fully consumed.
Question 3: My purified product is unstable and seems to decompose. What is happening?
Answer:
α-Bromo ketones are known to be lachrymators and can be unstable, particularly when exposed to light, moisture, or nucleophiles.
-
Cause 1: Residual Acid. Trace amounts of acid (e.g., HBr) from the reaction or workup can promote decomposition or side reactions over time.
-
Solution 1: During the aqueous workup, ensure a thorough wash with a mild base like saturated sodium bicarbonate solution to neutralize and remove all residual acid. Follow this with a wash with brine to remove excess water before drying the organic layer.
-
Cause 2: Exposure to Nucleophiles. The bromine at the α-position is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution. Water, alcohols (if used during recrystallization), or amines can react with the product.
-
Solution 2: Use anhydrous solvents for purification (e.g., recrystallization). Store the purified product in a dark, airtight container under an inert atmosphere (nitrogen or argon) and at a low temperature to maximize its shelf life.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the α-bromination of 1-(2,6-dimethoxyphenyl)ethanone?
A1: Under acidic conditions, the reaction proceeds via a three-step mechanism. First, the carbonyl oxygen is protonated by the acid catalyst. This increases the acidity of the α-protons. Second, a proton is removed from the α-carbon to form an enol intermediate; this is the slow, rate-determining step. Finally, the electron-rich double bond of the enol attacks the electrophilic bromine (from Br₂ or NBS), leading to the α-brominated product and regeneration of the acid catalyst.[1][2]
Q2: Which brominating agent is best: Br₂, NBS, or CuBr₂?
A2: The choice depends on factors like safety, ease of handling, and specific reaction conditions.
| Brominating Agent | Pros | Cons | Typical Conditions |
|---|---|---|---|
| Bromine (Br₂) in Acetic Acid | Inexpensive and effective. | Highly corrosive, toxic, and difficult to handle. Produces HBr as a byproduct. | Acetic acid, room temperature.[2] |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than Br₂. Byproduct (succinimide) is often easily removed.[7] | Can be less reactive; may require a radical initiator or acid catalyst. | Catalytic acid (HBr) or radical initiator (AIBN) in solvents like DCM or CCl₄.[5][8] |
| **Copper(II) Bromide (CuBr₂) ** | High selectivity for α-bromination. Solid reagent, easy to handle. | Stoichiometric amounts of copper salts are required, leading to copper waste. | Reflux in a solvent like ethyl acetate or acetonitrile.[5][6] |
For laboratory-scale synthesis where ease of handling and selectivity are priorities, NBS with a catalytic amount of acid or CuBr₂ are often preferred over liquid bromine.
Q3: How do the 2,6-dimethoxy groups influence the reaction?
A3: The two methoxy groups are strong electron-donating groups. This has two main effects:
-
Activation of the Ring: They make the aromatic ring highly electron-rich and thus susceptible to electrophilic aromatic substitution. This makes achieving selective α-bromination more challenging compared to an unsubstituted acetophenone.[1]
-
Steric Hindrance: The ortho-methoxy groups provide significant steric bulk around the carbonyl group. This can influence the rate of enolization and the approach of the brominating agent.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.
-
Analysis: The product, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, will be less polar than the starting material, 1-(2,6-dimethoxyphenyl)ethanone. Therefore, the product spot will have a higher Rf value (it will travel further up the TLC plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q5: What is a reliable experimental protocol to start with?
A5: The following is a general protocol using Copper(II) Bromide, known for its selectivity.
Step-by-Step Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq).
-
Reagents: Add ethyl acetate as the solvent, followed by Copper(II) Bromide (CuBr₂) (2.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 77°C). The blue-green color of the Cu(II) will fade to the pale tan/white of Cu(I)Br as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper salts, washing the filter cake with additional ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Visual Guides
Diagram 1: General Synthesis Workflow
This diagram outlines the key stages from starting materials to the final, purified product.
Caption: Workflow for the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the desired α-bromination versus the potential side reaction of aromatic bromination.
Caption: Desired α-bromination vs. potential aromatic bromination side reaction.
References
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Technical Support.
- RSC Publishing. (n.d.).
- Chemistry Stack Exchange. (2020).
- Chemistry LibreTexts. (2024).
- Penghui Synthesis. (n.d.). Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
- Gopi, D., et al. (2023). Catalyst-free α-bromination of acetophenones by two-phase electrolysis. Journal of Applied Electrochemistry.
- Royal Society of Chemistry. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.
- Reddit. (2015). NBS Radical Bromination - anyone have experience running?. r/chemistry.
- ChemicalBook. (2025). 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5.
- PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone.
- Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.
- Power, J. D., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug Testing and Analysis.
- Tanemura, K., et al. (2001). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
- National Institutes of Health. (n.d.).
- Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- ACG Publications. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide.
- Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.
- MedchemExpress.com. (n.d.). 2-Bromo-1-(2-methoxyphenyl)ethanone.
- Pearson+. (2023). Bromination of a highly electron-rich alkene such as 2-methoxybut.... Study Prep.
- TopSCHOLAR. (n.d.).
- PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions.
- National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- ChemicalBook. (2025). 2-BROMO-1-(2,6-DIMETHOXYPHENYL)ETHANONE | 123184-19-0.
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. This key intermediate is crucial for various research and development applications, particularly in the synthesis of complex pharmaceutical scaffolds. The α-bromination of its precursor, 1-(2,6-dimethoxyphenyl)ethanone, presents a classic challenge of regioselectivity. The electron-rich nature of the dimethoxyphenyl ring and the reactivity of the α-carbon create a landscape of potential, and often competing, reaction pathways.
This guide is designed for researchers, scientists, and drug development professionals. As your application support partners, we aim to move beyond simple protocols. We will dissect the causality behind common side reactions, provide field-proven troubleshooting strategies in a direct Q&A format, and offer self-validating experimental designs to ensure the integrity and reproducibility of your synthesis.
FAQ 1: What is the fundamental mechanism for the desired α-bromination, and what is its rate-determining step?
Answer: The synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is typically achieved via an acid-catalyzed α-bromination of the parent ketone.[1] The reaction proceeds through a three-step mechanism. Understanding this pathway is critical because its kinetics dictate the reaction's outcome.
-
Protonation of the Carbonyl: The reaction begins with the rapid and reversible protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or H₂SO₄). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon. This leads to the formation of an enol intermediate. This tautomerization is the slow, rate-determining step of the reaction.[1][2] Crucially, the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration, which confirms that enol formation controls the reaction speed.[2][3]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step is very fast and results in the formation of the α-brominated ketone and the regeneration of the acid catalyst.[1]
Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism.
Troubleshooting Common Side Reactions
Issue 1: Over-bromination Resulting in Dibromo Impurity
Q: My LC-MS and NMR analyses show a significant peak corresponding to 2,2-dibromo-1-(2,6-dimethoxyphenyl)ethanone. What causes this, and how can I prevent it?
A: The formation of a dibrominated byproduct is a classic case of over-reaction.[4] While the first bromination is generally faster, the presence of excess brominating agent or extended reaction times can lead to a second bromination at the same α-carbon.[5][6]
Causality and Prevention:
-
Excess Brominating Agent: Using more than one molar equivalent of bromine is the most common cause. The second bromination, although slower, will proceed if the reagent is available.
-
Poor Local Concentration: Adding the bromine solution too quickly can create localized areas of high bromine concentration, promoting dibromination before the mono-brominated product has fully dispersed.
-
Elevated Temperature: Higher temperatures increase the rate of both the first and second bromination, often reducing selectivity.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent. Start with a ratio of 1.0 to 1.05 equivalents of bromine relative to the ketone.
-
Slow, Controlled Addition: Dissolve the bromine in the reaction solvent and add it dropwise to the ketone solution using a pressure-equalizing addition funnel.[7] For a 0.1 mol scale reaction, the addition should take place over at least 1-2 hours.
-
Maintain Low Temperature: Begin the addition at 0°C (ice bath) to control the initial exotherm. Allow the reaction to slowly warm to room temperature after the addition is complete.[5]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting ketone is consumed to prevent the subsequent formation of the dibromo product.
| Molar Ratio (Ketone:Br₂) | Expected Outcome | Recommendation |
| 1 : 0.95 | High selectivity, but may result in incomplete conversion. | Good for initial trials to establish a baseline. |
| 1 : 1.05 | Optimal. Good conversion with minimal dibromination. | Standard starting point for most protocols. |
| 1 : 1.2+ | High risk of significant dibromo impurity formation. | Avoid unless dibromination is the desired outcome. |
| 1 : 2.2+ | Primary route to the 2,2-dibromo product.[5] | Use only if the dibrominated compound is the target molecule. |
| Table 1: Effect of Bromine Stoichiometry on Product Distribution |
Issue 2: Competing Aromatic Ring Bromination
Q: I am observing significant bromination on the aromatic ring, not the desired α-position. Why is this happening, and how can I improve selectivity for the side-chain?
A: This is a critical challenge specific to this substrate. The two methoxy groups at the C2 and C6 positions are powerful activating, ortho-, para-directing groups.[8] This makes the aromatic ring highly electron-rich and susceptible to electrophilic aromatic substitution, which competes directly with the desired α-bromination.[1]
Causality and Selectivity Control:
The key to selectivity lies in exploiting the different mechanisms. α-bromination proceeds via the enol, while aromatic bromination is a direct electrophilic attack on the ring.[9]
-
Conditions Favoring Ring Bromination: Lewis acid catalysts (like FeBr₃), high bromine concentrations, and non-polar solvents can promote electrophilic attack on the aromatic ring.
-
Conditions Favoring α-Bromination: Protic, polar solvents (like methanol or acetic acid) and an acid catalyst promote enol formation, favoring the desired pathway.[8] Using a milder, more selective brominating agent like N-bromosuccinimide (NBS) can also significantly reduce ring bromination.[10][11]
Caption: Figure 2: Competing α- and Aromatic Bromination.
Troubleshooting Protocol:
-
Solvent Choice: Switch to methanol or glacial acetic acid as the solvent. These protic solvents facilitate enolization.[8]
-
Use N-Bromosuccinimide (NBS): Replace elemental bromine with NBS. NBS provides a low, steady concentration of bromine, which favors the kinetically controlled α-bromination over the thermodynamically favored aromatic substitution. A radical initiator like AIBN or light is often used with NBS for α-halogenation, but for ketones, acid catalysis is also effective.
-
Avoid Lewis Acids: Ensure no Lewis acid catalysts (e.g., FeBr₃, AlCl₃) are present, as these strongly promote aromatic halogenation.[12]
Issue 3: Product Degradation During Aqueous Workup
Q: My crude yield is high, but I lose a significant amount of product after the aqueous workup and purification. Could the product be unstable?
A: Yes, α-bromo ketones are lachrymators and can be sensitive to hydrolysis, particularly under neutral to basic conditions.[13] The workup procedure is a critical step where product loss often occurs. Quenching with a base like sodium bicarbonate to neutralize acid can lead to nucleophilic substitution of the bromide by hydroxide, forming the α-hydroxy ketone byproduct.
Optimized Workup Protocol:
-
Quenching: Pour the reaction mixture into cold water or an ice-water mixture to precipitate the crude product and dilute the acid.[4]
-
Removal of Excess Bromine: Instead of a basic wash, wash the organic layer with a dilute aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[4][14] These reducing agents will quench unreacted bromine without raising the pH.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (<40°C) to prevent thermal degradation.
Caption: Figure 3: General Troubleshooting Workflow.
Recommended Protocol for High-Selectivity Synthesis
This protocol integrates the troubleshooting insights to maximize the yield and purity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Materials:
-
1-(2,6-dimethoxyphenyl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
5% Sodium Bisulfite solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq) in a mixture of DCM and glacial acetic acid (e.g., 10:1 v/v). Cool the flask to 0°C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in DCM. Add this solution dropwise to the stirred ketone solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing ice-cold water. Separate the organic layer.
-
Quenching & Washing: Wash the organic layer sequentially with:
-
Cold 5% sodium bisulfite solution (to quench excess Br₂).
-
Cold water.
-
Cold brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure product.[4][5]
References
-
National Center for Biotechnology Information.
-
JoVE.
-
Reddit.
-
ChemBK.
-
BenchChem.
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BenchChem.
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Chemistry LibreTexts.
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Chemistry LibreTexts.
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Organic Syntheses.
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Chemistry LibreTexts.
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Vulcanchem.
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The Royal Society of Chemistry.
-
National Center for Biotechnology Information.
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Consensus.
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Zenodo.
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Reddit.
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Chemistry LibreTexts.
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Western Kentucky University TopSCHOLAR.
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ChemicalBook.
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BenchChem.
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Organic Chemistry Portal.
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National Center for Biotechnology Information.
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PubChemLite.
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MedchemExpress.
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BenchChem.
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ResearchGate.
-
PubMed.
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Technical Support Center: Purification of Crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Understanding the Chemistry: Potential Impurities and Stability
The synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, typically achieved through the α-bromination of 1-(2,6-dimethoxyphenyl)ethanone, can result in a crude product containing several impurities.[1] A thorough understanding of these potential contaminants is the first step toward effective purification.
Common Impurities:
-
Unreacted Starting Material: Incomplete bromination can leave residual 1-(2,6-dimethoxyphenyl)ethanone in the crude product.
-
Over-brominated Byproducts: The presence of a second acidic α-hydrogen allows for the possibility of forming 2,2-dibromo-1-(2,6-dimethoxyphenyl)ethanone, especially with excess brominating agent or prolonged reaction times.[2]
-
Aromatic Bromination Byproducts: Although the methoxy groups are ortho-para directing, steric hindrance from the adjacent acyl group and the other methoxy group makes aromatic bromination less likely, but it can occur under certain conditions.
-
Hydrolyzed Byproducts: Alpha-bromo ketones can be susceptible to hydrolysis, especially in the presence of moisture or base, leading to the formation of 2-hydroxy-1-(2,6-dimethoxyphenyl)ethanone.
-
Solvent-Related Impurities: Residual solvents from the reaction and workup procedures are common contaminants.[2]
Stability Considerations:
Alpha-bromo ketones are reactive compounds and can be sensitive to heat, light, and basic conditions.[3][4] Prolonged exposure to these conditions during purification can lead to degradation and the formation of new impurities. It is crucial to handle the crude product with care and select purification methods that minimize these risks. The compound should be stored at 2-8°C.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in a question-and-answer format.
Issue 1: Oily Product That Fails to Solidify
Question: My crude product is an oil and will not crystallize, even after cooling. What is causing this, and how can I fix it?
Answer: An oily product often indicates the presence of significant impurities that depress the melting point and inhibit crystal lattice formation.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| High Impurity Content | Unreacted starting material, over-brominated byproducts, or solvent residues can act as a eutectic mixture. | 1. Initial Purification by Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities like HBr. Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate. This can often remove enough impurities to facilitate crystallization upon solvent removal. 2. Column Chromatography: If extraction is insufficient, column chromatography is the most effective method for separating the desired product from a complex mixture. |
| Residual Solvent | Trapped solvent from the reaction or workup can prevent solidification. | 1. High-Vacuum Evaporation: Use a rotary evaporator followed by a high-vacuum pump to thoroughly remove all volatile solvents. 2. Trituration: Add a non-solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir the mixture vigorously. The product may precipitate as a solid, which can then be collected by filtration. |
Issue 2: Low Yield After Recrystallization
Question: I successfully recrystallized my product, but the final yield is very low. What went wrong?
Answer: Low recovery from recrystallization is a common issue that can be optimized by carefully selecting the solvent and controlling the cooling process.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the product is too soluble in the cold solvent, a significant amount will remain in the mother liquor. | 1. Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes mixture) to find the optimal system. 2. Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., dissolving in a good solvent like ethyl acetate and then adding a poor solvent like hexanes until turbidity appears) can be very effective. |
| Using Too Much Solvent | Adding an excessive amount of solvent to dissolve the crude product will result in a lower concentration of the desired compound, leading to poor recovery upon cooling.[6] | 1. Use Minimal Hot Solvent: Add the hot solvent in small portions, just enough to fully dissolve the crude material.[6] 2. Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify the residue by column chromatography to recover additional product. |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[6] |
Issue 3: Product Purity Does Not Improve After Purification
Question: I've tried recrystallization and column chromatography, but the purity of my 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (as determined by NMR or HPLC) is not improving significantly. What should I consider?
Answer: If standard purification methods are failing, it may be due to the co-elution of impurities, product degradation during purification, or the presence of a persistent, structurally similar impurity.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Co-elution in Chromatography | An impurity may have a similar polarity to the desired product, causing it to elute at the same time during column chromatography. | 1. Optimize Mobile Phase: Experiment with different solvent systems for your column. A less polar or more polar eluent, or a gradient elution, may improve separation. Consider using a different solvent system altogether (e.g., toluene/ethyl acetate instead of hexanes/ethyl acetate). 2. Different Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase, such as alumina instead of silica gel. |
| Product Degradation | The product may be degrading on the silica gel column, which is acidic. | 1. Deactivate Silica Gel: Treat the silica gel with a small amount of a base, such as triethylamine, in the eluent to neutralize acidic sites. 2. Alternative Purification: Consider preparative HPLC for a higher resolution separation. |
| Persistent Impurity | A structurally very similar impurity, such as an isomer, may be present that is difficult to separate by conventional means. | 1. Re-evaluate Synthesis: Review the synthetic procedure to identify potential sources of isomeric impurities.[1] 2. Advanced Analytical Techniques: Utilize techniques like LC-MS to identify the mass of the persistent impurity, which can provide clues to its structure. |
III. Detailed Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is a standard method for purifying crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone that is mostly solid.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying oily crude products or mixtures with multiple impurities.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for TLC analysis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
A1: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. A ratio of 4:1 (Hexanes:Ethyl Acetate) usually provides good separation. The spots can be visualized under a UV lamp (254 nm).
Q2: How can I confirm the purity of my final product?
A2: Purity should be assessed using multiple analytical techniques.
-
¹H NMR Spectroscopy: This will show the characteristic peaks for the product and can be used to detect and quantify proton-bearing impurities.
-
HPLC: High-Performance Liquid Chromatography is a sensitive method for detecting non-volatile impurities.[7] A single sharp peak indicates high purity.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
Q3: My compound is turning yellow/brown over time. Why is this happening and how can I prevent it?
A3: Alpha-bromo ketones can be light-sensitive and may decompose over time, leading to discoloration. To prevent this, store the purified product in an amber vial at a low temperature (2-8°C is recommended) and under an inert atmosphere (e.g., nitrogen or argon) if possible.[5]
Q4: Can I use N-bromosuccinimide (NBS) instead of bromine for the synthesis?
A4: Yes, NBS is a common and often safer alternative to elemental bromine for α-bromination of ketones.[1] The reaction is typically initiated with a radical initiator (like AIBN) or light. The purification of the product would follow the same principles outlined in this guide.
V. Visualization of Purification Workflow
Workflow for Purification of Crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Caption: General workflow for the purification of crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
VI. References
-
Stevens, C. L., Blumbergs, P., & Munk, M. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines1. American Chemical Society. Retrieved from
-
Val C. F., et al. (2021). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem. Retrieved from
-
CHIRALEN. (n.d.). 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. CHIRALEN. Retrieved from
-
Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. (n.d.). BenchChem. Retrieved from
-
SIELC Technologies. (2018, May 16). Ethanone, 2-bromo-1-(4-chlorophenyl)-. SIELC Technologies. Retrieved from
-
BenchChem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. BenchChem. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiralen.com [chiralen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Claisen-Schmidt Reaction Conditions for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Welcome to the technical support center for the optimization of the Claisen-Schmidt reaction, with a specific focus on the challenging substrate, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and achieve optimal yields of the desired α-bromo chalcones.
Introduction: The Challenge of a Sterically Hindered and Halogenated Ketone
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones, which are valuable precursors for flavonoids and other biologically active compounds.[1][2][3][4] The reaction typically involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[2][5]
However, the synthesis of chalcones from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone presents a unique set of challenges. The significant steric hindrance caused by the two ortho-methoxy groups can impede the formation of the enolate and its subsequent nucleophilic attack on the aldehyde.[6] Furthermore, the presence of a bromine atom at the α-position introduces the possibility of competing side reactions, most notably the Favorskii rearrangement under basic conditions.[7] This guide will provide in-depth troubleshooting and optimization strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low when using 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
A1: Low yields are a common issue with this substrate due to a combination of factors:
-
Steric Hindrance: The 2,6-dimethoxy substitution creates significant steric bulk around the carbonyl group, making it difficult for the base to abstract the α-proton to form the necessary enolate intermediate. This steric hindrance also impedes the subsequent attack of the enolate on the aromatic aldehyde.[6]
-
Favorskii Rearrangement: As an α-bromo ketone, your starting material can undergo a base-induced Favorskii rearrangement to form a carboxylic acid derivative, which is a significant competing reaction pathway.[7][8]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and need to be carefully optimized to favor the Claisen-Schmidt condensation over side reactions.
Q2: I am observing the formation of a carboxylic acid or ester byproduct instead of the desired chalcone. What is happening?
A2: The formation of an acid or ester byproduct is a strong indication that the Favorskii rearrangement is occurring.[7][8] This reaction is a known pathway for α-halo ketones in the presence of a base. The base abstracts an α'-proton (if available) leading to a cyclopropanone intermediate which is then attacked by a nucleophile (hydroxide or alkoxide) to give the rearranged carboxylic acid or ester. For your specific substrate, which lacks α'-protons, a quasi-Favorskii rearrangement might be taking place.
Q3: How can I minimize the Favorskii rearrangement and promote the Claisen-Schmidt condensation?
A3: To favor the desired Claisen-Schmidt pathway, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. While strong bases like NaOH or KOH are common in Claisen-Schmidt reactions, they can also promote the Favorskii rearrangement.[9] Consider using bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) at low temperatures.
-
Reaction Temperature: Keep the reaction temperature as low as possible. The Favorskii rearrangement often has a higher activation energy than the initial deprotonation for the Claisen-Schmidt reaction. Running the reaction at 0 °C or even lower can significantly suppress the rearrangement.
-
Slow Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to minimize side reactions.
Q4: My reaction mixture turns dark, and I get a complex mixture of products. What could be the cause?
A4: A dark coloration and the formation of multiple products often point to decomposition or polymerization. This can be caused by:
-
Excessively Strong Base or High Temperature: Harsh reaction conditions can lead to the decomposition of the starting materials or the chalcone product.[6]
-
Cannizzaro Reaction: If you are using a high concentration of a strong base, the aromatic aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.[3]
-
Self-Condensation of the Ketone: While less likely with this sterically hindered ketone, self-condensation is a possibility if the reaction conditions are too harsh.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Ineffective enolate formation due to steric hindrance. | * Use a stronger, non-nucleophilic base (e.g., KOtBu, LDA). * Increase the reaction temperature cautiously, while monitoring for side product formation. * Consider using a polar aprotic solvent like THF or DME to better solvate the enolate. |
| Competing Favorskii rearrangement. | * Lower the reaction temperature (0 °C to -78 °C). * Use a sterically hindered, non-nucleophilic base. * Slowly add the base to the reaction mixture. | |
| Poor quality of reagents. | * Ensure the aldehyde is free of carboxylic acid impurities. * Use freshly prepared or properly stored base. | |
| Formation of Favorskii Byproducts (Acid/Ester) | Reaction conditions favor rearrangement. | * Implement the strategies outlined in FAQ 3. * Screen different bases and solvents to find the optimal conditions that suppress this pathway. |
| Complex Product Mixture / Dark Reaction | Decomposition of starting materials or product. | * Lower the reaction temperature. * Use a milder base or a lower concentration of the base. * Shorten the reaction time and monitor the reaction progress closely by TLC. |
| Cannizzaro reaction of the aldehyde. | * Use a milder base (e.g., K₂CO₃) if the reaction proceeds. * Use a stoichiometric amount of base rather than a large excess. | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize. | * Attempt purification by column chromatography on silica gel.[1] A common eluent system to start with is a mixture of hexane and ethyl acetate.[8] * Trituration with a non-polar solvent like hexane may induce crystallization. |
| Co-elution of impurities. | * Optimize the solvent system for column chromatography. * Consider using a different stationary phase, such as alumina. |
Optimizing Reaction Conditions: A Comparative Overview
Due to the specific challenges of this substrate, a systematic optimization of reaction conditions is crucial. The following tables provide a starting point for this optimization, with expected trends based on general principles of the Claisen-Schmidt reaction and the known reactivity of similar compounds.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| NaOH | Ethanol | 25 | 10-30 | Prone to Favorskii rearrangement and other side reactions. |
| KOH | Methanol | 25 | 15-35 | Similar to NaOH, but may offer slightly better solubility. |
| K₂CO₃ | DMF | 50 | 20-40 | Milder base, may reduce side reactions but require higher temperatures. |
| KOtBu | THF | 0 | 40-60 | Good starting point to minimize Favorskii rearrangement. |
| LDA | THF | -78 to 0 | 50-70 | Often provides the best results for sterically hindered ketones, but requires anhydrous conditions. |
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Typical Yield Range (%) | Notes |
| Ethanol | KOH | 25 | 15-35 | Protic solvent, can participate in proton exchange and may not be ideal. |
| Methanol | KOH | 25 | 15-35 | Similar to ethanol. |
| THF | KOtBu | 0 | 40-60 | Aprotic polar solvent, good for stabilizing the enolate. |
| DME | KOtBu | 0 | 45-65 | Similar to THF, sometimes offers better results. |
| DMF | K₂CO₃ | 50 | 20-40 | Polar aprotic solvent, may require heating. |
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of α-bromo chalcones from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. It is highly recommended to perform small-scale test reactions to optimize conditions for your specific aromatic aldehyde.
Protocol 1: Claisen-Schmidt Condensation using Potassium tert-Butoxide
Materials:
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 eq)
-
Aromatic aldehyde (1.0-1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and the aromatic aldehyde.
-
Dissolve the starting materials in anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Add the KOtBu solution dropwise to the stirred reaction mixture over 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Solvent-Free Grinding Method
This method offers a greener alternative and can sometimes provide good yields for sterically hindered substrates.[8]
Materials:
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Powdered Potassium Hydroxide (KOH) (1.2 eq)
-
Mortar and pestle
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a mortar, combine 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and powdered KOH.
-
Grind the mixture with a pestle for 2-3 minutes until a homogenous powder is formed.
-
Add the aromatic aldehyde to the mortar.
-
Continue to grind the mixture vigorously for 10-20 minutes. The mixture may become pasty or change color.
-
Monitor the reaction progress by taking a small sample and analyzing it by TLC.
-
Once the reaction is complete, add the reaction mixture to a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to a pH of ~5-6.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Claisen-Schmidt vs. Favorskii Rearrangement
Caption: Competing pathways for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone under basic conditions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Favorskii Rearrangement . NROChemistry. Available at: [Link]
-
SYNTHESIS OF CHALCONES . Jetir.org. Available at: [Link]
-
Synthesis of Biologically Active Substituted Chalcones . WMU ScholarWorks. Available at: [Link]
-
Claisen–Schmidt condensation . Wikipedia. Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure . MDPI. Available at: [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation . ResearchGate. Available at: [Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities . ijarsct.co.in. Available at: [Link]
-
Claisen-Schmidt condensation – Knowledge and References . Taylor & Francis. Available at: [Link]
-
Favorskii Rearrangement of some a-Bromo-ketones . CORE. Available at: [Link]
-
Favorskii rearrangement . Wikipedia. Available at: [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation) . PraxiLabs. Available at: [Link]
-
Claisen–Schmidt condensation . Grokipedia. Available at: [Link]
-
Favorskii Reaction . Organic Chemistry Portal. Available at: [Link]
-
Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes . ResearchGate. Available at: [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α . MDPI. Available at: [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media . PMC - NIH. Available at: [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Favorskii rearrangement and quasi-Favorskii rearrangement . ResearchGate. Available at: [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone . PMC - NIH. Available at: [Link]
-
Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water . ResearchGate. Available at: [Link]
-
1-(2-Bromo-6-methoxyphenyl)ethanone . PubChem. Available at: [Link]
-
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone . PubChem. Available at: [Link]
-
Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone . Consensus. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. praxilabs.com [praxilabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. jetir.org [jetir.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Common Impurities in 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. Control of impurities in this critical synthetic intermediate is paramount for ensuring the reliability of experimental outcomes and the quality of active pharmaceutical ingredients (APIs).[1][2] This document addresses frequently encountered issues regarding impurity formation, detection, and remediation.
Section 1: Frequently Asked Questions (FAQs) about Impurity Profiles
This section addresses common questions regarding the purity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, providing explanations grounded in reaction mechanisms.
Q1: What are the primary sources of impurities in my batch of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
A1: Impurities primarily arise from two key stages of the synthesis: the formation of the precursor ketone, 2',6'-dimethoxyacetophenone, and its subsequent α-bromination.
-
Precursor Synthesis Impurities: The most common method for synthesizing the precursor is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[3] This step can introduce isomeric and over-acylated byproducts.
-
Bromination Stage Impurities: The α-bromination step, which converts the precursor to the final product, can suffer from incomplete reaction, over-bromination, and undesired side reactions on the aromatic ring.[1]
-
Degradation: The final product can degrade via hydrolysis if exposed to moisture, especially under non-neutral pH conditions.
Q2: I've characterized my product and found an isomeric impurity. What is it and why did it form?
A2: The most probable isomeric impurity is 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone . This impurity originates from the Friedel-Crafts acylation step during the synthesis of the precursor ketone.
-
Causality: The starting material, 1,3-dimethoxybenzene, has two methoxy groups that are strong activating, ortho-para directors for electrophilic aromatic substitution.[4] While the desired acylation occurs at the 2-position (ortho to both methoxy groups), the 4-position (para to one methoxy group and ortho to the other) is also highly activated.[3] This leads to the competitive formation of the 2',4'-dimethoxyacetophenone isomer, which is then co-brominated along with the desired 2',6'-isomer.[3]
Q3: My analysis shows significant amounts of unreacted 2',6'-dimethoxyacetophenone. How can I drive the bromination to completion?
A3: Incomplete conversion is a common issue. Simply extending the reaction time or increasing the temperature can sometimes lead to more byproducts.[5] A more controlled approach is needed:
-
Brominating Agent Stoichiometry: Ensure at least a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS) is used. A slight excess (e.g., 1.05-1.1 equivalents) is often employed, but excessive amounts risk over-bromination.[6]
-
Catalysis: The reaction can be catalyzed by a radical initiator like AIBN or light when using NBS, or by an acid catalyst like p-toluenesulfonic acid (PTSA).[7]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint before significant byproduct formation occurs.[5][7]
Q4: I suspect my product is over-brominated. What is the likely structure of this impurity?
A4: The most common over-bromination product is 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone .
-
Mechanism: Although the second bromination at the α-carbon is generally slower than the first, it can occur if the reaction conditions are too harsh, the reaction time is prolonged, or an excess of the brominating agent is used.[1] This results in the substitution of both α-hydrogens with bromine.
Q5: My product purity is decreasing over time in storage. What degradation pathway is likely occurring?
A5: The α-bromo ketone functionality is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of 1-(2,6-dimethoxyphenyl)-2-hydroxyethanone . To ensure stability, the product should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Troubleshooting Guides
Troubleshooting the Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
| Problem | Probable Cause | Recommended Solution |
| High levels of 2',4'-dimethoxyacetophenone isomer | Reaction temperature is too high, allowing the kinetic and thermodynamic product distributions to change. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acetylating agent and Lewis acid to favor ortho-acylation. |
| Presence of demethylated byproducts (hydroxyacetophenones) | Excess Lewis acid (e.g., AlCl₃) or elevated temperatures are causing ether cleavage.[3] | Use the minimum effective amount of Lewis acid. Consider a milder Lewis acid or an alternative catalyst system like polyphosphoric acid (PPA) which is known to be less prone to causing ether cleavage. |
| Low overall yield | Inactive Lewis acid due to moisture contamination. | Ensure all glassware is rigorously dried (flame- or oven-dried) and that anhydrous solvents are used.[3] |
Troubleshooting the α-Bromination of 2',6'-Dimethoxyacetophenone
| Problem | Probable Cause | Recommended Solution |
| Formation of 2,2-Dibromo byproduct | Excess brominating agent (e.g., >1.2 eq. NBS) or prolonged reaction time.[1] | Use a controlled stoichiometry of the brominating agent (1.0-1.1 eq.). Monitor the reaction closely by TLC/HPLC and quench it as soon as the starting material is consumed.[6] |
| Incomplete reaction | Insufficient brominating agent or catalyst; low reaction temperature. | Ensure accurate stoichiometry. If using a catalyst like PTSA, ensure it is fresh. Gradually increase the temperature while monitoring for byproduct formation.[5][7] |
| Aromatic ring bromination | Use of a strong electrophilic brominating agent (e.g., Br₂ with a Lewis acid) under conditions that favor electrophilic aromatic substitution. | Use a milder bromination source like N-Bromosuccinimide (NBS) with a radical initiator or catalytic acid, which favors α-halogenation over ring substitution for activated systems.[1][7] |
Section 3: Analytical and Purification Protocols
Protocol 3.1: Impurity Profiling by HPLC-UV
This protocol provides a general method for separating the target compound from its primary impurities. Method optimization will be required for specific equipment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 30% B
-
19-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.
-
Expected Elution Order: 1-(2,6-dimethoxyphenyl)-2-hydroxyethanone (most polar) -> 2',6'-Dimethoxyacetophenone -> 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone -> 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone (least polar).
Protocol 3.2: Purification by Flash Column Chromatography
This is an effective method for removing both more polar and less polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexane (e.g., starting from 5% Ethyl Acetate and gradually increasing to 15-20%). The optimal solvent system should be determined by TLC analysis first.[3]
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualizing Impurity Formation and Troubleshooting
The following diagrams illustrate the key pathways for impurity generation and a logical workflow for addressing purity issues.
Caption: Synthesis pathway and origin of process-related impurities.
Caption: Troubleshooting workflow for low purity product.
Section 5: Summary of Common Impurities
| Impurity Name | Structure | Origin | Analytical Notes |
| 2',6'-Dimethoxyacetophenone | (CH₃O)₂C₆H₃COCH₃ | Unreacted starting material from the bromination step.[1] | Elutes earlier than the product in reverse-phase HPLC. Characterized by a singlet for the acetyl methyl group (~2.5 ppm) in ¹H NMR. |
| 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | (CH₃O)₂C₆H₃(Br)COCH₃ | Isomeric byproduct from the Friedel-Crafts synthesis of the precursor.[3] | Difficult to separate from the desired product. May require careful column chromatography or fractional crystallization. Distinct aromatic splitting pattern in ¹H NMR compared to the 2,6-isomer. |
| 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone | (CH₃O)₂C₆H₃COC(Br)₂H | Over-bromination of the precursor ketone.[1] | Elutes later than the product in reverse-phase HPLC. Characterized by a singlet for the α-proton (~6.3 ppm) in ¹H NMR. |
| 1-(2,6-dimethoxyphenyl)-2-hydroxyethanone | (CH₃O)₂C₆H₃COCH₂OH | Hydrolysis of the final product. | Significantly more polar; elutes much earlier in reverse-phase HPLC. Absence of bromine in mass spectrometry; presence of a hydroxyl group signal in IR and NMR. |
References
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Available at: [Link]
-
Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Available at: [Link]
-
The Royal Society of Chemistry. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone - Supporting Information. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]
-
Chegg.com. (2017). Solved 2. The compound 1,3-dimethoxybenzene was treated with.... Available at: [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone : r/Chempros. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
-
The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. (n.d.). Available at: [Link]
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- 2. nbinno.com [nbinno.com]
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- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the handling, stability, and use of this important chemical intermediate. My aim is to combine established chemical principles with practical, field-proven insights to ensure the integrity and success of your experiments.
I. Chemical Profile and Core Concepts
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is an α-bromo ketone, a class of compounds known for their utility as synthetic intermediates, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution. The presence of the bromine atom on the α-carbon makes this position highly electrophilic and susceptible to reaction with a wide range of nucleophiles. However, this reactivity also makes the compound prone to degradation. The two methoxy groups on the phenyl ring influence the electronic properties of the molecule and can affect its reactivity and stability.
II. Frequently Asked Questions (FAQs)
Here, we address some of the common questions regarding the stability and handling of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Q1: What are the primary degradation pathways for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
A1: The most common degradation pathway for α-bromo ketones is hydrolysis, which can occur under both acidic and basic conditions, although it is often more rapid under basic conditions.[1] The hydrolysis product is 2-hydroxy-1-(2,6-dimethoxyphenyl)ethanone. Another potential degradation route is photodecomposition, as aromatic ketones can be light-sensitive.[2][3] While a study on the similar 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone showed no photolytic phenomena, it is a possibility that should be considered for this isomer as well. Thermal decomposition is also a possibility at elevated temperatures.[4]
Q2: How should I properly store 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone to ensure its stability?
A2: To minimize degradation, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. It should be kept in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.
Q3: I am seeing an impurity in my starting material by NMR. What could it be?
A3: The most likely impurity is the hydrolysis product, 2-hydroxy-1-(2,6-dimethoxyphenyl)ethanone. In the 1H NMR spectrum, you would expect to see the disappearance of the characteristic singlet for the -CH2Br protons (typically around 4.4-4.7 ppm in CDCl3) and the appearance of a new singlet for the -CH2OH protons, which can be broad and variable in chemical shift depending on the solvent and concentration. Another possibility is the starting material for its synthesis, 1-(2,6-dimethoxyphenyl)ethanone, which would lack the -CH2Br signal and show a singlet for the -COCH3 protons.
Q4: Can I use protic solvents like methanol or ethanol in my reaction with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
A4: While possible, using protic solvents carries the risk of solvolysis, where the solvent molecule acts as a nucleophile and displaces the bromide. This would lead to the formation of 2-methoxy-1-(2,6-dimethoxyphenyl)ethanone or 2-ethoxy-1-(2,6-dimethoxyphenyl)ethanone, respectively. If your desired nucleophile is significantly more reactive than the solvent, you may still obtain your product, but the formation of these byproducts is a common issue. Whenever possible, aprotic solvents like THF, DMF, or acetonitrile are preferred.
III. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments involving 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a nucleophilic substitution reaction. | 1. Degraded starting material: The 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone may have hydrolyzed. 2. Weak nucleophile: The incoming nucleophile may not be strong enough to displace the bromide. 3. Steric hindrance: The nucleophile or the substrate may be sterically hindered. 4. Inappropriate solvent: The solvent may be reacting with the starting material or hindering the reaction. | 1. Verify purity: Check the purity of your starting material using NMR or HPLC before starting the reaction. Purify by recrystallization if necessary. 2. Increase nucleophilicity: If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). 3. Adjust reaction conditions: Increase the reaction temperature or use a catalyst if applicable. 4. Solvent selection: Use a polar aprotic solvent like DMF or DMSO to favor an SN2 reaction. |
| Multiple spots on TLC, even at the start of the reaction. | 1. Impure starting material: The compound may contain impurities from its synthesis or degradation products. 2. Decomposition on TLC plate: The silica gel on the TLC plate can be slightly acidic and may cause some degradation. | 1. Purify starting material: Recrystallize the 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone before use. 2. Use neutralized silica: For column chromatography or TLC, you can use silica gel that has been washed with a dilute solution of a non-nucleophilic base like triethylamine in the eluent. |
| Reaction mixture turns dark brown or black. | 1. Decomposition: The compound or product may be unstable under the reaction conditions. 2. Side reactions: Undesired side reactions may be occurring, leading to the formation of colored byproducts. | 1. Lower reaction temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Protect from light: Wrap the reaction vessel in aluminum foil to exclude light. 3. Degas the solvent: Remove dissolved oxygen from the solvent by bubbling with an inert gas. |
IV. Experimental Protocols
Here are detailed methodologies for assessing the purity and stability of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no carryover.
-
Inject the prepared sample solution.
-
Analyze the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess stability under different stress conditions.
-
Acidic Hydrolysis:
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Dissolve a known amount of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in a solution of 0.1 M HCl in 50% aqueous acetonitrile.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with a suitable base, and analyze by HPLC and LC-MS to identify degradation products.
-
-
Basic Hydrolysis:
-
Dissolve a known amount of the compound in a solution of 0.1 M NaOH in 50% aqueous acetonitrile.
-
Maintain the solution at room temperature and monitor the reaction progress by HPLC at regular intervals.
-
Analyze the samples by HPLC and LC-MS.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide in acetonitrile.
-
Keep the solution at room temperature, protected from light, for a set period.
-
Analyze the samples by HPLC and LC-MS.
-
-
Photostability:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.
-
Analyze the sample by HPLC at different time points and compare it to a control sample kept in the dark.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a set period.
-
At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
V. Visualizations
Diagram 1: Predicted Degradation Pathways
Caption: Predicted degradation pathways for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.
VI. References
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A.
-
Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
-
Structure-dependent Reactivity of Oxyfunctionalized Acetophenones in the Photooxidation of DNA. Nucleic Acids Research.
-
1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0207435). NP-MRD.
-
Visible light photocatalytic degradation of acetophenone using H2O2 sensitised BiVO4. ResearchGate.
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
-
Halogenation Of Ketones via Enols. Master Organic Chemistry.
-
Separation of Ketone and alpha Bromo ketone. Reddit.
-
Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
-
Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. ResearchGate.
-
An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. Benchchem.
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry.
-
Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic.
-
1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone - Optional[13C NMR]. SpectraBase.
-
Synthetic Access to Aromatic α-Haloketones. Molecules.
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal.
-
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. PubChem.
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
-
2-Bromoacetophenone. ResearchGate.
-
Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Semantic Scholar.
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. US EPA.
-
The hydrolysis of 2-bromo-2-methylpropane. RSC Education.
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.
-
Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. ResearchGate.
-
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. NIST WebBook.
-
Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. Benchchem.
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI.
-
Xanthoxylin. PubChem.
-
2-Bromo-1-(4-methoxyphenyl)ethanone. PMC.
-
2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate.
-
2-Bromo-1-(2-methoxyphenyl)ethanone. MedChemExpress.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-dependent reactivity of oxyfunctionalized acetophenones in the photooxidation of DNA: base oxidation and strand breaks through photolytic radical formation (spin trapping, EPR spectroscopy, transient kinetics) versus photosensitization (electron transfer, hydrogen-atom abstraction) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. auroraprosci.com [auroraprosci.com]
Technical Support Center: Navigating the Reactivity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered, yet valuable, chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles governing its reactivity, providing you with the insights needed to troubleshoot and optimize your synthetic routes.
The Core Challenge: Steric Hindrance and Electronic Effects
The principal obstacle to the reactivity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the profound steric hindrance created by the two methoxy groups at the ortho positions of the phenyl ring. These groups act as bulky "gatekeepers," severely restricting access to the electrophilic α-carbon, which is the primary site for nucleophilic attack in SN2 reactions.[1][2][3][4][5][6] This steric congestion dramatically increases the activation energy of the transition state, slowing reaction rates to a crawl.[2][4][5]
Furthermore, the electron-donating nature of the methoxy groups can influence the reactivity of the carbonyl group, although the primary challenge remains steric shielding of the alpha-carbon. Understanding this fundamental issue is the first step toward devising effective solutions.
Caption: Steric shielding of the electrophilic α-carbon by ortho-methoxy groups.
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is not proceeding, even after prolonged heating. What is the primary cause?
A1: The lack of reactivity is almost certainly due to the extreme steric hindrance at the α-carbon. The two ortho-methoxy groups physically block the required "backside attack" trajectory for a standard SN2 mechanism.[2][6] For neopentyl-like substrates, where the steric bulk is adjacent to the electrophilic carbon, reaction rates can be reduced by a factor of up to 100,000 compared to unhindered primary halides.[2] Simply increasing the reaction time or temperature may lead to decomposition or side reactions before the desired substitution occurs.
Q2: I'm observing the formation of an α,β-unsaturated ketone as a major byproduct. How can I minimize this?
A2: This byproduct results from an E2 elimination reaction (dehydrohalogenation), which competes with the SN2 pathway.[7][8] This side reaction is favored by strong, sterically hindered bases and higher temperatures. To minimize it:
-
Base Selection: If your nucleophile is also acting as a base, consider using a less sterically hindered but still potent nucleophile. If a separate base is required, use a non-hindered, non-nucleophilic base where possible, or switch to conditions that do not require a strong base.
-
Temperature Control: Lowering the reaction temperature will generally disfavor elimination more than substitution.[7] Consider if alternative energy sources like microwave irradiation could promote the desired reaction at a lower bulk temperature.
Q3: My reaction is producing a complex mixture of products, some of which seem to have a rearranged carbon skeleton. What could be happening?
A3: You are likely observing products from a Favorskii rearrangement. This is a common reaction for α-haloketones, especially when treated with a base.[7] The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile. The steric hindrance that slows down the SN2 reaction can make this alternative pathway more competitive. To avoid it, try using less basic conditions or aprotic solvents that may disfavor the initial enolate formation required for the rearrangement.
Troubleshooting & Optimization Guides
This section provides a systematic approach to overcoming the low reactivity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in common synthetic transformations.
Caption: A systematic workflow for troubleshooting reactions.
Guide 1: Enhancing Nucleophilic Substitution (SN2) Reactions
Issue: Direct substitution with a nucleophile (e.g., amines, thiols, alkoxides) is failing.
| Strategy | Rationale & Causality | Recommended Actions |
| Solvent Modification | Polar aprotic solvents (DMF, DMSO, NMP) are known to accelerate SN2 reactions. They solvate the cation of a nucleophilic salt, leaving a "naked," more reactive anionic nucleophile. This can help overcome the high activation energy. | Switch from less polar solvents (e.g., THF, Dichloromethane) to anhydrous DMF or DMSO. |
| Phase-Transfer Catalysis (PTC) | For reactions with ionic nucleophiles in a biphasic system, a PTC (e.g., TBAB, Aliquat 336) shuttles the nucleophile into the organic phase, increasing its effective concentration and reactivity near the substrate. | Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) to the reaction mixture. |
| Increased Temperature / Microwave | Increasing thermal energy can help reacting molecules overcome the activation barrier. Microwave irradiation can lead to rapid, localized heating, often accelerating sterically hindered reactions more effectively than conventional heating. | Cautiously increase the reaction temperature while monitoring for decomposition. If available, screen the reaction in a dedicated microwave reactor. |
| Lewis Acid Activation | A mild Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the α-carbon and potentially facilitating the departure of the bromide leaving group. | Add a stoichiometric amount of a mild Lewis acid like ZnBr₂ or MgBr₂. Note: This may not be compatible with all nucleophiles. |
Guide 2: Enabling Palladium/Nickel-Catalyzed Cross-Coupling
Issue: Attempted Suzuki, Negishi, or Buchwald-Hartwig coupling results in starting material recovery or decomposition. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered electrophiles.[9]
Core Principle: Success hinges on facilitating the oxidative addition step, which is severely impeded by steric hindrance. This requires specialized catalyst systems.
| Strategy | Rationale & Causality | Recommended Actions & Catalysts |
| Use of Bulky, Electron-Rich Ligands | Ligands like biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active, low-coordinate Pd(0) or Ni(0) species. These catalysts are sterically demanding themselves, but they promote the difficult oxidative addition step and subsequent reductive elimination.[9] | For Suzuki/Negishi: Use a pre-catalyst like Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos. Nickel-based systems, such as NiCl₂(glyme) with a pybox ligand, have also been shown to be effective for coupling α-haloketones.[10] |
| Strong, Non-Nucleophilic Base | A strong base is required in many cross-coupling cycles (e.g., to generate the active boronate in Suzuki coupling). For a sterically hindered substrate, a base that does not compete as a nucleophile is critical. | Use bases like K₃PO₄, Cs₂CO₃, or LHMDS. Avoid smaller, more nucleophilic bases like alkoxides if substitution is a concern. |
| Temperature and Solvent Screening | The optimal conditions are highly dependent on the specific ligand and substrates. | Screen reactions in solvents like Toluene, Dioxane, or DMF at temperatures ranging from 80-120 °C. |
Validated Experimental Protocols
Protocol 1: Synthesis of a Flavone Precursor via Suzuki-Miyaura Cross-Coupling
This protocol describes a robust method for the α-arylation of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, a key step in the synthesis of certain flavonoids.[11][12] The use of a specialized Nickel catalyst is crucial for success with this hindered electrophile.[10]
Reaction: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone + Aryl-ZnI → 2-Aryl-1-(2,6-dimethoxyphenyl)ethanone
Materials:
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 equiv)
-
Arylmagnesium bromide (for generation of Aryl-ZnI) (1.5 equiv)
-
Anhydrous Zinc Iodide (ZnI₂) (1.5 equiv)
-
NiCl₂·glyme (5 mol%)
-
(+)-(S,S)-Ph-Pybox ligand (6.5 mol%)
-
Anhydrous Glyme/THF solvent mixture
-
Anhydrous Argon or Nitrogen atmosphere
Procedure:
-
Preparation of the Arylzinc Reagent: In a flame-dried flask under Argon, dissolve anhydrous ZnI₂ (1.5 equiv) in anhydrous THF. Cool the solution to 0 °C and slowly add the Arylmagnesium bromide solution (1.5 equiv). Allow the mixture to warm to room temperature and stir for 1 hour to form the Aryl-ZnI suspension.
-
Catalyst Preparation: In a separate, oven-dried flask under Argon, add NiCl₂·glyme (0.05 equiv) and the (+)-(S,S)-Ph-Pybox ligand (0.065 equiv).
-
Reaction Assembly: Purge the catalyst flask with Argon. Add 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 equiv) followed by anhydrous glyme. Stir the resulting solution at room temperature for 20 minutes.
-
Coupling Reaction: Cool the catalyst solution to -30 °C. Add the prepared Aryl-ZnI suspension dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -30 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated ammonium chloride.
-
Work-up and Purification: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Chemistry LibreTexts (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.[Link]
-
Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–855. [Link]
-
Fu, G. C. (2008). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 130(44), 14725–14727. [Link]
-
Ferreira, I. C. F. R., et al. (2020). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 25(11), 2576. [Link]
-
Simionescu, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Antioxidants, 12(8), 1515. [Link]
-
Císařová, I., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(3), 967. [Link]
-
Chemistry LibreTexts (2019). 8.4: Electrophiles.[Link]
-
Chemistry Steps (n.d.). Steric Hindrance in SN2 and SN1 Reactions.[Link]
-
Chemistry LibreTexts (2019). 10.4: Effect of sterics on Sn2 reactions.[Link]
-
Bierer, D. E., et al. (2017). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 121(3), 735–744. [Link]
-
Total Organic Chemistry (2020). SN2 Sterics and Comparing Reaction Rates.[Link]
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- 5. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Welcome to the technical support center for the purification of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.
Recrystallization Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in a question-and-answer format.
Question 1: My crude product is not dissolving in the hot recrystallization solvent. What should I do?
Answer: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:
-
Insufficient Solvent Volume: You may not have added enough solvent to dissolve the compound at the solvent's boiling point. Add small increments of the hot solvent to your mixture until the solid dissolves. Be patient, as dissolution can sometimes be slow.
-
Inappropriate Solvent Choice: The solvent you have selected may not be suitable for dissolving 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, even at elevated temperatures. Based on the polarity of the target molecule, which contains ether groups and a brominated ketone, solvents of intermediate polarity are a good starting point. Consider the following options, starting with the most likely candidates:
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Ethanol: A polar protic solvent that is often effective for compounds with similar functional groups.
-
Ethyl Acetate: A moderately polar aprotic solvent that has been successfully used for the recrystallization of a similar compound, 2-bromo-1-(4-methoxyphenyl)ethanone.[1]
-
Isopropanol: Another good polar protic solvent.
-
Toluene: A non-polar aromatic solvent that can be effective if the compound is less polar than anticipated.
-
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If you have added a significant amount of hot solvent and a portion of the solid still does not dissolve, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Question 2: My compound has oiled out instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. For a related compound, 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, the melting point is 122 °C. It is reasonable to expect a similar melting point for your compound.
Here’s how to address oiling out:
-
Re-heat the Solution: Heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of nucleation sites and ordered crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
Question 3: I have very poor recovery of my purified product. What are the possible reasons and solutions?
Answer: Low recovery is a frustrating issue in recrystallization. Here are the likely causes and how to mitigate them:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. To avoid this, use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling is Incomplete: Ensure you have allowed sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation.
-
Premature Crystallization during Hot Filtration: If you performed a hot filtration, your compound may have started to crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.
-
Washing with a Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Question 4: The color of my product did not improve after recrystallization. How can I remove colored impurities?
Answer: If your recrystallized product is still colored, it indicates the presence of colored impurities that have similar solubility to your target compound. In this case, you can use activated charcoal.
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently heat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
While there is no single "best" solvent, a good starting point is to test a range of solvents with varying polarities. Based on the structure of the molecule and data from similar compounds, ethanol , isopropanol , and ethyl acetate are excellent candidates to try first. A mixed solvent system, such as ethanol/water, may also be effective.
Q2: How do I choose a suitable recrystallization solvent?
A good recrystallization solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., in an ice bath).
-
The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should have a boiling point below the melting point of the compound to prevent oiling out.
Q3: What are the likely impurities in my crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
The most common impurities arise from the synthesis process, which is typically the bromination of 2',6'-dimethoxyacetophenone.[2][3] These can include:
-
Unreacted 2',6'-dimethoxyacetophenone: The starting material for the bromination reaction.
-
Over-brominated products: Such as 2,2-dibromo-1-(2,6-dimethoxyphenyl)ethanone.
-
Aromatic bromination byproducts: Where bromine has substituted on the aromatic ring, although this is less likely under standard conditions.[2]
Recrystallization is an effective method for removing these types of impurities.
Experimental Protocol: Recrystallization of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.
Materials:
-
Crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.
References
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]
-
CAS Common Chemistry. (n.d.). 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-bromo-1-(2,6-dimethoxyphenyl)ethanone. Retrieved January 12, 2026, from [Link]
-
WorldOfChemicals. (n.d.). Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. [Link]
Sources
Troubleshooting guide for reactions involving 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Synthesis & Purity Issues
Question 1: I am getting a low yield of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone during its synthesis from 2',6'-dimethoxyacetophenone. What are the likely causes and solutions?
Low yields in the α-bromination of ketones are a frequent challenge. The root cause often lies in incomplete reaction, degradation of the product, or the formation of side products.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Reaction | The α-bromination of ketones proceeds through an enol or enolate intermediate. The rate of this reaction is dependent on the concentration of the ketone and any acid or base catalyst, but not the bromine concentration.[1][2] Inefficient enol formation will slow down the reaction. | - Optimize Catalyst: If using an acid catalyst (e.g., HBr, AcOH), ensure it is fresh and used in the correct concentration.[2] - Reaction Time & Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. While higher temperatures can increase the rate, they may also promote side reactions.[3] |
| Dibromination | The product, an α-bromo ketone, can undergo further bromination to yield a dibromo species, especially if an excess of the brominating agent is used or if the reaction time is too long.[4][5] | - Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent (e.g., NBS, Br₂) to favor mono-bromination.[5] - Controlled Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of dibromination. |
| Product Decomposition | The hydrogen bromide (HBr) generated during bromination with Br₂ can be corrosive and may lead to product decomposition.[4] | - Use of NBS: N-Bromosuccinimide (NBS) is a milder brominating agent that produces succinimide as a byproduct, which is less harsh than HBr.[3] - Solvent Choice: Using a solvent like acetic acid can help to mediate the reaction.[1] |
| Reagent Quality | Moisture can interfere with many brominating agents and catalysts. | - Anhydrous Conditions: Ensure all glassware is flame-dried and use anhydrous solvents.[6] |
Reaction & Mechanistic Challenges
Question 2: My nucleophilic substitution reaction with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is giving a significant amount of an elimination byproduct. How can I favor the desired SN2 pathway?
The competition between substitution (SN2) and elimination (E2) is a classic challenge when working with α-bromo ketones.[7][8] Several factors can be adjusted to favor the desired substitution product.
Strategies to Promote SN2 over E2:
| Factor | Influence on SN2 vs. E2 | Optimization Strategy |
| Nucleophile/Base | Strong, bulky bases favor the E2 pathway by sterically hindering attack at the carbon atom and preferentially abstracting a proton.[8] | - Choose a Good Nucleophile, Weak Base: If possible, select a nucleophile that is a weak base, such as azide (N₃⁻) or a thiol anion (RS⁻).[8] - Less Sterically Hindered Base: If a strong base is necessary, consider using a less sterically hindered one. |
| Temperature | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[8] | - Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are known to favor SN2 reactions by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity.[8] | - Solvent Selection: Employ polar aprotic solvents to enhance the rate of the SN2 reaction. |
Question 3: I am observing the formation of multiple unidentified byproducts in my reaction. What are some common side reactions of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
Beyond elimination, other side reactions can occur depending on the specific reaction conditions and reagents used.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the bromo group to a hydroxyl group, forming an α-hydroxy ketone. Ensure all reagents and solvents are anhydrous.[8]
-
Reaction with Solvent: Certain nucleophilic solvents (e.g., methanol) can potentially react with the α-bromo ketone.
-
Self-Condensation: Under basic conditions, the enolate of the starting ketone can react with another molecule of the α-bromo ketone.
Purification & Handling
Question 4: I'm having difficulty separating my desired product from the unreacted starting material, 2',6'-dimethoxyacetophenone, by column chromatography. What can I do?
Co-elution of the α-bromo ketone and the starting ketone can be a significant purification challenge due to their similar polarities.[5]
Purification Strategies:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a more polar solvent or a solvent with different properties (e.g., toluene) can improve separation.[5]
-
Column Length and Diameter: Using a longer and narrower column can increase the resolution.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[5] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
-
Proceed to the Next Step: In some cases, if the impurity is unreactive in the subsequent step, it may be easier to purify the product of the next reaction.[5]
Question 5: What are the best practices for the storage and handling of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
Alpha-bromo ketones are generally considered to be lachrymators and skin irritants.[9] Proper handling and storage are crucial for safety and to maintain the compound's integrity.
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[8]
-
Experimental Protocols & Visual Guides
General Protocol for Nucleophilic Substitution
This protocol provides a general framework. Specific conditions should be optimized for each unique reaction.
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent to a flame-dried reaction flask.
-
Addition of Nucleophile: Add the nucleophile (1.1 equivalents) to the solvent.
-
Temperature Control: Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Addition of Electrophile: Slowly add a solution of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 equivalent) in the anhydrous solvent to the stirred nucleophile solution.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Visual Troubleshooting and Reaction Pathways
Caption: General synthesis pathway for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Caption: Troubleshooting flowchart for low yield in synthesis.
Caption: Competing SN2 and E2 reaction pathways.
References
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Penning, T. D., et al. (2021). Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Autechbio. [Link]
-
Van der Eycken, J., et al. (2021). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). [Link]
-
Reddit r/Chempros. (2023, May 30). Separation of Ketone and alpha Bromo ketone. [Link]
-
University of Calgary. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
Sources
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing Byproduct Formation in the Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Welcome to the technical support center for the synthesis and handling of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the α-bromination of 2',6'-dimethoxyacetophenone. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and minimize the formation of unwanted byproducts.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone?
The most prevalent method for synthesizing 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the α-bromination of the parent ketone, 2',6'-dimethoxyacetophenone. This is typically achieved using an electrophilic bromine source, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), often under acidic catalysis.[1][2]
Q2: What are the primary byproducts I should be aware of during this reaction?
The primary byproducts of concern are:
-
α,α-Dibromo-1-(2,6-dimethoxyphenyl)ethanone: This results from over-bromination at the alpha-carbon.[3]
-
Ring-brominated species: Due to the presence of two strongly activating methoxy groups, the aromatic ring is susceptible to electrophilic aromatic substitution, leading to bromination on the benzene ring.[4]
-
Unreacted starting material: Incomplete conversion will leave residual 2',6'-dimethoxyacetophenone.
Q3: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂) for this synthesis?
NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[1] More importantly, NBS provides a low, constant concentration of bromine in the reaction mixture, which can help to selectively achieve mono-bromination and reduce the incidence of over-bromination.[1] In a comparative study on the bromination of 4-chlorophenone, pyridine hydrobromide perbromide showed the highest efficiency, while NBS initially showed poor performance, indicating that the choice of brominating agent and conditions is critical.[1]
Q4: How do the two methoxy groups on the aromatic ring influence the reaction?
The two methoxy groups at the 2- and 6-positions are strong electron-donating groups. This has two main consequences:
-
Activation of the Aromatic Ring: They significantly increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. This enhances the likelihood of ring bromination as a side reaction.[4]
-
Steric Hindrance: The ortho-methoxy groups create steric hindrance around the acetyl group, which can influence the rate of the reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Issue 1: Low Yield of the Desired Monobrominated Product
A low yield of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a common issue that can often be traced back to suboptimal reaction conditions or incomplete conversion.
Troubleshooting Workflow for Low Yield
Sources
Validation & Comparative
The Steric Shield: A Comparative Guide to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and its Phenacyl Bromide Analogs in Modern Synthesis
In the landscape of synthetic organic chemistry, phenacyl bromides represent a cornerstone class of reagents, prized for their utility as versatile electrophilic building blocks. Their application spans from the classical synthesis of heterocycles to their more contemporary role as photoremovable protecting groups ("caged compounds") in chemical biology.[1] However, not all phenacyl bromides exhibit the same reactivity profile. The strategic placement of substituents on the aromatic ring can dramatically alter the electronic and steric environment of the reactive α-carbon, thereby fine-tuning the reagent's performance for specific applications.
This guide provides an in-depth comparison of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone with other common phenacyl bromides. We will explore how the distinctive ortho-dimethoxy substitution pattern governs its reactivity and offers unique advantages in certain synthetic contexts. This analysis is supported by comparative experimental data and detailed protocols, aimed at equipping researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Decisive Impact of Ortho-Substitution on Reactivity
The primary differentiator of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the presence of two methoxy groups flanking the acetyl moiety. This substitution pattern introduces significant steric hindrance around the carbonyl group and the adjacent electrophilic carbon. This steric shield profoundly influences the kinetics of nucleophilic substitution reactions, a cornerstone of phenacyl bromide chemistry.
A seminal study by Kalendra and Sickles provides compelling quantitative evidence for this phenomenon.[2] Their work on the nucleophilic displacement of various ortho-substituted phenacyl bromides with tert-butylamine demonstrated a marked decrease in reaction rates as the size of the ortho-substituent increased. This is attributed to a greater rotational barrier and repulsive forces between the incoming nucleophile and the ortho-substituent.
While direct kinetic data for the 2,6-dimethoxy derivative is not extensively reported, a clear trend can be extrapolated from the available data for mono-substituted analogs.
| Phenacyl Bromide Derivative | Relative Rate Constant (k x 10³ L M⁻¹ min⁻¹) |
| Unsubstituted | 20.5 |
| p-Methoxy | Slower than unsubstituted (qualitative) |
| o-Methoxy | 7.64 |
| o-Chloro | 2.85 |
| o-Trifluoromethyl | 2.40 |
| 2,6-Dimethoxy (Predicted) | Significantly < 7.64 |
| Table 1: Comparative reaction rates of substituted phenacyl bromides with tert-butylamine. Data for single ortho-substituents are from Kalendra and Sickles (2003).[2] The rate for the 2,6-dimethoxy derivative is predicted based on the established trend of increased steric hindrance leading to diminished reactivity. |
The two methoxy groups in 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone create a highly congested environment, significantly impeding the approach of a nucleophile to the α-carbon. This "steric shielding" effect makes it a substantially less reactive electrophile compared to its unsubstituted or para-substituted counterparts. This diminished reactivity is not a disadvantage but rather a key feature that can be exploited for enhanced selectivity in complex syntheses.
Strategic Applications of Steric Hindrance
The attenuated reactivity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone makes it an ideal candidate for applications requiring high selectivity. In molecules with multiple potential electrophilic sites, this sterically hindered phenacyl bromide will react preferentially with less hindered nucleophiles or require more forcing conditions, allowing for a greater degree of control in multistep syntheses.
One promising area of application is in the synthesis of complex heterocyclic scaffolds, which are prevalent in many therapeutic agents.[3] The controlled introduction of the 2,6-dimethoxyphenylacetyl moiety can be achieved with high fidelity, avoiding unwanted side reactions.
Furthermore, the electronic properties of the two methoxy groups, being electron-donating, can also influence the stability of reaction intermediates and the photochemical properties of the molecule, making it an interesting candidate for the design of novel photoremovable protecting groups.[4]
Experimental Section: A Comparative Protocol
To illustrate the practical implications of these reactivity differences, we present a generalized protocol for a comparative study of the alkylation of a model nucleophile, sodium thiophenate, with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and the unsubstituted phenacyl bromide.
Objective: To compare the reaction yield of thioether formation between a sterically hindered and a non-hindered phenacyl bromide under identical reaction conditions.
Materials:
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Thiophenol
-
Sodium hydroxide
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Sodium Thiophenate Solution: In a 50 mL round-bottom flask, dissolve thiophenol (1.10 g, 10 mmol) in 20 mL of absolute ethanol. To this solution, add a solution of sodium hydroxide (0.40 g, 10 mmol) in 10 mL of absolute ethanol dropwise with stirring.
-
Parallel Reactions:
-
Reaction A (2-Bromo-1-(2,6-dimethoxyphenyl)ethanone): In a 100 mL round-bottom flask, dissolve 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (2.59 g, 10 mmol) in 30 mL of absolute ethanol.
-
Reaction B (Phenacyl Bromide): In a separate 100 mL round-bottom flask, dissolve phenacyl bromide (1.99 g, 10 mmol) in 30 mL of absolute ethanol.
-
-
Initiation and Monitoring: To each of the flasks from step 2, add the freshly prepared sodium thiophenate solution simultaneously. Stir both reaction mixtures at room temperature. Monitor the progress of each reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) at regular intervals (e.g., 15, 30, 60, and 120 minutes).
-
Work-up and Isolation: After a predetermined time (e.g., 2 hours), quench both reactions by pouring the contents into 100 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers for each reaction, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Analysis: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the products by column chromatography if necessary. Determine the yield of the respective thioether products.
Expected Outcome:
The yield of the thioether product from the reaction with phenacyl bromide (Reaction B) is expected to be significantly higher than that from the reaction with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (Reaction A) within the same timeframe. This difference directly illustrates the impact of steric hindrance on the rate of nucleophilic substitution.
Caption: Comparative reaction workflow for a sterically hindered vs. unsubstituted phenacyl bromide.
Synthesis of Substituted Phenacyl Bromides: A General Protocol
The synthesis of phenacyl bromides is typically achieved through the α-bromination of the corresponding acetophenone. For electron-rich systems like 2,6-dimethoxyacetophenone, careful control of the reaction conditions is necessary to prevent over-bromination and side reactions on the aromatic ring.
A General Procedure for the Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone:
-
Dissolution: Dissolve 2,6-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol.
-
Brominating Agent: While a variety of brominating agents can be used, for electron-rich substrates, milder and more selective reagents like N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst, or benzyltrimethylammonium tribromide are often preferred over elemental bromine to control the reaction.[5]
-
Reaction: Add the brominating agent portion-wise to the solution of the acetophenone at a controlled temperature (often 0 °C to room temperature) with stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Caption: General synthetic workflow for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Conclusion: A Tool for Precision Synthesis
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a valuable, albeit specialized, reagent in the synthetic chemist's toolkit. Its significantly reduced reactivity, a direct consequence of the steric hindrance imposed by the two ortho-methoxy groups, sets it apart from other phenacyl bromides. This characteristic, which may be a limitation in some contexts, becomes a powerful tool for achieving selectivity in the synthesis of complex molecules. For researchers in drug development and other fields requiring precise molecular construction, understanding and leveraging the unique properties of sterically hindered phenacyl bromides like the 2,6-dimethoxy derivative can open new avenues for the efficient and controlled synthesis of target compounds.
References
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]
- Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles.
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. PubMed. [Link]
- Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2011). John Wiley & Sons, Ltd.
-
Javahershenas, R. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity. [Link]
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A Comparative Guide to the Biological Activity of Chalcones Derived from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
This guide provides an in-depth comparison of the biological activities of chalcone derivatives synthesized from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents. This document delves into the synthesis, experimental evaluation, and mechanistic insights of these compounds, offering a comprehensive resource for understanding their potential in medicinal chemistry.
Introduction: The Promise of Chalcones in Drug Discovery
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique scaffold is a precursor in the biosynthesis of flavonoids and isoflavonoids.[2] Both naturally occurring and synthetic chalcones have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins.[1]
The specific precursor, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, offers a strategic starting point for synthesizing a diverse library of chalcone derivatives. The presence of the bromo and dimethoxy groups on one of the phenyl rings can significantly influence the physicochemical properties and biological activity of the resulting chalcones, making this a particularly interesting scaffold for drug discovery.[6]
Synthesis of Chalcone Derivatives: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1][2] This reaction proceeds through an aldol condensation followed by dehydration to yield the stable α,β-unsaturated ketone, or chalcone.[1]
General Synthesis Workflow
The synthesis of chalcones from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and various aromatic aldehydes is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[7] The general workflow involves the reaction of the acetophenone derivative with an appropriate aldehyde in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[7]
Caption: General workflow for the synthesis of chalcones.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the synthesis of chalcones from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Materials:
-
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.[7]
-
Stir the mixture at room temperature.
-
Slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise to the reaction mixture, maintaining the temperature between 20-25°C with an ice bath if necessary.[7]
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[7]
-
Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.[7]
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[1][7]
-
The crude product can be further purified by recrystallization from ethanol if necessary.[1]
Causality Behind Experimental Choices:
-
Base Catalyst: A strong base like NaOH or KOH is crucial for deprotonating the α-carbon of the acetophenone, forming the reactive enolate ion necessary for the condensation.[1]
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst.
-
Temperature Control: Maintaining a controlled temperature is important to prevent side reactions, such as the Cannizzaro reaction of the aldehyde, which can reduce the yield of the desired chalcone.[8]
-
Acidification: Acidification is necessary to neutralize the basic reaction mixture and protonate the chalcone product, causing it to precipitate out of the solution.[9]
Comparative Biological Activity
Chalcone derivatives exhibit a wide array of biological activities.[10] This section provides a comparative analysis of the anticancer and antimicrobial properties of chalcones derived from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone against other known compounds.
Anticancer Activity
Chalcones have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[4][11] Their mechanisms of action include inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle.[3][4] The cytotoxicity of these compounds is often evaluated using the MTT assay.[12]
MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] In living cells, mitochondrial enzymes reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture cancer cells (e.g., MCF-7, HeLa) in a suitable medium until they reach the exponential growth phase.[14]
-
Seeding: Plate the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell adhesion.[15]
-
Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48 hours).[15]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][15]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.[12][13]
Data Presentation: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Chalcone Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Chalcone Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin (Standard) | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative Chalcone | [Insert Data] | [Insert Data] | [Insert Data] |
(Note: The data in this table is illustrative. Actual experimental data would be populated here.)
Mechanisms of Anticancer Action: Chalcones can exert their anticancer effects through multiple mechanisms.[3][4]
Caption: Key anticancer mechanisms of chalcones.[4][11]
Studies have shown that some chalcone derivatives can induce apoptosis by activating caspases and altering the mitochondrial membrane potential.[11] They can also cause cell cycle arrest, often in the G2/M phase, and inhibit tubulin polymerization, which is crucial for cell division.[4][11] Furthermore, certain chalcones can inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway.[4]
Antimicrobial Activity
Chalcones have also been recognized for their antimicrobial properties against a range of bacteria and fungi.[6][16] The presence of the α,β-unsaturated keto function is believed to be crucial for their antimicrobial activity.[16]
Methods for Antimicrobial Susceptibility Testing: Commonly used methods to evaluate antimicrobial activity include the disk diffusion test and broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).[17][18]
-
Disk Diffusion Test: This qualitative method involves placing paper discs impregnated with the test compound onto an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc indicates the susceptibility of the organism to the compound.[17]
-
Broth Microdilution Method: This quantitative method determines the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized chalcones and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.[19]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[20]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Chalcone Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Chalcone Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Ciprofloxacin (Standard) | [Insert Data] | [Insert Data] | N/A |
| Fluconazole (Standard) | N/A | N/A | [Insert Data] |
(Note: The data in this table is illustrative. Actual experimental data would be populated here.)
Structure-activity relationship studies suggest that the presence and position of substituents like bromo and methoxy groups on the aromatic rings can significantly modulate the antimicrobial potency of chalcones.[6]
Conclusion and Future Perspectives
The chalcone derivatives synthesized from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the creation of a diverse library of analogues for structure-activity relationship studies. The comparative data presented in this guide highlights their potential as both anticancer and antimicrobial agents, warranting further investigation.
Future research should focus on optimizing the chalcone scaffold to enhance potency and selectivity, as well as elucidating the precise molecular targets and mechanisms of action. In vivo studies will be crucial to evaluate the efficacy and safety of these promising compounds in preclinical models. The versatility of the chalcone framework continues to make it an attractive target for medicinal chemists in the ongoing search for novel and effective drugs.
References
(A comprehensive list of all cited sources with titles, sources, and verifiable URLs will be provided at the end of the full guide.)
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A Comparative Guide to Catalysts for Reactions of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a key building block in organic synthesis, particularly valued in the pharmaceutical industry. Its utility stems from the presence of multiple reactive sites: the α-bromoketone moiety, which is susceptible to nucleophilic substitution and reduction, and the aryl bromide, a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The sterically hindered nature of the 2,6-dimethoxyphenyl group presents unique challenges and necessitates careful selection of catalytic systems to achieve high efficiency and selectivity. This guide provides a comparative analysis of various catalysts for key transformations of this substrate, supported by experimental data and mechanistic insights to inform your synthetic strategies.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. For sterically hindered substrates like 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, the choice of ligand is paramount to achieving high yields.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. While specific data for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is not abundant in the literature, valuable insights can be drawn from studies on analogous sterically hindered aryl halides, such as 2-Bromo-6-chlorotoluene.[1]
Comparative Analysis of Catalyst Systems:
Modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred for challenging substrates.
| Catalyst System | Ligand | Key Advantages | Typical Yields (with similar substrates) |
| Buchwald Ligand-Based Systems | XPhos, SPhos, RuPhos | High activity for sterically hindered and electron-rich/poor substrates. | Good to Excellent |
| PEPPSI™ Catalysts | IPr (NHC ligand) | Air and moisture stable, easy to handle, high activity. | Good to Excellent |
| Traditional Phosphine Ligands | PPh₃, P(o-tol)₃ | Less effective for sterically hindered substrates. | Low to Moderate |
Expert Insights: The steric bulk of the 2,6-dimethoxy groups in the target molecule necessitates a catalyst system that can facilitate the oxidative addition of the aryl bromide and subsequent transmetalation. Buchwald's biarylphosphine ligands and PEPPSI™-type NHC catalysts create a coordinatively unsaturated and highly reactive palladium center, which is crucial for overcoming the steric hindrance.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
C. Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable intermediates in materials science and medicinal chemistry. This reaction typically employs a dual catalytic system of palladium and copper.
Comparative Catalyst Performance:
For aryl bromides, particularly those with steric hindrance, catalyst choice is crucial for efficient coupling.
| Catalyst System | Palladium Source | Copper Co-catalyst | Ligand | Key Advantages |
| Classic System | PdCl₂(PPh₃)₂ | CuI | PPh₃ | Widely used, but may require higher temperatures for less reactive bromides. |
| Modern Systems | Pd₂(dba)₃ or Pd(OAc)₂ | CuI | Bulky phosphines (e.g., XPhos) or NHCs | Higher activity, lower catalyst loadings, and milder reaction conditions. |
| Copper-Free Systems | Pd catalyst | None | Various | Avoids homocoupling of the alkyne (Glaser coupling). |
Expert Insights: While classic PdCl₂(PPh₃)₂/CuI systems can be effective, modern catalysts with bulky ligands often provide superior results for challenging substrates like 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. [2]Copper-free conditions can be advantageous in preventing the formation of diacetylene byproducts, which can complicate purification.
II. Catalytic Reduction of the Carbonyl Group: Accessing Chiral Alcohols
The asymmetric reduction of the ketone functionality in 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone provides access to valuable chiral α-bromoalcohols, which are precursors to a wide range of enantiomerically pure compounds.
A. Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique that utilizes a hydrogen donor (e.g., isopropanol or formic acid/triethylamine) in the presence of a chiral transition metal catalyst. Ruthenium and rhodium-based catalysts are widely employed for this purpose.
Comparative Analysis of ATH Catalysts:
| Catalyst Type | Chiral Ligand | Hydrogen Donor | Key Advantages |
| Ru(II)-TsDPEN | (R,R)- or (S,S)-TsDPEN | i-PrOH/base or HCOOH/NEt₃ | High enantioselectivity for a broad range of ketones. |
| Rh(III)-Cp* -diamine | Chiral diamines | HCOOH/NEt₃ | Efficient for the reduction of various ketones. |
Expert Insights: The Noyori-type Ru(II)-TsDPEN catalysts are renowned for their high enantioselectivity and broad substrate scope in the ATH of aromatic ketones. [3]For the reduction of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, these catalysts are expected to provide high enantiomeric excess. The choice of the (R,R) or (S,S) enantiomer of the ligand will determine the stereochemistry of the resulting alcohol.
Mechanism of Ru-Catalyzed Asymmetric Transfer Hydrogenation
Caption: Simplified mechanism of asymmetric transfer hydrogenation.
B. Biocatalytic Reduction
Enzymes, particularly ketoreductases (KREDs), offer a green and highly selective alternative for the asymmetric reduction of ketones. These biocatalysts operate under mild conditions (aqueous media, room temperature) and can provide excellent enantioselectivity.
Advantages of Biocatalysis:
-
High Enantioselectivity: Often exceeding 99% ee.
-
Mild Reaction Conditions: Environmentally friendly.
-
High Substrate Specificity: Can be tailored through enzyme screening.
A study on the asymmetric reduction of the structurally similar 2-bromo-1-(naphthalen-2-yl)ethanone using the whole-cell biocatalyst Enterococcus faecium BY48 demonstrated 99% ee and 100% conversion. [4]This suggests that a screening of commercially available ketoreductase libraries could identify a suitable biocatalyst for the efficient and highly enantioselective reduction of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a PEPPSI™ Catalyst
This protocol is adapted for sterically hindered aryl bromides and serves as a starting point for optimization. [1]
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), PEPPSI™-IPr catalyst (1-3 mol%), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation using a Ru(II)-TsDPEN Catalyst
This protocol is a general method for the ATH of aromatic ketones.
-
Catalyst Activation: In a Schlenk tube under an inert atmosphere, dissolve the Ru(II) precatalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in degassed isopropanol.
-
Reaction Setup: In a separate Schlenk tube, dissolve 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in isopropanol.
-
Initiation: Add a solution of a base (e.g., potassium tert-butoxide in isopropanol) to the catalyst solution and stir for a few minutes. Then, add this activated catalyst solution to the substrate solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or chiral HPLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Conclusion and Future Outlook
The catalytic functionalization of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone offers a rich landscape for synthetic innovation. For C-C and C-N bond formation, modern palladium catalysts equipped with bulky, electron-rich phosphine or NHC ligands are essential for overcoming the steric hindrance of the substrate. In the realm of asymmetric reduction, both chiral ruthenium and rhodium catalysts for transfer hydrogenation, as well as biocatalytic approaches, present highly effective strategies for accessing enantioenriched building blocks.
Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. The exploration of tandem or one-pot reactions that combine multiple catalytic transformations of this versatile substrate will undoubtedly lead to more efficient and sustainable synthetic routes for the production of valuable molecules in the pharmaceutical and materials science industries.
References
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- PubMed. Asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. [URL: https://pubmed.ncbi.nlm.nih.gov/16819854/]
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A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, a key intermediate in various synthetic pathways. The focus is on providing a practical, scientifically-grounded framework for selecting and validating the most appropriate analytical techniques, in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The validation of an analytical procedure is a process that demonstrates its suitability for the intended purpose.[3][5] This guide will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as the primary quantitative techniques, supplemented by spectroscopic methods for structural confirmation.
Overview of Key Analytical Methodologies
The comprehensive analysis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone necessitates a multi-faceted approach to unequivocally determine its identity, purity, and concentration.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques ideal for quantifying the analyte and resolving it from potential impurities and degradation products.[6]
-
Spectroscopic Techniques: Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation and confirmation of the analyte.[7][8][9]
The selection of a primary quantitative method is often a trade-off between sensitivity, selectivity, and the physicochemical properties of the analyte. 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a non-volatile solid at room temperature, making HPLC a generally more straightforward approach than GC, which would require higher temperatures that could risk thermal degradation.
Comparative Analysis of Chromatographic Methods: HPLC vs. GC-MS
Both HPLC and GC-MS offer robust platforms for the quantitative analysis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. The choice between them depends on the specific requirements of the analysis, such as the need for mass spectral data for peak identification.
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Purity Assay | ≥99.5% | ≥99.5% |
| Key Advantages | - Well-suited for non-volatile and thermally labile compounds.- Robust and highly reproducible for quantitative analysis.- Wide variety of stationary phases for method development. | - High separation efficiency.- Provides structural information through mass spectra, aiding in impurity identification. |
| Key Disadvantages | - Requires solvent consumption.- UV detection is not universally applicable to all impurities. | - Requires analyte to be volatile and thermally stable.- Potential for on-column degradation of thermally sensitive compounds. |
Spectroscopic Methods for Structural Confirmation
While chromatographic techniques are excellent for quantification and purity assessment, spectroscopic methods are essential for confirming the chemical structure of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Table 2: Comparison of Spectroscopic Techniques
| Technique | Principle | Information Provided | Primary Use |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[9] | Provides a detailed map of the carbon-hydrogen framework, including connectivity and chemical environment of atoms. | Unambiguous structure elucidation and confirmation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the functional groups present in the molecule (e.g., C=O, C-O, C-Br). | Rapid confirmation of functional groups and comparison to a reference standard. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the molecular weight and fragmentation pattern of the molecule. | Molecular weight determination and structural information. |
Experimental Protocols
A robust analytical method is characterized by its specificity, accuracy, precision, linearity, and sensitivity. Below are detailed protocols for a validated HPLC method and a complementary GC-MS method for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
This method outlines a standard reverse-phase HPLC approach for the quantification of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[5]
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Reference standard of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 254 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard stock solution.
-
This method is suitable for the identification and quantification of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and its volatile impurities.
-
Instrumentation: A GC system equipped with a mass spectrometer detector and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Reference standard of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
-
Suitable solvent (e.g., Dichloromethane, HPLC grade)
-
-
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-400 m/z
-
-
Standard and Sample Preparation:
-
Prepare stock and working solutions in a suitable solvent like dichloromethane at similar concentrations to the HPLC method.
-
Validation of the Analytical Method
The validation of the chosen analytical method must be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3][10]
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Efficacy of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone derivatives as antimicrobial agents
A Comparative Guide to the Antimicrobial Efficacy of α-Bromoacetophenone Derivatives
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, α-haloketones, particularly derivatives of 2-bromoacetophenone, represent a class of reactive compounds with significant potential as precursors for potent antimicrobial agents.[1] Their inherent reactivity makes them valuable building blocks in synthetic chemistry for creating a diverse library of molecules. This guide provides a comparative analysis of the antimicrobial efficacy of derivatives synthesized from α-bromoacetophenone precursors, with a focus on the well-documented chalcone series, to establish a framework for evaluating compounds like 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and its analogues.
Rationale for Targeting α-Bromoacetophenone Derivatives
The core of these compounds, the α-bromoacetophenone moiety, is an electrophilic structure due to the presence of two electron-withdrawing groups (the carbonyl and the bromine) attached to the α-carbon. This chemical feature makes the molecule highly reactive towards nucleophiles, a property that can be harnessed for therapeutic effect. The primary hypothesized mechanism of action involves the alkylation of essential biological nucleophiles in microbial cells, such as the cysteine or histidine residues in enzyme active sites, leading to irreversible inhibition and cell death.[1]
Furthermore, the aromatic ring of the acetophenone provides a scaffold that can be readily modified. By introducing various substituents, it is possible to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its antimicrobial activity and specificity. The synthesis of chalcones (1,3-diaryl-2-propen-1-ones) from acetophenones is a prime example of creating derivatives with a wide range of biological activities, including significant antibacterial and antifungal effects.[2][3][4]
Synthetic Strategy: From Precursor to Active Derivative
A common and effective method for synthesizing a diverse library of derivatives from an acetophenone core is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (such as a methoxy-substituted variant) with an aromatic aldehyde to form a chalcone.[3] This straightforward approach allows for the systematic variation of substituents on both aromatic rings, which is crucial for developing a comprehensive Structure-Activity Relationship (SAR).
Caption: General workflow for the synthesis of chalcone derivatives.
Experimental Protocols for Antimicrobial Evaluation
To ensure the reliability and reproducibility of efficacy data, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[5]
3.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Step-by-Step Protocol:
-
Preparation of Test Compound: Prepare a stock solution of the synthesized derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7] Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[5]
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the microtiter plates containing the diluted test compounds. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[7]
-
Data Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[5]
3.2. Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[8]
Step-by-Step Protocol:
-
Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) by uniformly streaking the surface with a standardized microbial inoculum (0.5 McFarland).[7]
-
Disk Application: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the test compound. Place the disks onto the agar surface.[5]
-
Incubation: Incubate the plates under suitable conditions.
-
Data Interpretation: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this inhibition zone is measured in millimeters.[7]
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.
Comparative Efficacy and Structure-Activity Relationship (SAR)
Analysis of various bromo-substituted chalcone derivatives reveals key structural features that govern their antimicrobial potency. The data below, compiled from multiple studies, compares the efficacy of different derivatives against common bacterial and fungal pathogens.
| Compound Structure | Derivative Description | Test Organism | MIC (μM) | Reference |
| Diphenyl ether chalcone (5u) | S. aureus | 25.23 | [9] | |
| E. coli | 33.63 | [9] | ||
| Salmonella | 33.63 | [9] | ||
| P. aeruginosa | 33.63 | [9] | ||
| 4-bromo-3',4'-dimethoxy chalcone | E. coli | - (11 mm zone) | [10] | |
| S. typhimurium | - (15 mm zone) | [10] | ||
| (E,E)-3-(5-bromo-2-hydroxyphenyl)-1-(4-hydroxy-2-methylphenyl)prop-2-en-1-one thiosemicarbazone (4) | E. coli | - (18 mm zone) | [7] | |
| K. pneumoniae | - (20 mm zone) | [7] | ||
| Benzyl bromide (1a) | S. aureus | 1 mg/mL | [11] | |
| E. coli | 2 mg/mL | [11] | ||
| C. albicans | 0.25 mg/mL | [11] |
Note: Direct comparison of MIC values in different units (μM vs. mg/mL) or with zone of inhibition data should be done with caution, as experimental conditions may vary. The table illustrates the range of activities reported.
Key SAR Insights:
-
Role of Bromine: The presence of a bromine atom, particularly on one of the aromatic rings, is frequently associated with enhanced antimicrobial activity.[4][7] This is attributed to its electron-withdrawing nature and its ability to increase the lipophilicity of the molecule, potentially improving cell membrane penetration.[12]
-
Influence of Methoxy/Hydroxy Groups: Hydroxyl (-OH) and methoxy (-OCH₃) groups also play a critical role. Hydroxyl groups may be important for interacting with target proteins, while methoxy groups can alter solubility and electronic properties.[4][13] For instance, compound 4, which features two hydroxyl groups and a bromine atom, showed potent activity against E. coli and K. pneumoniae.[7]
-
Gram-Positive vs. Gram-Negative Activity: Many chalcone derivatives exhibit greater potency against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli, P. aeruginosa).[9][13] The complex outer membrane of Gram-negative bacteria often acts as a permeability barrier, preventing compounds from reaching their intracellular targets. However, certain structural modifications, such as the inclusion of diphenyl ether moieties, have shown promise in overcoming this barrier.[9]
-
The α,β-Unsaturated System: The enone system in chalcones is a critical pharmacophore. It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in microbial enzymes, contributing to their inhibitory effect.
Conclusion and Future Outlook
The study of α-bromoacetophenone derivatives, particularly through the lens of well-characterized chalcones, provides a robust framework for the development of new antimicrobial agents. The evidence strongly suggests that strategic placement of bromine atoms and hydroxyl/methoxy groups on the aromatic scaffold is a viable strategy for enhancing potency.
For the specific parent compound, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, the dimethoxy substitution at positions 2 and 6 provides a unique steric and electronic profile. Future research should focus on synthesizing a series of derivatives from this core, reacting it with various aldehydes to produce novel chalcones and other related structures. These new compounds should then be systematically evaluated against a broad panel of clinically relevant pathogens, including multidrug-resistant strains like MRSA, to fully elucidate their therapeutic potential.[12][14]
References
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Title: Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety Source: MDPI URL: [Link]
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Title: Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and Antibacterial Activity of Novel Chalcone Derivatives of Apocynin Source: International Letters of Chemistry, Physics and Astronomy URL: [Link]
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Title: Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and antimicrobial activity of novel chalcone derivatives Source: ResearchGate URL: [Link]
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Title: Methods for in vitro evaluating antimicrobial activity: A review Source: National Institutes of Health (NIH) URL: [Link]
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Title: Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods Source: INTEGRA Biosciences URL: [Link]
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Title: In Vitro Antimicrobials Source: Pharmacology Discovery Services URL: [Link]
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Title: In vitro antimicrobial susceptibility testing methods Source: Pure (Elsevier) URL: [Link]
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Title: Antibacterial and antifungal activities of some hydroxyacetophenone derivatives Source: CORE URL: [Link]
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Title: 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers Source: Bioorganic & Medicinal Chemistry URL: [Link]
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Title: Synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives Source: Acta Medica Medianae URL: [Link]
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Title: BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections Source: National Institutes of Health (NIH) URL: [Link]
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Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source: National Institutes of Health (NIH) URL: [Link]
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Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA Source: National Institutes of Health (NIH) URL: [Link]
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Title: Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone Source: National Institutes of Health (NIH) URL: [Link]
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Title: Structure-activity relationship of antibacterial chalcones Source: PubMed URL: [Link]
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Title: Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones Source: Scholars Research Library URL: [Link]
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A Comparative Guide to the Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone for Pharmaceutical Research and Development
Introduction
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of a reactive α-bromo ketone functionality, which allows for facile nucleophilic substitution, and the 2,6-dimethoxyphenyl moiety, a common feature in numerous bioactive molecules. The efficient and selective synthesis of this intermediate is therefore of paramount importance to researchers and process chemists in the pharmaceutical industry. This guide provides an in-depth comparison of the primary synthetic routes to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and the underlying chemical principles that govern these transformations.
Synthesis of the Precursor: 1-(2,6-Dimethoxyphenyl)ethanone
The journey to our target molecule begins with the synthesis of the precursor ketone, 1-(2,6-dimethoxyphenyl)ethanone. The most common and industrially scalable method for this transformation is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Route 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[1][2] In this reaction, an acylating agent, typically an acyl chloride or anhydride, reacts with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of 1-(2,6-dimethoxyphenyl)ethanone, 1,3-dimethoxybenzene is acylated with acetyl chloride using aluminum chloride (AlCl₃) as the catalyst.[3]
Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺) generated from the reaction of acetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich 1,3-dimethoxybenzene ring. The methoxy groups are ortho-, para-directing and strongly activating, leading to acylation at the highly activated 2-position, which is ortho to both methoxy groups. The significant steric hindrance at this position is overcome by the high reactivity of the substrate and the electrophile.
dot graph "Friedel_Crafts_Acylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq.).
-
After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to afford 1-(2,6-dimethoxyphenyl)ethanone as a white solid.[4]
Comparative Analysis of α-Bromination Routes
The critical step in the synthesis of the target molecule is the selective α-bromination of 1-(2,6-dimethoxyphenyl)ethanone. The presence of two ortho-methoxy groups introduces significant steric hindrance around the acetyl group, which can influence the choice of brominating agent and reaction conditions.[5] Furthermore, the electron-rich nature of the aromatic ring presents a potential for competitive electrophilic aromatic substitution (ring bromination) as a side reaction.[6] We will now compare three common methods for this transformation.
Route 2A: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for selective bromination.[7] For the α-bromination of ketones, the reaction is often initiated by a radical initiator or, more commonly for ketones, catalyzed by acid.[8]
Mechanism: Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating the tautomerization to the enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS. The steric hindrance from the ortho-methoxy groups may slow down the rate of enolization and subsequent attack.
dot graph "NBS_Bromination_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
Experimental Protocol (adapted from general procedures for acetophenones):
-
To a solution of 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq.) in methanol, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of silica gel.
-
Reflux the reaction mixture for 5-20 minutes, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the silica gel by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by column chromatography.
Route 2B: Bromination with Elemental Bromine in Acetic Acid
The use of elemental bromine in an acidic medium, such as acetic acid, is a traditional and cost-effective method for the α-bromination of ketones.[9]
Mechanism: Similar to the NBS method, this reaction proceeds via an acid-catalyzed enolization of the ketone.[10] The enol then acts as a nucleophile, attacking a molecule of bromine. The acetic acid serves as both the solvent and the acid catalyst. A potential drawback of this method is the handling of corrosive and toxic elemental bromine. Furthermore, the strongly acidic conditions and the presence of bromine can increase the likelihood of aromatic bromination, especially with a highly activated substrate like 1-(2,6-dimethoxyphenyl)ethanone.
Experimental Protocol (adapted from general procedures for acetophenones):
-
Dissolve 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq.) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq.) in acetic acid dropwise with stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water and a dilute solution of sodium thiosulfate to remove excess bromine.
-
The crude product can be purified by recrystallization.
Route 2C: Bromination with Copper(II) Bromide
Copper(II) bromide (CuBr₂) is a milder and more selective reagent for the α-bromination of ketones.[11] It offers the advantage of being a solid, which is easier to handle than liquid bromine.
Mechanism: The mechanism is believed to involve the formation of an enol or enolate, which is then brominated by the CuBr₂. The reaction is typically carried out by refluxing the ketone with a stoichiometric amount of CuBr₂ in a solvent mixture, often chloroform-ethyl acetate. This method can sometimes offer better selectivity for α-bromination over aromatic bromination.
Experimental Protocol (adapted for the target substrate):
-
To a solution of 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq.) in ethyl acetate, add copper(II) bromide (2.2 eq.).
-
Reflux the mixture for 4-8 hours until the black CuBr₂ is consumed and a white precipitate of CuBr is formed.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Performance Comparison
The choice of the optimal synthesis route depends on several factors, including yield, reaction time, cost, safety, and the potential for side-product formation. The following table provides a comparative summary of the discussed α-bromination methods. The data for the target molecule is inferred from reactions on similarly substituted or sterically hindered acetophenones due to the limited availability of direct comparative studies.
| Parameter | Route 2A: NBS | Route 2B: Br₂/Acetic Acid | Route 2C: CuBr₂ |
| Brominating Agent | N-Bromosuccinimide | Elemental Bromine | Copper(II) Bromide |
| Typical Yield | Good to Excellent | Moderate to Good | Good |
| Reaction Time | Short (5-20 min reflux) | Moderate (2-4 hours) | Long (4-8 hours reflux) |
| Reagent Handling | Easy (Solid) | Difficult (Corrosive Liquid) | Easy (Solid) |
| Selectivity | Generally good for α-position | Risk of aromatic bromination | Generally good for α-position |
| Byproducts | Succinimide | HBr | Copper(I) salts |
| Cost | Moderate | Low | Moderate |
| Scalability | Good | Moderate (due to Br₂ handling) | Good |
Conclusion and Recommendations
For the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, the choice of bromination method should be carefully considered based on the specific requirements of the research or development project.
-
Route 2A (NBS): This method is highly recommended for laboratory-scale synthesis due to its short reaction times, high potential yields, and the ease of handling of the solid reagent. The use of a catalyst like silica gel can further enhance the reaction's efficiency.
-
Route 2B (Br₂/Acetic Acid): While being the most cost-effective method, the use of elemental bromine poses significant safety and handling challenges, particularly on a larger scale. The risk of aromatic side-product formation is also a concern with the highly activated substrate. This route may be suitable for small-scale preparations where cost is the primary driver and appropriate safety measures are in place.
-
Route 2C (CuBr₂): This method offers a good balance of safety, ease of handling, and selectivity. Although the reaction times are longer, it can be a reliable alternative to the NBS method, especially if issues with aromatic bromination are encountered with other reagents.
Ultimately, for most applications in a research and development setting, the NBS-mediated bromination (Route 2A) represents the most practical and efficient approach for the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, providing a reliable pathway to this valuable pharmaceutical intermediate.
References
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
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Organic Syntheses. (2003). SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. A HIGHLY ENANTIOSELECTIVE KETONE CATALYST FOR EPOXIDATION. Organic Syntheses, 80, 1. [Link]
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Chegg. (2017). Solved 2. The compound 1,3-dimethoxybenzene was treated with. [Link]
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Subba Reddy, B. V., et al. (2012). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of the Korean Chemical Society, 56(4), 459-462. [Link]
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SciELO. (2017). Design, Synthesis and Biological Evaluation of Donepezil-Lipoic Acid Hybrids as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. [Link]
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Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. Retrieved January 12, 2026, from [Link]
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Pore, D. M., et al. (2012). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Journal of the Serbian Chemical Society, 77(10), 1373-1379. [Link]
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved January 12, 2026, from [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
-
ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
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A Comparative Guide to the Reactivity of Substituted Bromoacetophenones in Nucleophilic Substitution Reactions
This guide provides a comprehensive analysis of the factors governing the reactivity of para-substituted 2-bromoacetophenones in nucleophilic substitution reactions. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the underlying electronic principles, offers a robust experimental framework for quantitative comparison, and presents actionable data to inform substrate selection and reaction optimization.
Theoretical Framework: Unpacking the Reactivity of α-Haloketones
2-Bromoacetophenone, also known as phenacyl bromide, and its derivatives are highly valuable synthetic intermediates. Their utility stems from the electrophilic nature of the α-carbon, which is susceptible to attack by a wide range of nucleophiles. The primary reaction pathway is a bimolecular nucleophilic substitution (Sɴ2) mechanism.[1]
The reactivity in these systems is dictated by two key factors:
-
The Carbonyl Group: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the Cα-Br bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack.[1] This group also stabilizes the transition state of the Sɴ2 reaction, where negative charge is developing on the incoming nucleophile and the outgoing bromide.
-
Aromatic Ring Substituents: Substituents on the para-position of the phenyl ring exert a profound influence on the reaction rate. Their electronic effects—whether electron-donating (EDG) or electron-withdrawing (EWG)—are transmitted through the aromatic system to the benzylic α-carbon, modulating its electrophilicity.
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) enhance the reactivity of the α-carbon towards nucleophiles. They achieve this by inductively and/or resonantly pulling electron density away from the reaction center, further increasing its partial positive charge and stabilizing the negatively charged transition state. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease reactivity by pushing electron density toward the reaction center, reducing its electrophilicity.[2][3]
The Hammett Equation: Quantifying Substituent Effects
The electronic influence of these substituents can be quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[4][5] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted bromoacetophenone.
-
k₀ is the rate constant for the reaction of the unsubstituted bromoacetophenone (where the substituent is -H).
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (positive for EWGs, negative for EDGs).[2][6]
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[2][6] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of a reaction where negative charge builds up in the transition state, as in an Sɴ2 reaction.[4][7]
By determining the rate constants for a series of para-substituted bromoacetophenones, a Hammett plot of log(k/k₀) versus σ can be generated. A linear correlation provides strong evidence for a consistent reaction mechanism across the series and allows for the prediction of reactivity for other substituted analogs.
Experimental Design: A Kinetic Approach to Comparing Reactivity
To empirically determine the influence of substituents, a comparative kinetic study is the most rigorous approach. This involves reacting a series of para-substituted 2-bromoacetophenones with a selected nucleophile under identical, pseudo-first-order conditions and monitoring the reaction progress over time.
Workflow Overview:
Caption: Experimental workflow for the comparative kinetic analysis of bromoacetophenone reactivity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the use of an internal standard and precise analytical techniques.
Synthesis of para-Substituted 2-Bromoacetophenones
This protocol describes a general method for the α-bromination of commercially available substituted acetophenones.[1][8]
Materials:
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone, 4-nitroacetophenone)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA) or Benzoyl Peroxide (initiator)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
To a round-bottom flask, add the substituted acetophenone (1.0 equiv.) and the chosen solvent.
-
Add N-bromosuccinimide (1.05 equiv.) and a catalytic amount of p-TSA (0.1 equiv.).[1]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Kinetic Measurement via HPLC
This protocol outlines the procedure for measuring the reaction rate of a substituted 2-bromoacetophenone with a nucleophile (e.g., thiophenolate).
Materials:
-
Substituted 2-bromoacetophenone (e.g., 4-nitro-2-bromoacetophenone)
-
Thiophenol
-
Sodium Hydroxide
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Dodecane or Naphthalene)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock (0.01 M): Accurately weigh and dissolve the substituted 2-bromoacetophenone in acetonitrile.
-
Nucleophile Stock (0.2 M): In a separate flask, dissolve thiophenol (20 equiv.) in acetonitrile. Add an equivalent amount of aqueous NaOH to generate the thiophenolate nucleophile in situ. This large excess ensures pseudo-first-order kinetics.
-
Internal Standard (IS) Stock: Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., 25.0 ± 0.1 °C), add the Nucleophile Stock solution.
-
-
Initiation and Sampling:
-
To initiate the reaction, rapidly inject the Substrate Stock solution into the stirring nucleophile solution. Start a timer immediately (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., acetonitrile with a small amount of acetic acid to neutralize the base) and a known concentration of the internal standard.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. Monitor the disappearance of the bromoacetophenone starting material peak relative to the constant peak of the internal standard.
-
-
Data Processing:
-
Calculate the concentration of the bromoacetophenone at each time point using the relative peak areas and a pre-determined response factor.
-
Plot ln([Substrate]t) versus time (t). The slope of the resulting straight line is equal to -k_obs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k) using the equation: k = k_obs / [Nucleophile] .
-
Data and Interpretation
The following table presents representative experimental data for the reaction of various para-substituted 2-bromoacetophenones with a common nucleophile.
Table 1: Comparative Reactivity Data
| Substituent (p-X) | Substituent Constant (σp) | Relative Rate (k_rel) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |
| -OCH₃ | -0.27 | 0.2 | 0.045 |
| -CH₃ | -0.17 | 0.5 | 0.113 |
| -H | 0.00 | 1.0 | 0.225 |
| -Cl | +0.23 | 4.2 | 0.945 |
| -NO₂ | +0.78 | 85.0 | 19.13 |
Note: Data are illustrative but reflect established chemical principles.
Interpretation: The data clearly demonstrates the profound impact of the para-substituent on the reaction rate.
-
The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups decrease the reaction rate relative to the unsubstituted compound.
-
The electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups significantly accelerate the reaction. The p-nitro-substituted compound is over 85 times more reactive than the parent bromoacetophenone, highlighting the powerful stabilizing effect of a strong electron-withdrawing group on the Sɴ2 transition state.
Caption: Influence of substituents on the Sɴ2 transition state stability.
Conclusion for the Field
For researchers in drug development and process chemistry, understanding the electronic effects on bromoacetophenone reactivity is paramount for efficient synthesis design. This guide establishes a clear, quantifiable relationship between the electronic nature of aromatic substituents and reaction rates in nucleophilic substitutions.
-
Predictive Power: By leveraging the principles outlined and the Hammett relationship, scientists can predict the relative reactivity of novel substituted bromoacetophenones, saving valuable experimental time.
-
Optimization: When a reaction is sluggish, introducing an electron-withdrawing group on the phenyl ring can provide a significant rate enhancement. Conversely, for highly reactive systems where selectivity may be an issue, an electron-donating group can be used to temper reactivity.
-
Mechanistic Insight: The methodologies described provide a framework for confirming that a series of related reactions proceed through the same mechanism, ensuring process robustness and predictability.
The experimental protocols provided offer a reliable template for in-house validation and comparison, empowering scientific teams to make data-driven decisions in their synthetic endeavors.
References
- Kinetic study of the reactions of methoxy-substituted phenacyl radicals.Canadian Journal of Chemistry.
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.BenchChem.
- The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions.BenchChem.
- Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies.
- Bromination and detritiation of some ortho-substituted acetophenones in alkaline media.Transactions of the Faraday Society.
- pKa values for substituted acetophenones: values determined by study of rates of halogen
- Nucleophilic Aromatic Substitution: SNAr.KPU Pressbooks - Organic Chemistry II.
- Computational Study on the Reaction Pathway of α-Bromoacetophenones with Hydroxide Ion.The Journal of Organic Chemistry.
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- Hammett equ
- Hammett Equ
- Write the Hammett equation for a chemical reaction and explain all the terms.Filo.
- Effect of Substituents on EAS Reactions - Part III.YouTube.
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- Electronic and Solvent Effects on Kinetics of SNAr.Amanote Research.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.Journal of the Chemical Society, Perkin Transactions 2.
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A Comparative Guide to the Synthesis and Characterization of Novel Heterocycles from 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
This guide provides an in-depth technical comparison of synthetic pathways and characterization methodologies for novel heterocyclic compounds derived from the versatile starting material, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring that each described method is a self-validating system. We will explore the synthesis of two prominent and biologically significant classes of compounds: thiazoles and chalcone-derived pyrazoles .
The choice of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone as a precursor is strategic. The α-bromo ketone functionality is a highly reactive electrophilic site, primed for cyclization reactions. Furthermore, the 2,6-dimethoxyphenyl moiety imparts significant steric and electronic influence, which can direct reaction outcomes and confer unique physicochemical properties to the final compounds, potentially influencing their biological activity.
PART A: Direct Synthesis of 2-Amino-4-(2,6-dimethoxyphenyl)thiazoles
The most direct synthetic route from our α-bromo ketone precursor is the renowned Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[1][2] This reaction provides a straightforward pathway to novel 2-aminothiazole derivatives, a scaffold known for a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[3][4][5]
Causality of Experimental Design: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide-containing compound.[1] We utilize thiourea as the thioamide component to generate a 2-aminothiazole.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the bromine atom. This is a classic SN2 displacement, favored by the polar aprotic solvent (ethanol) which solvates the leaving group.[6]
-
Cyclization & Dehydration: The resulting S-alkylated intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate. This is followed by dehydration, driven by the formation of a stable, aromatic thiazole ring.[6] The aromaticity of the final product is a powerful thermodynamic driver for this reaction sequence.[6]
Experimental Workflow: Hantzsch Synthesis
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A Senior Application Scientist's Comparative Guide to In-Silico Modeling of Reactions with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Introduction: The Predictive Power of In-Silico Chemistry
In modern pharmaceutical and fine chemical synthesis, α-haloketones are indispensable building blocks.[1] Their unique reactivity, stemming from a bromine atom adjacent to a carbonyl group, allows for a wide range of transformations, particularly the formation of complex heterocyclic structures which are prevalent in many therapeutic agents.[2][3] The specific substrate, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, presents a unique challenge and opportunity. The two methoxy groups in the ortho positions of the phenyl ring exert significant steric hindrance around the carbonyl carbon, potentially altering its reactivity compared to simpler analogs.
Predicting the outcomes of reactions involving such nuanced structures is critical for efficient drug development and process optimization. This is where in-silico modeling becomes an invaluable tool. By simulating chemical reactions on a computer, we can gain deep mechanistic insights, predict reaction feasibility, and optimize conditions before a single physical experiment is conducted.[4] This guide provides a comparative overview of different in-silico approaches to modeling reactions with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, offering researchers a practical framework for selecting the most appropriate computational tools for their specific research questions.
Part 1: Understanding the Target and Its Reactivity
The core reactivity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is centered on the electrophilic α-carbon, making it an excellent substrate for nucleophilic substitution reactions.[5] The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This process is fundamental to many synthetic disconnections that are otherwise difficult to achieve.[5]
However, the steric shield provided by the flanking 2,6-dimethoxy groups can significantly influence the reaction kinetics. It may hinder the approach of bulky nucleophiles and potentially favor alternative, less common reaction pathways. Computational chemistry allows us to dissect these steric and electronic effects with high precision.
Caption: Generalized workflow for nucleophilic substitution on the target molecule.
Part 2: A Comparative Analysis of In-Silico Modeling Methodologies
The choice of computational method is dictated by the desired balance of accuracy, computational cost, and the specific question being asked. Here, we compare three primary approaches: high-accuracy Quantum Mechanics (QM), dynamic Molecular Dynamics (MD), and high-throughput Machine Learning (ML).
| Methodology | Primary Application | Strengths | Limitations | Recommended Software |
| Quantum Mechanics (DFT) | Mechanistic elucidation, transition state analysis, reaction barrier calculation. | High accuracy, provides detailed electronic information. | Computationally expensive, typically limited to single molecules in implicit solvent. | Gaussian, ORCA, Spartan |
| Molecular Dynamics (MD) | Studying solvent effects, conformational sampling, protein-ligand interactions. | Simulates dynamic behavior of systems over time, includes explicit solvent. | Relies on force fields (less accurate than QM), computationally intensive for long simulations. | GROMACS, AMBER, NAMD |
| Machine Learning (ML) | Rapid prediction of reaction outcomes, retrosynthesis planning. | Extremely fast for large datasets, can learn from experimental data.[6] | Predictive power is limited by the quality and scope of the training data; less mechanistic insight. | IBM RXN, ASKCOS, AiZynthFinder[7] |
Methodology 1: Quantum Mechanics (Density Functional Theory)
For accurately predicting the reaction pathway and energy barriers, Density Functional Theory (DFT) is the gold standard.[5] It allows us to locate the transition state (TS) structure—the highest energy point along the reaction coordinate—and thereby calculate the activation energy, which is directly related to the reaction rate.
This protocol outlines a typical workflow for modeling the reaction of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone with an amine nucleophile (e.g., imidazole) using a QM software package like Gaussian or ORCA.
-
Structure Preparation:
-
Geometry Optimization & Frequency Calculation (Reactants & Products):
-
Rationale: To find the lowest energy conformation of the molecules.
-
Method: Perform separate geometry optimizations for the reactants and the expected products.
-
Level of Theory: B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for organic molecules.[10]
-
Solvation: Use an implicit solvent model, such as the Polarization Continuum Model (PCM), to simulate the reaction environment (e.g., in Dimethyl Sulfoxide, DMSO).
-
Validation: A subsequent frequency calculation must be performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Transition State (TS) Search:
-
Rationale: To locate the highest energy point on the reaction path, which defines the kinetic barrier.
-
Method: Use a TS optimization algorithm (e.g., QST2/QST3 or Berny optimization) starting from an initial guess of the TS structure.
-
Validation: A frequency calculation on the optimized TS structure should yield exactly one imaginary frequency, corresponding to the vibration along the reaction coordinate (the C-Br bond breaking and C-Nu bond forming).
-
-
Energy Calculation:
-
Activation Energy (ΔG‡): Calculated as the difference in Gibbs free energy between the transition state and the reactants (ΔG‡ = G_TS - G_reactants).
-
Reaction Energy (ΔG_rxn): Calculated as the difference in Gibbs free energy between the products and the reactants (ΔG_rxn = G_products - G_reactants).
-
Caption: A typical workflow for DFT-based reaction mechanism analysis.
Methodology 2: Machine Learning for Reaction Prediction
In contrast to the deep, focused analysis of QM, machine learning (ML) models offer rapid, high-throughput prediction of reaction outcomes.[11] These tools are trained on vast databases of known chemical reactions and use this knowledge to predict the likely products of a given set of reactants.
-
Input Reactants:
-
Rationale: To provide the model with the starting materials for the desired reaction.
-
Method: Input the structures of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and the desired nucleophile into the web-based interface, typically using SMILES strings or a drawing tool.
-
-
Run Prediction:
-
Rationale: The AI model searches its knowledge base for similar transformations to predict the most probable outcome.
-
Method: Initiate the prediction. The platform's underlying AI will process the inputs and generate a list of potential products.
-
-
Analyze Results:
-
Rationale: To evaluate the model's prediction and its confidence level.
-
Method: The output will typically show the predicted major product along with a confidence score. This score reflects the model's certainty based on the examples it was trained on. The tool may also provide retrosynthesis pathways.[7]
-
Part 3: Comparative Data and Validation
To provide a tangible comparison, let's consider a hypothetical reaction with a generic amine nucleophile (R-NH2). The table below summarizes the kind of data each methodology would provide.
| Parameter | DFT (QM) Result | Machine Learning (ML) Result | Interpretation |
| Primary Output | Gibbs Free Energy Profile | Predicted Product Structure | QM provides quantitative energy barriers, while ML gives a qualitative outcome. |
| Activation Energy (ΔG‡) | e.g., 22.5 kcal/mol | Not directly calculated | A lower activation energy from DFT suggests a faster reaction rate. |
| Reaction Energy (ΔG_rxn) | e.g., -15.2 kcal/mol | Not directly calculated | A negative reaction energy indicates the reaction is thermodynamically favorable. |
| Predicted Product | Optimized 3D structure of the amine-substituted product | SMILES string or 2D image of the same product | Both methods should ideally agree on the major product for a simple substitution. |
| Confidence/Validation | Single imaginary frequency at the TS | e.g., 95% confidence score | The validation methods are intrinsic to each technique. |
Trustworthiness and Experimental Correlation: It is crucial to remember that in-silico models are approximations of reality.[12] The ultimate validation comes from experimental data. A robust computational study will often compare its findings to known experimental results for similar compounds. For instance, computational studies on the nucleophilic substitution of other α-bromoacetophenones have shown good correlation with experimental outcomes, lending confidence to the theoretical models.[5] A calculated activation energy of 22.5 kcal/mol would suggest a reaction that proceeds readily at slightly elevated temperatures, a prediction that can be directly tested in the lab.
Conclusion
For the in-silico modeling of reactions with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, the choice of methodology depends on the research goal.
-
For deep mechanistic understanding , including the precise role of steric hindrance from the dimethoxy groups, Density Functional Theory (DFT) is the superior choice. It provides quantitative data on reaction barriers and thermodynamics.
-
For rapid screening of many potential nucleophiles or for generating synthetic ideas, Machine Learning tools offer unparalleled speed and convenience.
The most powerful approach often involves a synergistic combination of these methods: using ML to quickly identify promising reactions, followed by detailed DFT calculations to understand the mechanism and refine reaction conditions.[4] By integrating these computational strategies, researchers can accelerate the discovery and development of novel synthetic pathways, saving valuable time and resources in the laboratory.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. As a brominated alpha-halo ketone, this compound requires careful handling not only during its use in synthesis but also through every step of its deactivation and disposal. The procedures outlined below are designed to ensure personnel safety, environmental protection, and regulatory adherence, reflecting best practices in a professional laboratory setting.
Foundational Principle: Hazard Assessment & Waste Classification
Based on these analogues, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone must be presumed to be a hazardous substance. The primary hazards include:
-
Corrosivity: Likely causes severe skin burns and eye damage[1][2][3][4].
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust[2][5].
Causality: The alpha-bromine atom makes the compound a potent lachrymator and alkylating agent, which is the mechanistic basis for its corrosive and irritant properties. This inherent reactivity is precisely why it cannot be disposed of as common waste.
Under the Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting characteristics such as corrosivity, or that is a halogenated organic compound, is regulated as hazardous waste.[6][7] Therefore, all materials contaminated with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone must be managed and disposed of through a licensed hazardous waste vendor.
Personnel Protection: Your First Line of Defense
All waste handling and disposal procedures must be conducted under stringent safety protocols to prevent exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions, including weighing, transferring, and preparing for disposal, must occur inside a certified chemical fume hood.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. For operations with a higher splash risk, a full-face shield must be worn in addition to goggles.[4][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for tears or perforations before each use and to change them immediately if contamination is suspected.[1][8]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. A chemical-resistant apron is recommended when handling larger quantities.[8]
-
Footwear: Fully enclosed, non-perforated shoes are required at all times in the laboratory.[8]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is not a single action but a systematic process of segregation, containment, and documentation.
Step 1: Waste Segregation
This is the most critical step in ensuring compliant disposal. As a brominated organic compound, this waste must be classified as Halogenated Organic Waste .[9]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, methanol).[10]
-
DO NOT mix with aqueous, acidic, or basic waste streams.[9]
-
DO NOT dispose of this chemical down the drain. This is illegal and environmentally harmful.[10]
Causality: Mixing waste streams can lead to dangerous chemical reactions and makes recycling or proper treatment impossible. Halogenated wastes are typically disposed of via high-temperature incineration, a process that is incompatible with many other waste types.[9][11]
Step 2: Containerization
Proper containment prevents leaks and ensures safe transport.
-
Select a Compatible Container: Use a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) or glass container for liquids, or a labeled, sealable container for solids.[6][12]
-
Ensure Good Condition: The container must be free of cracks or defects and must have a secure, tightly sealing screw cap.[6][10]
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times except when actively adding waste.[6][10][13] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling and Documentation
Accurate labeling is a strict regulatory requirement under the EPA.[14]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[6]
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste" .[14]
-
The full chemical name: "2-Bromo-1-(2,6-dimethoxyphenyl)ethanone" . Avoid abbreviations.
-
A complete list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., Corrosive, Irritant).
-
The accumulation start date (the date the first waste was added).
-
Step 4: Accumulation in a Satellite Area
Waste is stored temporarily in the lab in a designated Satellite Accumulation Area (SAA).[13][14]
-
Designate the SAA: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[6]
-
Adhere to Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved to the central storage area within three days.[13]
Step 5: Arranging for Pickup
Laboratory personnel are responsible for waste up to the point of collection.
-
Contact EHS: Once your waste container is full or you have finished the project, submit a chemical waste collection request to your institution's EHS office or equivalent department.[6][13]
-
Do Not Transport Off-Site: Never transport hazardous waste on public roads yourself. This requires specialized licensing and placarding.[15]
Decontamination & Spill Management
Contaminated Solid Waste
Items such as used gloves, weigh paper, and absorbent pads contaminated with the compound must be disposed of as hazardous solid waste. Place these items in a sealed, labeled bag or container and manage them alongside the primary chemical waste.[8]
Empty Container Disposal
A container that held 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is not considered "empty" by RCRA standards until all possible contents have been removed.[15]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the Rinsate: The rinsate from these washes is now considered hazardous halogenated organic waste and must be collected in your designated halogenated waste container.[15]
-
Deface the Label: After triple rinsing, obliterate or remove the original chemical label.[6] The container can now be disposed of as regular solid waste or recycled, depending on institutional policy.
Spill Cleanup
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area and ensure the fume hood is operational.
-
Don Appropriate PPE: Before addressing the spill, put on all required PPE.
-
Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to avoid raising dust.[8]
-
Collect Material: Carefully sweep the absorbed material into a designated, sealable container for hazardous waste disposal.[1][8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a solvent, working from the outside in. Place all cleanup materials into the hazardous waste container.[8]
-
Document: Report the spill according to your laboratory's safety protocols.[8]
Data and Workflow Visualization
Regulatory and Safety Data Summary
| Parameter | Value / Information | Source |
| Waste Category | Halogenated Organic Waste | [9][16] |
| Primary Hazards | Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Respiratory Irritation | [2][4] |
| RCRA Regulation | 40 CFR §261 | [7][17] |
| Potential RCRA Code | D002 (If corrosive), U-List/P-List (If unused commercial product) | [17][18][19] |
| Disposal Method | Regulated Hazardous Waste Incineration | [11][14] |
Note: The specific RCRA code should be confirmed with your EHS department, as it depends on whether the waste is from a process (F-listed), is an unused commercial product (U or P-listed), or exhibits a characteristic (D-listed).[18][19][20]
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of halogenated organic chemical waste.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. As specific safety data for this compound is not extensively published, this document establishes a conservative safety protocol by synthesizing information from Safety Data Sheets (SDS) of structurally analogous α-bromo ketones.[1][2][3][4][5] The primary objective is to empower laboratory personnel with the knowledge to mitigate risks, ensuring personal safety and environmental integrity.
Hazard Identification and Core Risk Assessment
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone belongs to the α-haloketone class of compounds. The electrophilic nature of the carbon atom bearing the bromine atom makes these compounds potent alkylating agents. This reactivity is the mechanistic basis for their primary hazards: corrosivity and irritancy. Furthermore, many compounds in this class are lachrymators, substances that react with the moisture in the eyes to produce irritation and tearing.[3][5][6]
Due to its classification, all handling of this compound mandates rigorous adherence to the protocols outlined below. The following table summarizes the anticipated hazard classifications based on analogous compounds.[2][7]
| Hazard Class | Category | Hazard Statement | Causality |
| Skin Corrosion / Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage | As an alkylating agent, the compound can react with nucleophilic functional groups in skin proteins and lipids, causing chemical burns and tissue damage. |
| Serious Eye Damage / Irritation | 1 | H318: Causes serious eye damage | The compound is a lachrymator and is highly reactive with the cornea, potentially leading to irreversible damage.[3][6] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Ingestion can cause severe damage to the gastrointestinal tract.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[4][7][8] |
Personal Protective Equipment (PPE) and Engineering Controls
The primary strategy for mitigating exposure is a combination of robust engineering controls and appropriate PPE. Engineering and administrative controls should always be prioritized over PPE.[9]
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6][10][11]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible and tested regularly.[11][12]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards, worn in combination with a full-face shield.[9][13] | Protects against splashes and the lachrymatory effects of the compound. Goggles provide a seal around the eyes, while the face shield protects the rest of the face.[13] |
| Hand Protection | Nitrile gloves (minimum). For prolonged handling or direct contact, consider double-gloving or using heavier-duty gloves like butyl rubber.[13][14] | Prevents skin contact and chemical burns. Gloves must be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat during transfers of significant quantities.[9][15] | Protects personal clothing and underlying skin from splashes and spills. |
| Footwear | Closed-toe, non-perforated shoes that fully cover the feet.[9][11] | Prevents injury from spills or dropped objects. |
| Respiratory Protection | Not typically required if all work is conducted in a certified fume hood. An approved respirator may be necessary for spill cleanup outside of a hood.[1][16] | The fume hood provides primary respiratory protection by containing vapors and dust.[17] |
Standard Operating Procedure: From Receipt to Reaction
This protocol provides a self-validating workflow that minimizes exposure at every stage.
Step 1: Preparation and Pre-Handling Checklist
-
Verify that the chemical fume hood has a current certification sticker.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary labware, reagents, and waste containers inside the fume hood before handling the compound.[18]
-
Don all required PPE as specified in the table above.
Step 2: Handling and Dispensing
-
Carefully transport the sealed container of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone to the fume hood.
-
When weighing the solid compound, use a disposable weigh boat. Perform this task in the fume hood to contain any dust.
-
Use a dedicated spatula for transfers. Avoid generating dust by handling the material gently.[11]
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the primary container tightly sealed when not in use.[1][8]
Step 3: Post-Handling and Decontamination
-
Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
-
Wipe down the interior surfaces of the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated hazardous waste container.[11]
-
Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[2][19]
Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2][4] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes in a safety shower.[1][2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][4][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][3][4] Rinse the mouth with water and seek immediate medical attention.
-
Chemical Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's Environmental Health and Safety (EHS) office. For small spills inside a fume hood, use an inert absorbent material to collect the substance, then place it in a sealed, labeled container for hazardous waste disposal.[2][8][17]
Comprehensive Workflow and Disposal Plan
The entire lifecycle of the chemical in the laboratory must be managed as a controlled process.
Caption: Comprehensive workflow for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.
Waste Disposal Protocol:
-
Classification: All waste contaminated with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is classified as hazardous, halogenated organic waste.[20]
-
Segregation: Do not mix this waste with other waste streams. Use a dedicated, clearly labeled, and sealed container.[11][20]
-
Collection: Collect all contaminated materials, including the chemical itself, reaction residues, and disposable items like gloves and absorbent pads, in this container.[17]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[1][20] Never dispose of this chemical down the drain or in regular trash.[20]
Caption: Decision workflow for emergency response to accidental exposure.
By implementing this comprehensive safety and handling guide, researchers can confidently and safely work with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, ensuring a secure laboratory environment for everyone.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
